molecular formula C47H93N2O6P B571635 N-Nervonoyl-D-erythro-sphingosylphosphorylcholine CAS No. 94359-13-4

N-Nervonoyl-D-erythro-sphingosylphosphorylcholine

Cat. No.: B571635
CAS No.: 94359-13-4
M. Wt: 813.2 g/mol
InChI Key: WKZHECFHXLTOLJ-QYKFWSDSSA-N
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Description

N-[(15Z)-tetracosenoyl]sphing-4-enine-1-phosphocholine is a sphingomyelin d18:1 in which the N-acyl group is specified as (15Z)-tetracosenoyl. It has a role as a mouse metabolite. It is a sphingomyelin 42:2, a sphingomyelin d18:1 and a N-tetracosenoylsphingosine-1-phosphocholine. It is functionally related to a (15Z)-tetracosenoic acid.
C24:1 Sphingomyelin has been reported in Trypanosoma brucei and Ailuropoda melanoleuca with data available.

Properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h20-21,38,40,45-46,50H,6-19,22-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b21-20-,40-38+/t45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZHECFHXLTOLJ-QYKFWSDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H93N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

813.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

94359-13-4
Record name SM(d18:1/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis Pathway of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a species of sphingomyelin containing the C24:1 very-long-chain monounsaturated fatty acid nervonic acid, is a critical component of myelin and neuronal cell membranes.[1][2] Its unique biochemical properties contribute significantly to the fluidity and integrity of these membranes, playing a vital role in neurodevelopment, nerve impulse conduction, and overall neurological health.[2][3][4] Dysregulation of its synthesis has been implicated in several demyelinating diseases, making this pathway a key area of interest for therapeutic intervention.[5] This technical guide provides a comprehensive overview of the core synthesis pathway, including detailed experimental protocols, quantitative data, and visual representations of the involved processes.

Core Synthesis Pathway

The synthesis of this compound is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum and the Golgi apparatus. The pathway can be broadly divided into three key stages:

  • Nervonic Acid Synthesis: The elongation of oleic acid (C18:1) to nervonic acid (C24:1).

  • Nervonoyl-Ceramide Synthesis: The formation of N-nervonoyl-D-erythro-sphingosine (nervonoyl-ceramide) from nervonoyl-CoA and a sphingoid base.

  • Nervonoyl-Sphingomyelin Synthesis: The final conversion of nervonoyl-ceramide to this compound.

This compound Synthesis Pathway cluster_0 Nervonic Acid Synthesis (ER) cluster_1 Nervonoyl-Ceramide Synthesis (ER) cluster_2 Nervonoyl-Sphingomyelin Synthesis (Golgi) Oleoyl-CoA (C18:1) Oleoyl-CoA (C18:1) Eicosenoyl-CoA (C20:1) Eicosenoyl-CoA (C20:1) Oleoyl-CoA (C18:1)->Eicosenoyl-CoA (C20:1) Fatty Acid Elongase (ELOVL) Erucoyl-CoA (C22:1) Erucoyl-CoA (C22:1) Eicosenoyl-CoA (C20:1)->Erucoyl-CoA (C22:1) Fatty Acid Elongase (ELOVL) Nervonoyl-CoA (C24:1) Nervonoyl-CoA (C24:1) Erucoyl-CoA (C22:1)->Nervonoyl-CoA (C24:1) Fatty Acid Elongase (ELOVL) N-Nervonoyl-D-erythro-sphingosine N-Nervonoyl-D-erythro-sphingosine Nervonoyl-CoA (C24:1)->N-Nervonoyl-D-erythro-sphingosine Ceramide Synthase (CerS) Malonyl-CoA Malonyl-CoA Fatty Acid Elongase (ELOVL) Fatty Acid Elongase (ELOVL) Malonyl-CoA->Fatty Acid Elongase (ELOVL) NADPH NADPH NADPH->Fatty Acid Elongase (ELOVL) This compound This compound N-Nervonoyl-D-erythro-sphingosine->this compound Sphingomyelin Synthase (SMS) Sphinganine Sphinganine Sphinganine->N-Nervonoyl-D-erythro-sphingosine Diacylglycerol Diacylglycerol This compound->Diacylglycerol Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->this compound

Figure 1: Overview of the this compound synthesis pathway.

Quantitative Data

While comprehensive kinetic data for every enzyme with nervonic acid-specific substrates is not fully elucidated in all cell types, the following tables summarize available quantitative information.

Table 1: Enzyme Kinetic Parameters

Enzyme FamilySubstrateKmVmaxCell/Tissue TypeReference
Ceramide Synthase (CerS)Sphinganine (with C24:1-CoA)3.05 ± 0.81 µM-HEK293 cells[6]
Ceramide Synthase (CerS)NBD-sphinganine (with C24:1-CoA)3.61 ± 1.86 µM-HEK293 cells[6]
Sphingomyelin Synthase (SMS)[3H]C2-ceramide-222 pmol/mg protein/hSV40-transformed human lung fibroblasts[7]
Sphingomyelin Synthase (SMS)[3H]C2-ceramide-78 pmol/mg protein/hNormal human lung fibroblasts[7]

Table 2: Substrate and Product Concentrations

MoleculeConcentrationCell/Tissue TypeReference
Nervonic AcidHigh concentration in white matterBrain[5]
Sphingomyelin (SM) to Ceramide (Cer) Ratio9:1Oligodendroglia[8]
Sphingomyelin (SM) to Ceramide (Cer) Ratio1.5:1Neurons[8]
Nervonic Acid (in FOM supplement)13%Fish Oil Mixture[9]
C24:1 CeramideIncreased in SMS1-KO isletsMouse Pancreatic Islets[10]
C24:1 SphingomyelinDecreased in SMS1-KO isletsMouse Pancreatic Islets[10]

Table 3: In Vitro Synthesis Yields

ProductYieldOrganism/SystemReference
Nervonic Acid111.6 mg/LYarrowia lipolytica (engineered)[11]
Nervonic Acid90.6 mg/LYarrowia lipolytica (engineered with extra MaELO3)[11]

Experimental Protocols

Fatty Acid Elongation Assay (VLCFA Synthesis)

This protocol is adapted from studies on nervonic acid biosynthesis.[12]

Objective: To measure the in vitro synthesis of nervonic acid from its precursor, erucoyl-CoA.

Materials:

  • Microsomal protein fraction isolated from brain tissue.

  • [14C]-Malonyl-CoA (radiolabeled substrate).

  • Erucoyl-CoA (non-radiolabeled precursor).

  • NADPH.

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and erucoyl-CoA.

  • Initiate the reaction by adding the microsomal protein fraction.

  • Add [14C]-Malonyl-CoA to the reaction mixture.

  • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., KOH) to saponify the fatty acyl-CoAs.

  • Acidify the mixture to protonate the free fatty acids.

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Quantify the amount of radiolabeled product (nervonic acid) using a scintillation counter.

Fatty_Acid_Elongation_Assay_Workflow start Prepare Reaction Mixture (Buffer, NADPH, Erucoyl-CoA) add_microsomes Add Microsomal Protein start->add_microsomes add_radiolabel Add [14C]-Malonyl-CoA add_microsomes->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate stop_reaction Stop Reaction (Saponification with KOH) incubate->stop_reaction acidify Acidify Mixture stop_reaction->acidify extract Extract Fatty Acids (Hexane) acidify->extract quantify Quantify Radioactivity (Scintillation Counting) extract->quantify

Figure 2: Workflow for the fatty acid elongation assay.
Ceramide Synthase Assay

This protocol is based on a fluorescent assay for ceramide synthase activity.[6]

Objective: To measure the synthesis of nervonoyl-ceramide from nervonoyl-CoA and a fluorescent sphingoid base analog.

Materials:

  • Cell or tissue homogenates containing ceramide synthases.

  • Nervonoyl-CoA (C24:1-CoA).

  • NBD-sphinganine (fluorescent substrate).

  • Reaction buffer (e.g., HEPES buffer, pH 7.4).

  • Thin-layer chromatography (TLC) plate.

  • Fluorescence imager.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and NBD-sphinganine.

  • Add the cell or tissue homogenate to the mixture.

  • Initiate the reaction by adding nervonoyl-CoA.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram.

  • Visualize and quantify the fluorescent product (NBD-nervonoyl-ceramide) using a fluorescence imager.

Ceramide_Synthase_Assay_Workflow start Prepare Reaction Mixture (Buffer, NBD-sphinganine) add_homogenate Add Cell/Tissue Homogenate start->add_homogenate add_substrate Add Nervonoyl-CoA add_homogenate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_and_extract Stop Reaction & Extract Lipids (Chloroform/Methanol) incubate->stop_and_extract tlc Thin-Layer Chromatography stop_and_extract->tlc visualize Visualize & Quantify (Fluorescence Imager) tlc->visualize

Figure 3: Workflow for the ceramide synthase assay.
Sphingomyelin Synthase Assay

This protocol is adapted from HPLC-based methods for monitoring sphingomyelin synthase activity.[13][14]

Objective: To measure the synthesis of N-nervonoyl-sphingomyelin from a fluorescent nervonoyl-ceramide analog.

Materials:

  • Cell lysate or purified sphingomyelin synthase.

  • Fluorescent nervonoyl-ceramide analog (e.g., C6-NBD-nervonoyl-ceramide).

  • Phosphatidylcholine.

  • Reaction buffer.

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, phosphatidylcholine, and the fluorescent nervonoyl-ceramide analog.

  • Initiate the reaction by adding the cell lysate or purified enzyme.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and precipitate proteins.

  • Inject the supernatant into the HPLC system.

  • Separate the fluorescent substrate and product using a suitable column and mobile phase.

  • Detect and quantify the fluorescent product (fluorescent N-nervonoyl-sphingomyelin) using the fluorescence detector.

Sphingomyelin_Synthase_Assay_Workflow start Prepare Reaction Mixture (Buffer, Phosphatidylcholine, Fluorescent Nervonoyl-Ceramide) add_enzyme Add Cell Lysate/Enzyme start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction & Precipitate Proteins incubate->stop_reaction hplc HPLC Separation stop_reaction->hplc detect Detect & Quantify (Fluorescence Detector) hplc->detect

Figure 4: Workflow for the sphingomyelin synthase assay.

Signaling Pathways and Logical Relationships

This compound is a key constituent of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol.[1][15] These rafts function as platforms for signal transduction by concentrating or excluding specific signaling proteins. The presence of nervonoyl-sphingomyelin influences the fluidity and organization of these rafts, thereby modulating various signaling cascades.

One of the critical roles of nervonoyl-sphingomyelin is in oligodendrocyte differentiation and myelination.[8][16] During these processes, signaling pathways involving factors such as Platelet-Derived Growth Factor (PDGF) and Fibroblast Growth Factor (FGF) are active. The composition of lipid rafts, influenced by nervonoyl-sphingomyelin, can affect the localization and activity of the receptors for these growth factors, thereby regulating the downstream signaling events that drive oligodendrocyte maturation and myelin sheath formation.

Furthermore, the metabolism of nervonoyl-sphingomyelin itself generates bioactive signaling molecules. The hydrolysis of sphingomyelin by sphingomyelinases produces ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation.[10] Conversely, the synthesis of sphingomyelin from ceramide by sphingomyelin synthase can attenuate these ceramide-mediated signals.[10] This balance between synthesis and degradation, often referred to as the sphingomyelin-ceramide rheostat, is crucial for neuronal cell fate decisions.

Signaling_Pathways_Involving_Nervonoyl_Sphingomyelin cluster_raft Lipid Raft cluster_rheostat Sphingomyelin-Ceramide Rheostat Nervonoyl-Sphingomyelin Nervonoyl-Sphingomyelin Growth Factor Receptors (e.g., PDGFR, FGFR) Growth Factor Receptors (e.g., PDGFR, FGFR) Nervonoyl-Sphingomyelin->Growth Factor Receptors (e.g., PDGFR, FGFR) Modulates Localization & Activity Nervonoyl-Ceramide Nervonoyl-Ceramide Nervonoyl-Sphingomyelin->Nervonoyl-Ceramide Hydrolysis Cell Survival & Proliferation Cell Survival & Proliferation Nervonoyl-Sphingomyelin->Cell Survival & Proliferation Promotes Downstream Signaling Downstream Signaling Growth Factor Receptors (e.g., PDGFR, FGFR)->Downstream Signaling Activation Signaling Proteins Signaling Proteins Growth Factors (PDGF, FGF) Growth Factors (PDGF, FGF) Growth Factors (PDGF, FGF)->Growth Factor Receptors (e.g., PDGFR, FGFR) Binding Oligodendrocyte Differentiation & Myelination Oligodendrocyte Differentiation & Myelination Downstream Signaling->Oligodendrocyte Differentiation & Myelination Promotes Nervonoyl-Ceramide->Nervonoyl-Sphingomyelin Synthesis Apoptosis & Inflammation Apoptosis & Inflammation Nervonoyl-Ceramide->Apoptosis & Inflammation Induces Sphingomyelinase Sphingomyelinase Sphingomyelinase->Nervonoyl-Sphingomyelin Sphingomyelin Synthase Sphingomyelin Synthase Sphingomyelin Synthase->Nervonoyl-Ceramide

Figure 5: Signaling pathways influenced by nervonoyl-sphingomyelin.

Conclusion

The synthesis of this compound is a fundamental process for the proper functioning of the nervous system. This technical guide has provided a detailed overview of the synthesis pathway, including key enzymes, available quantitative data, experimental protocols, and the role of this important sphingolipid in cellular signaling. Further research is warranted to fully elucidate the kinetic parameters of all enzymes involved and to further unravel the intricate signaling networks modulated by nervonoyl-sphingomyelin. Such knowledge will be invaluable for the development of novel therapeutic strategies for a range of neurological disorders.

References

The Discovery and Analysis of Nervonic Acid in Sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Abstract

Nervonic acid (C24:1, n-9), a very-long-chain monounsaturated fatty acid, is a critical structural component of sphingomyelin in the nervous system. Its enrichment in the myelin sheath underscores its importance in neurodevelopment and the maintenance of nerve cell integrity. This technical guide provides a comprehensive overview of the historical discovery of nervonic acid as a constituent of sphingomyelin, detailed experimental protocols for its isolation and analysis based on foundational biochemical techniques, and a summary of its quantitative distribution. Furthermore, this document illustrates the key biochemical pathways involving nervonic acid-containing sphingomyelin, including its biosynthesis and its role in cellular signaling, using detailed diagrams to support researchers, scientists, and drug development professionals in the field of neurobiology and lipidomics.

Introduction: A Historical Perspective

The study of lipids, particularly those integral to the nervous system, has a rich history. Sphingomyelin was first isolated from brain tissue in the 1880s by Johann L.W. Thudicum, who laid the groundwork for the field of neurochemistry.[1] However, the detailed molecular structure of these complex lipids was elucidated over several subsequent decades. The fundamental structure of sphingomyelin, comprising a ceramide core (sphingosine linked to a fatty acid) and a phosphocholine headgroup, was first reported in 1927.[1]

The identity of the specific fatty acids bound to the sphingosine base remained a subject of intense investigation. Early lipid chemists utilized techniques of hydrolysis and chemical analysis to break down sphingolipids and characterize their components. With the advent of more sophisticated analytical methods in the mid-20th century, particularly gas-liquid chromatography, researchers were able to precisely identify the fatty acid profiles of sphingolipids from various biological sources. These analyses revealed that the fatty acid composition of sphingomyelin was highly dependent on the tissue of origin. In the brain's white matter, a region dense with myelinated axons, it became clear that very-long-chain fatty acids were particularly abundant. Among these, nervonic acid ((Z)-tetracos-15-enoic acid) was identified as one of the predominant fatty acids, highlighting its specialized role in the nervous system.[2] Its name, derived from the Latin nervus (nerve), reflects this distinct enrichment.[3]

Quantitative Analysis of Nervonic Acid in Sphingomyelin

Nervonic acid is a major constituent of the fatty acids found in sphingomyelin, especially in the white matter of the brain.[2][3] Its concentration varies by species, tissue type, and age. The following tables summarize quantitative data on the fatty acid composition of sphingomyelin from various sources.

Table 1: Fatty Acid Composition of Sphingomyelin from Bovine Brain

Fatty AcidCarbon NumberPercentage (%)
Palmitic acidC16:05.5
Stearic acidC18:045.0
Arachidic acidC20:01.5
Behenic acidC22:04.0
Lignoceric acidC24:011.5
Nervonic acid C24:1 27.0
Other-5.5
Data adapted from studies on bovine brain sphingomyelin.[4]

Table 2: Predominant Fatty Acids in Sphingomyelin of Human Cerebral White Matter

Tissue SourcePredominant Fatty AcidsKey Observations
Adult Human White MatterStearic Acid (C18:0) and Nervonic Acid (C24:1) These two fatty acids are the most abundant, indicating their structural importance in mature myelin.[2]
Young ChildIncreased relative abundance of shorter-chain fatty acidsThe fatty acid profile is indicative of an "immature" myelin sheath.[2]
Aged Individuals & DemyelinationShift towards increased shorter-chain fatty acidsChanges in sphingomyelin fatty acid composition can serve as a sensitive measure of demyelination.[2]

Experimental Protocols: Isolation and Identification

The identification of nervonic acid within sphingomyelin relies on a multi-step process involving lipid extraction, purification of the sphingomyelin fraction, hydrolysis to release the constituent fatty acids, and chromatographic analysis. The following protocols are based on the foundational methods that enabled these discoveries.

Total Lipid Extraction (Modified Folch Method)

This protocol describes a standard method for extracting total lipids from neural tissue.

  • Objective: To extract all lipid classes from a biological sample while minimizing degradation.

  • Materials & Reagents:

    • Brain tissue (e.g., cerebral white matter)

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Homogenizer (e.g., Potter-Elvehjem)

    • Centrifuge and glass centrifuge tubes

    • Rotary evaporator

  • Procedure:

    • Weigh fresh or frozen tissue and homogenize in a 20-fold volume of chloroform:methanol (2:1, v/v) for 2-3 minutes.

    • Filter the homogenate through fat-free filter paper into a glass-stoppered cylinder.

    • Add 0.2 volumes of 0.9% NaCl solution to the filtrate to initiate phase separation.

    • Mix vigorously and centrifuge at low speed (approx. 2000 rpm) for 10 minutes to separate the phases.

    • Carefully aspirate the upper aqueous phase and discard.

    • The lower phase, containing the total lipids, is collected and the solvent is removed under reduced pressure using a rotary evaporator.

    • The dried lipid extract is redissolved in a small volume of chloroform for storage and further analysis.

Isolation of Sphingomyelin by Thin-Layer Chromatography (TLC)

This protocol allows for the separation of sphingomyelin from other lipid classes in the total lipid extract.

  • Objective: To purify sphingomyelin from a complex lipid mixture.

  • Materials & Reagents:

    • Total lipid extract

    • TLC plates (silica gel 60)

    • Developing tank

    • Solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v)

    • Visualization reagent (e.g., iodine vapor or primuline spray)

    • Sphingomyelin standard

  • Procedure:

    • Using a fine capillary tube, spot the total lipid extract onto the origin of a silica gel TLC plate, alongside a sphingomyelin standard.

    • Place the plate in a developing tank pre-saturated with the chloroform:methanol:water solvent system.

    • Allow the solvent front to migrate up the plate until it is approximately 1-2 cm from the top.

    • Remove the plate and allow it to air dry completely in a fume hood.

    • Visualize the separated lipids by placing the plate in a tank containing iodine crystals or by spraying with a primuline solution and viewing under UV light.

    • Identify the sphingomyelin band by comparing its migration distance (Rf value) to that of the standard.

    • Scrape the silica corresponding to the sphingomyelin band into a clean glass tube for subsequent hydrolysis.

Hydrolysis and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol cleaves the fatty acids from the sphingomyelin backbone and converts them into volatile methyl esters for gas chromatography.

  • Objective: To release and derivatize the N-acyl chains of sphingomyelin for analysis.

  • Materials & Reagents:

    • Silica gel containing the isolated sphingomyelin

    • 5% HCl in anhydrous methanol (methanolic HCl)

    • Hexane

    • Screw-cap tubes with Teflon liners

    • Heating block or water bath

  • Procedure:

    • To the tube containing the scraped silica, add 2 mL of 5% methanolic HCl.

    • Seal the tube tightly and heat at 80°C for 4-6 hours to achieve simultaneous hydrolysis and transmethylation.

    • After cooling to room temperature, add 1 mL of water and 2 mL of hexane to the tube.

    • Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

    • Evaporate the hexane under a gentle stream of nitrogen.

    • Redissolve the FAMEs in a small, precise volume of hexane (e.g., 50 µL) for injection into the gas chromatograph.

Analysis by Gas-Liquid Chromatography (GLC)

This protocol identifies and quantifies the individual FAMEs, including methyl nervonate.

  • Objective: To separate and identify the fatty acid methyl esters by their chain length and degree of unsaturation.

  • Materials & Reagents:

    • FAME sample dissolved in hexane

    • Gas chromatograph equipped with a Flame Ionization Detector (FID)

    • Capillary column suitable for FAME analysis (e.g., polar phase like diethylene glycol succinate)

    • FAME standard mixture containing methyl nervonate

  • Procedure:

    • Inject 1-2 µL of the FAME sample into the GC.

    • Run the temperature program optimized for separating very-long-chain fatty acids.

    • The FAMEs will separate based on their volatility and interaction with the column's stationary phase. Shorter chains and more unsaturated fatty acids typically elute earlier.

    • Identify the peak corresponding to methyl nervonate by comparing its retention time to that of the known standard in the FAME mixture.

    • Quantify the relative percentage of each fatty acid by integrating the area under each peak.

Biochemical Pathways and Visualizations

The metabolism of nervonic acid-containing sphingomyelin is central to its function. It is synthesized through a dedicated pathway and can be catabolized to produce potent signaling molecules.

Experimental Workflow for Identification

The logical flow of the experimental process, from tissue sample to final identification, is a cornerstone of biochemical discovery. The diagram below outlines the key steps involved in identifying nervonic acid as a component of sphingomyelin.

G cluster_extraction Extraction & Isolation cluster_analysis Analysis A Brain Tissue Homogenization B Total Lipid Extraction (Folch Method) A->B C Isolation of Sphingomyelin (TLC) B->C D Hydrolysis & Derivatization (to FAMEs) C->D Purified Sphingomyelin E Gas-Liquid Chromatography (GLC) D->E F Peak Identification (vs. Standard) E->F G Quantitative Result (% Nervonic Acid) F->G Identified Nervonic Acid

Caption: Experimental workflow for identifying nervonic acid in sphingomyelin.

Biosynthesis of Nervonic Acid and Incorporation into Sphingomyelin

Nervonic acid is not typically obtained directly from the diet in large amounts but is synthesized in the body, primarily in the endoplasmic reticulum. The pathway begins with oleic acid (18:1) and involves a series of elongation steps. Once synthesized, it is activated to nervonoyl-CoA and incorporated into ceramide, which is then converted to sphingomyelin.

G Oleic Oleic Acid (18:1) Elong1 Elongation Cycle 1 (+ Malonyl-CoA) Oleic->Elong1 Eicosenoic Eicosenoic Acid (20:1) Elong1->Eicosenoic Elong2 Elongation Cycle 2 (+ Malonyl-CoA) Eicosenoic->Elong2 Erucic Erucic Acid (22:1) Elong2->Erucic Elong3 Elongation Cycle 3 (+ Malonyl-CoA) Erucic->Elong3 Nervonic Nervonic Acid (24:1) Elong3->Nervonic NervonoylCoA Nervonoyl-CoA Nervonic->NervonoylCoA Activation CeramideSynthase Ceramide Synthase NervonoylCoA->CeramideSynthase NervonoylCeramide Nervonic Acid- containing Ceramide CeramideSynthase->NervonoylCeramide SphingomyelinSynthase Sphingomyelin Synthase NervonoylCeramide->SphingomyelinSynthase Sphingomyelin Nervonic Acid- containing Sphingomyelin SphingomyelinSynthase->Sphingomyelin Sphingosine Sphingosine Sphingosine->CeramideSynthase

Caption: Biosynthesis of nervonic acid and its incorporation into sphingomyelin.

The Sphingomyelin-Ceramide Signaling Pathway

Beyond its structural role, sphingomyelin is a key player in cell signaling. The hydrolysis of sphingomyelin by the enzyme sphingomyelinase generates ceramide, a potent second messenger. Ceramide can trigger a variety of cellular responses, including apoptosis (programmed cell death), cell cycle arrest, and inflammation. This pathway is a critical area of research for drug development in cancer and inflammatory diseases.

G Stress Cellular Stress (e.g., TNF-α, Oxidative Stress) SMase Sphingomyelinase (SMase) Stress->SMase Activates Ceramide Ceramide SMase->Ceramide Produces SM Sphingomyelin (in cell membrane) SM->SMase Substrate Ceramidase Ceramidase Ceramide->Ceramidase Substrate Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation Sphingosine Sphingosine Ceramidase->Sphingosine Produces

Caption: The sphingomyelin-ceramide catabolic signaling pathway.

Conclusion and Future Directions

The identification of nervonic acid as a principal fatty acid in brain sphingomyelin marked a significant step in understanding the specialized molecular architecture of the nervous system. The foundational analytical techniques of extraction, chromatography, and hydrolysis, while now largely supplemented by mass spectrometry-based lipidomics, established the basis for our current knowledge. The high concentration of nervonic acid in the myelin sheath points to its critical role in neuronal insulation and signal propagation, making it a molecule of interest for demyelinating diseases such as multiple sclerosis. Furthermore, the involvement of its parent molecule, sphingomyelin, in potent signaling pathways continues to present exciting opportunities for therapeutic intervention in a host of human diseases. Future research will likely focus on the precise regulation of nervonic acid biosynthesis and its incorporation into sphingolipids, as well as the development of targeted therapies that modulate the sphingomyelin-ceramide signaling axis for clinical benefit.

References

A Technical Guide on the Endogenous Sources of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a species of sphingomyelin containing nervonic acid (C24:1), is a critical lipid component of cellular membranes, particularly in the nervous system. Its unique very-long-chain monounsaturated fatty acid structure imparts specific biophysical properties to membranes and influences cellular signaling. This technical guide provides a comprehensive overview of the endogenous biosynthesis, tissue distribution, and key signaling pathways involving this molecule. Furthermore, it details established experimental protocols for its extraction and quantification, offering a vital resource for researchers investigating its role in health and disease.

Introduction

This compound is a sphingophospholipid abundant in animal cell membranes, especially within the myelin sheath that insulates nerve cell axons.[1][2] It consists of a phosphocholine head group attached to a nervonoyl ceramide, which is composed of a sphingosine base and a 24-carbon monounsaturated fatty acid called nervonic acid (C24:1).[3][4] Unlike the more common phospholipids, it is not synthesized from glycerol.[1] The presence of nervonic acid is particularly significant in the white matter of the brain.[5] This guide delineates the endogenous metabolic pathways that produce this specific sphingomyelin, its distribution across various tissues, and the analytical methods used for its study.

Biosynthesis Pathway

The endogenous production of this compound is a multi-step process that occurs across different cellular compartments, primarily the endoplasmic reticulum (ER) and the Golgi apparatus.[1][6] The pathway can be understood as two converging processes: the synthesis of the ceramide backbone and the specific formation of nervonic acid.

  • De Novo Ceramide Synthesis: The process begins in the ER with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1][7] The product is subsequently reduced and N-acylated to form dihydroceramide.[6] A desaturase then introduces a double bond to create the final ceramide backbone.[8]

  • Nervonic Acid (C24:1) Synthesis: Nervonic acid is a very-long-chain monounsaturated fatty acid (VLC-MUFA). Its synthesis typically starts from oleic acid (C18:1).[5] Through a series of elongation steps catalyzed by fatty acid elongase enzymes (ELOVLs), the 18-carbon chain of oleic acid is extended to the 24-carbon chain of nervonic acid.[9][10] Stearoyl-CoA desaturase (SCD) enzymes are also crucial for producing the monounsaturated precursors.[10][11]

  • Formation of Nervonoyl-Ceramide: The synthesized nervonic acid (as nervonoyl-CoA) is attached to the sphingosine backbone via an amide bond. This reaction is catalyzed by a family of ceramide synthases (CerS). Specifically, Ceramide Synthase 2 (CERS2) has been implicated in the production of ceramides with very-long-chain fatty acids.[12]

  • Final Sphingomyelin Synthesis: The resulting N-nervonoyl-ceramide is transported from the ER to the Golgi apparatus.[1] Here, the enzyme sphingomyelin synthase (SMS) catalyzes the final step, transferring a phosphocholine headgroup from phosphatidylcholine to the ceramide. This reaction yields this compound and diacylglycerol (DAG) as a byproduct.[1][7]

Biosynthesis of this compound.

Endogenous Distribution and Quantification

N-Nervonoyl-sphingomyelin is found in virtually all mammalian tissues but is highly enriched in specific areas, reflecting its structural importance.[7] The highest concentrations are observed in nervous tissues, consistent with its role as a primary component of the myelin sheath.[1][2][3] Significant levels are also present in red blood cells and the ocular lenses.[1] While data for the specific N-nervonoyl species is often combined with other sphingomyelins, modern lipidomic techniques allow for its distinct quantification.

Tissue/FluidSpeciesConcentration / ContentMethod of QuantificationReference
BrainMouse55.60 ± 0.43 pmol/μg protein (Total SM)HPLC[13]
KidneyMouse43.75 ± 0.21 pmol/μg protein (Total SM)HPLC[13]
LiverMouse22.26 ± 0.14 pmol/μg protein (Total SM)HPLC[13]
PlasmaMouse~407 μM (Total SM)HPLC[13]
Breast MilkHuman3.87 to 9.07 mg/100 g (Total SM)HILIC-HPLC-ESI-MS/MS[14]
Breast MilkHuman15.0 ± 3.1% of total SM fatty acids is tetracosenoic acid (C24:1)HILIC-HPLC-ESI-MS/MS[14]

Role in Signaling Pathways

Beyond its structural role, sphingomyelin is a key player in cellular signal transduction. The "Sphingomyelin Cycle" describes the enzymatic turnover of sphingomyelin at the plasma membrane, which generates potent second messengers.

  • Ceramide Production: In response to cellular stressors or receptor activation (e.g., by TNF-α), sphingomyelinase enzymes hydrolyze sphingomyelin to produce ceramide and phosphocholine.[1][15] Ceramide is a well-established signaling lipid that can trigger pathways leading to apoptosis, cell cycle arrest, and inflammation.[7]

  • Diacylglycerol (DAG) Production: Conversely, the synthesis of sphingomyelin by sphingomyelin synthase from ceramide generates DAG as a byproduct.[1] DAG is a classical second messenger that activates protein kinase C (PKC) and other signaling cascades involved in cell growth and proliferation.

This dual-function metabolism places N-Nervonoyl-sphingomyelin at a critical node, where its synthesis and degradation can produce opposing signals that dictate cell fate.

G lipid lipid enzyme enzyme signal signal process process sm Sphingomyelin (e.g., Nervonoyl-SM) smase Sphingomyelinase sm->smase ceramide Ceramide sms Sphingomyelin Synthase ceramide->sms apoptosis Apoptosis / Inflammation ceramide->apoptosis pc Phosphatidylcholine pc->sms dag Diacylglycerol (DAG) growth Cell Growth / Proliferation dag->growth smase->ceramide sms->sm sms->dag stress Stress / TNF-α stress->smase activates

The Sphingomyelin Cycle as a cellular signaling hub.

Experimental Methodologies

The analysis of this compound requires robust methods for lipid extraction followed by sensitive and specific quantification techniques.

Lipid Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of total lipids from cultured cells, suitable for subsequent analysis.[16]

  • Cell Preparation: Place the cell culture plate (e.g., 6-well plate) on ice and aspirate the culture medium.

  • Washing: Wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS) per well.

  • Lysis and Standard Spiking: Add 500 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated sphingomyelin species) to each well to lyse the cells and precipitate proteins.

  • Scraping: Scrape the cells from the well surface using a cell scraper and transfer the methanol lysate to a glass tube.

  • Phase Separation: Add 1 mL of chloroform to the tube, vortex thoroughly. Then, add 0.9 mL of deionized water to induce phase separation.

  • Centrifugation: Centrifuge the mixture at >3000 x g for 10 minutes at 4°C. Three phases will form: an upper aqueous phase, a protein disk, and a lower organic phase.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the solvent from the organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for analysis.

Quantification and Structural Analysis

While enzymatic assays can measure total sphingomyelin, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for speciated analysis.[17][18]

Protocol: LC-MS/MS Analysis of Sphingomyelin Species

  • Chromatographic Separation: Inject the reconstituted lipid extract into a High-Performance Liquid Chromatography (HPLC) system. Separation is often achieved using a hydrophilic interaction liquid chromatography (HILIC) column, which effectively separates lipid classes.[14]

  • Ionization: The column eluent is directed to an electrospray ionization (ESI) source, which generates charged molecular ions from the lipid molecules.

  • Mass Spectrometry (MS): The ions are analyzed in a tandem mass spectrometer. In the first stage (MS1), the instrument scans for the precursor ion mass-to-charge ratio (m/z) corresponding to N-Nervonoyl-sphingomyelin (e.g., m/z 813.7 for [M+H]⁺).[4]

  • Fragmentation (MS/MS): The selected precursor ion is fragmented via collision-induced dissociation (CID). For all sphingomyelins, this produces a characteristic product ion from the phosphocholine headgroup at m/z 184.[14][18]

  • Detection and Quantification: The instrument is set to monitor the transition from the precursor ion (m/z 813.7) to the product ion (m/z 184). The area under the resulting chromatographic peak is integrated and compared to the peak area of the known concentration of the internal standard to achieve absolute quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing step step instrument instrument output output sample Biological Sample (e.g., Brain Tissue) extract Lipid Extraction (Folch/Bligh-Dyer) sample->extract lc HPLC Separation (HILIC) extract->lc ms Tandem Mass Spectrometer (MS/MS) lc->ms Ionization (ESI) integrate Peak Integration (Precursor -> Fragment) ms->integrate quant Quantification vs. Internal Standard integrate->quant

References

The Role of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine in Myelin Sheath Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The myelin sheath is a lipid-rich structure essential for rapid nerve impulse conduction and axonal integrity. Among its critical lipid components, sphingomyelins containing very-long-chain fatty acids (VLCFAs) play a paramount role. This technical guide provides an in-depth examination of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a specific sphingomyelin incorporating the 24-carbon monounsaturated nervonic acid. We will explore its biosynthesis, its structural and signaling functions in oligodendrocyte maturation and myelinogenesis, and its implications in the pathology of demyelinating diseases. This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of core pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to N-Nervonoyl-Sphingomyelin and Myelin

The Myelin Sheath: A Specialized Membrane

The myelin sheath is a multilayered membrane that spirally wraps around neuronal axons, acting as an electrical insulator.[1][2] This structure is produced by oligodendrocytes (OLs) in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). Myelin is characterized by an exceptionally high lipid content, constituting approximately 70-80% of its dry weight.[3][4] This unique lipid composition is crucial for its function in facilitating rapid saltatory conduction of nerve impulses and providing metabolic support to axons.[4]

The Central Role of Sphingolipids

Sphingolipids are a major class of lipids in the myelin sheath, essential for its formation, stability, and function.[5] They are not merely structural components but also act as bioactive molecules involved in crucial cellular signaling pathways that regulate the development and survival of oligodendrocytes.[5][6] Aberrations in sphingolipid metabolism are linked to severe demyelinating disorders, such as Multiple Sclerosis (MS) and sphingolipidoses, highlighting their critical role in maintaining myelin integrity.[5][7]

This compound: A Key Structural Element

This compound (hereafter referred to as N-Nervonoyl-SM) is a specific type of sphingomyelin. Sphingomyelin is the most abundant sphingolipid in mammals, representing about 85% of the total.[2] The structure of N-Nervonoyl-SM consists of a ceramide core linked to a phosphocholine head group.[2] The defining feature of this molecule is the "N-nervonoyl" group, which is nervonic acid (cis-15-tetracosenoic acid, 24:1), a very-long-chain monounsaturated fatty acid (VLCFA).[3]

The high concentration of VLCFAs, including nervonic acid, is a hallmark of myelin lipids.[8][9] The long, straight acyl chains of these fatty acids enhance the intermolecular interactions within the membrane, increasing its rigidity and stability.[8] This creates a thick, low-fluidity permeability barrier essential for effective axonal insulation.[8][9] Deficiencies in nervonic acid within brain sphingolipids have been observed in post-mortem tissues from patients with MS and Adrenoleukodystrophy (ALD), indicating its importance in myelin maintenance.[7]

Biosynthesis and Metabolism

The formation of N-Nervonoyl-SM is a multi-step process involving the synthesis of its core components: the sphingosine backbone, the nervonic acid chain, and the phosphocholine head group.

De Novo Sphingolipid Synthesis

The synthesis of sphingomyelin begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the rate-limiting enzyme serine palmitoyltransferase (SPT).[2][10] The product undergoes a series of reactions to form a ceramide molecule.[11] This ceramide is then transported to the Golgi apparatus.[2][11] In the lumen of the trans-Golgi, sphingomyelin synthase transfers a phosphocholine head group from phosphatidylcholine to the ceramide, yielding sphingomyelin and diacylglycerol (DAG), a key signaling molecule.[2]

Elongation of Nervonic Acid

Nervonic acid, as a VLCFA, is synthesized in the ER through the action of fatty acid elongase enzymes (ELOVLs).[8][9] These enzymes sequentially add two-carbon units to shorter-chain fatty acid precursors, such as oleic acid (18:1).[9] The availability of these precursors and the activity of the elongase enzymes are critical for maintaining the high levels of nervonic acid required for myelin formation.

Metabolic Signaling

While N-Nervonoyl-SM itself is a key structural lipid, its metabolic precursors and breakdown products, such as ceramide and sphingosine-1-phosphate (S1P), are potent signaling molecules.[2][12] The balance between ceramide, which is often pro-apoptotic, and S1P, which is generally pro-survival, can determine the fate of oligodendrocytes during development and in disease states.[12][13] This metabolic interplay, known as the "sphingolipid rheostat," is crucial for regulating the processes of myelination and remyelination.

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Signaling Signaling Metabolites Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide N-Nervonoyl-Ceramide N-Nervonoyl-Ceramide Ceramide->N-Nervonoyl-Ceramide Acyl-CoA transferase Nervonoyl-CoA Nervonoyl-CoA N-Nervonoyl-SM N-Nervonoyl-SM N-Nervonoyl-Ceramide->N-Nervonoyl-SM SM Synthase Fatty Acid Elongases (ELOVLs) Fatty Acid Elongases (ELOVLs) Shorter FAs Shorter FAs Shorter FAs->Nervonoyl-CoA ELOVLs DAG DAG N-Nervonoyl-SM->DAG byproduct Ceramide_signal Ceramide N-Nervonoyl-SM->Ceramide_signal SMase Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->N-Nervonoyl-SM Sphingosine Sphingosine Ceramide_signal->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate S1P->Sphingosine S1P Phosphatase Sphingosine->Ceramide_signal CerS Sphingosine->S1P SphK

Figure 1: Biosynthesis pathway of N-Nervonoyl-SM and its key signaling metabolites.

Core Function in Myelin Sheath Formation

N-Nervonoyl-SM and its constituent nervonic acid are indispensable for multiple stages of myelination, from the development of oligodendrocytes to the structural maturation of the myelin sheath.

Oligodendrocyte Proliferation and Differentiation

The process of myelination is predicated on the generation of mature, myelin-producing oligodendrocytes from oligodendrocyte precursor cells (OPCs). Studies have shown that sphingomyelin is a key nutritional contributor to this process.[14] In vitro experiments demonstrate that treatment with sphingomyelin promotes the proliferation and differentiation of OPCs.[14][15] Furthermore, dietary supplementation with fish oil rich in nervonic acid esters has been shown to improve the synthesis of major myelin proteins, including Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP), by human OPCs.[16][17]

Myelin Sheath Compaction and Stability

The unique molecular structure of nervonic acid, with its 24-carbon chain, is critical for the biophysical properties of the myelin membrane.[3] Its incorporation into sphingolipids provides optimal fluidity and stability, creating the tightly compacted, multilamellar structure of the sheath.[3][8] A sufficient supply of VLCFAs like nervonic acid is essential; both a deficiency and an abnormal accumulation of VLCFAs can lead to myelin defects and demyelination.[8][18] The long acyl chains intercalate deep into the membrane leaflets, reinforcing stability and ensuring robust insulation.[18]

Axonal Integrity and Conduction Velocity

A properly formed myelin sheath is essential for the rapid transmission of nerve impulses.[3] Without sufficient nervonic acid, the organization of myelin can be compromised, leading to reduced nerve conduction velocity and neurological dysfunction.[3] In diabetic neuropathy models, nervonic acid supplementation has been shown to improve myelin thickness and organization, which correlates with improved nerve conduction.[3] The health of the myelin sheath is also intrinsically linked to the health of the axon it ensheathes; myelin provides vital metabolic support, and its degradation can lead to secondary axonal degeneration.[4]

G cluster_molecules Molecular Components cluster_processes Cellular Processes cluster_outcomes Functional Outcomes NA Nervonic Acid (VLCFA) SM N-Nervonoyl-SM NA->SM Cer Ceramide / S1P (Metabolites) SM->Cer Myelin_Struct Myelin Sheath Compaction & Stability SM->Myelin_Struct OPC OPC Proliferation & Differentiation Cer->OPC Signal Myelin_Synth Myelin Protein & Lipid Synthesis OPC->Myelin_Synth Myelination Proper Myelination Myelin_Synth->Myelination Myelin_Struct->Myelination Conduction Fast Nerve Conduction Velocity Myelination->Conduction Axon Axonal Integrity Myelination->Axon

Figure 2: Logical flow of N-Nervonoyl-SM's role in myelination processes and outcomes.

Quantitative Impact on Myelination

The contribution of sphingomyelin and its nervonic acid component to myelination has been quantified in several key studies. The following tables summarize these findings.

Effects on Myelin Composition and Axonal Morphology

A study using a rat model where sphingolipid biosynthesis was inhibited by L-Cycloserine (LCS) demonstrated that dietary sphingomyelin (SM) supplementation could partially rescue the myelination defects.[19]

ParameterControl (Non-LCS)Inhibited (LCS)SM-Supplemented (SM-LCS)
Myelin Dry Weight (mg) 10.9 ± 0.86.3 ± 0.58.1 ± 0.6†
Myelin Total Lipid (mg) 8.2 ± 0.64.8 ± 0.46.2 ± 0.4†
Cerebroside Content (mg) 2.1 ± 0.21.1 ± 0.11.6 ± 0.1†
Myelin Thickness (µm) 0.49 ± 0.010.38 ± 0.010.48 ± 0.01†
Axon Diameter (µm) 2.05 ± 0.051.61 ± 0.052.02 ± 0.05†
g-ratio (Axon/Fiber Diameter) 0.81 ± 0.010.82 ± 0.010.81 ± 0.01
Data adapted from Oshida et al., 2003.[19] Values are mean ± SEM.
\ Statistically significant difference from Control group.
\† Statistically significant difference from Inhibited (LCS) group.*
Effects on Oligodendrocyte Precursor Cell (OPC) Development In Vitro

In vitro studies have quantified the direct effect of sphingomyelin treatment on the proliferation and differentiation of OPCs, the cells responsible for myelination.[14][15]

ParameterVehicle (Control)SM Treatment (0.5 µM)% Change vs. Control
OPC Proliferation (4 DIV) 100%135.2%+35.2%
OPC Proliferation (10 DIV) 100%123.6%+23.6%
OPC Differentiation (4 DIV) 100%124.7%+24.7%
OPC Differentiation (10 DIV) 100%125.1%+25.1%
Axon Myelination (32 DIV) 100%157.9%+57.9%
Data adapted from Schneider et al., 2019.[14][15] Values represent relative percentages. DIV = Days In Vitro.
* Statistically significant difference from Vehicle control.*

Key Experimental Protocols

Investigating the role of N-Nervonoyl-SM in myelination requires a combination of cell culture, biochemical, and imaging techniques. Below are outlines of key methodologies.

Protocol: In Vitro Myelination Assay (OPC-Neuron Co-culture)

This assay is a gold-standard method to study the formation of myelin sheaths in a controlled environment.[20][21]

  • Neuron Seeding: Isolate dorsal root ganglia (DRG) neurons from embryonic rat pups and plate them on a suitable substrate (e.g., collagen-coated coverslips). Culture in neurobasal medium with supplements to allow for axon extension.

  • OPC Isolation and Seeding: Isolate OPCs from the cortices of early postnatal (P2-P8) rat pups using Percoll gradient centrifugation and differential adhesion techniques.[22][23]

  • Co-culture: Once a dense axonal network has formed (approx. 7-10 days), seed the purified OPCs onto the neuron culture.

  • Myelination Induction: Switch the co-culture to a differentiation medium containing factors like T3 thyroid hormone and ascorbic acid to induce OPC differentiation and myelination.[20]

  • Treatment: Introduce the compound of interest (e.g., liposomes containing N-Nervonoyl-SM) to the medium at desired concentrations.[15] Include vehicle controls.

  • Analysis: After a period of myelination (e.g., 21-28 days), fix the cultures for analysis by immunofluorescence or electron microscopy.

Protocol: Quantification of Myelination via Immunofluorescence

This method allows for the visualization and quantification of myelin sheath formation.[24]

  • Fixation and Permeabilization: Fix the co-cultures with 4% paraformaldehyde (PFA), then permeabilize with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding using a solution of bovine serum albumin (BSA) or normal goat serum.

  • Primary Antibody Incubation: Incubate the cultures with primary antibodies targeting myelin and axonal proteins.

    • Myelin Marker: Anti-Myelin Basic Protein (MBP) (e.g., chicken polyclonal).

    • Axon Marker: Anti-β-III Tubulin (Tuj1) or Anti-Neurofilament (e.g., mouse monoclonal).

  • Secondary Antibody Incubation: Wash and incubate with species-specific fluorescently-labeled secondary antibodies (e.g., Goat anti-Chicken Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594).

  • Imaging: Mount coverslips and acquire images using a confocal or high-content imaging system.

  • Quantification: Use image analysis software to measure the total area of MBP staining that co-localizes with axonal markers. The length and number of myelinated segments can be quantified.

Protocol: Lipid Extraction and Quantification by LC-MS/MS

This protocol allows for the precise identification and quantification of N-Nervonoyl-SM and other sphingolipids in tissue or cell samples.[22][25]

  • Homogenization: Homogenize brain tissue or cell pellets in a suitable buffer. Determine total protein concentration for normalization.

  • Lipid Extraction: Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol:water solvent system to separate the lipid phase from the aqueous and protein phases.

  • Sample Preparation: Dry the lipid extract under nitrogen gas and reconstitute in a solvent compatible with the chromatography system. Include internal standards (e.g., deuterated lipid species) for accurate quantification.

  • LC-MS/MS Analysis: Inject the sample into a liquid chromatography system (e.g., HPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole).

    • Chromatography: Use a C18 column to separate lipid species based on their hydrophobicity.

    • Mass Spectrometry: Use electrospray ionization (ESI) and operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for N-Nervonoyl-SM and other target lipids.

  • Data Analysis: Quantify the abundance of each lipid species by comparing its peak area to that of the corresponding internal standard. Normalize data to the initial protein content.

G cluster_IF Immunofluorescence Analysis cluster_EM Electron Microscopy cluster_LCMS Lipidomics Analysis start Start: Isolate Neurons and OPCs coculture Establish Neuron-OPC Co-Culture start->coculture treat Treat with N-Nervonoyl-SM (or Vehicle) coculture->treat incubate Induce Myelination (21-28 days) treat->incubate extract Lipid Extraction treat->extract Parallel Culture fix Fix Cells incubate->fix stain Stain for MBP (Myelin) & Tuj1 (Axons) fix->stain process_EM Process for TEM fix->process_EM image_IF Confocal Microscopy stain->image_IF quant_IF Quantify Myelinated Segment Area/Length image_IF->quant_IF end_node End: Correlate Data quant_IF->end_node image_EM Acquire Ultrastructure Images process_EM->image_EM quant_EM Measure Myelin Thickness & g-ratio image_EM->quant_EM quant_EM->end_node run_LCMS Run LC-MS/MS extract->run_LCMS quant_LCMS Quantify Specific Sphingomyelin Species run_LCMS->quant_LCMS quant_LCMS->end_node

Figure 3: Integrated experimental workflow for studying the effects of N-Nervonoyl-SM.

Implications for Research and Drug Development

Relevance to Demyelinating Diseases

The established link between deficient nervonic acid levels in sphingolipids and demyelinating diseases like MS and ALD makes N-Nervonoyl-SM and its metabolic pathways prime targets for investigation.[7] In MS, the failure of OPCs to efficiently differentiate and remyelinate chronic lesions is a major cause of progressive disability.[16] Understanding how to promote the synthesis and incorporation of nervonic acid into myelin lipids could offer new therapeutic avenues.

Therapeutic Potential

The data suggest that dietary supplementation with nervonic acid or sphingomyelin may be beneficial in conditions of myelin damage or dysregulation.[3][7][19] Animal studies show that such supplementation can enhance remyelination and improve functional recovery.[3][16] This approach could be particularly relevant for supporting the repair of damaged myelin sheaths by ensuring that oligodendrocytes have an adequate supply of this essential building block.[3]

Future Research Directions

Future research should focus on elucidating the specific signaling pathways regulated by N-Nervonoyl-SM and its metabolites in oligodendrocytes. High-throughput screening assays using in vitro myelination platforms could identify small molecules that promote the activity of key enzymes like fatty acid elongases or sphingomyelin synthases.[24] Furthermore, advanced lipidomic and imaging techniques will be crucial for tracking the metabolism and localization of N-Nervonoyl-SM during demyelination and remyelination, providing a deeper understanding of its dynamic role in CNS health and disease.

References

An In-depth Technical Guide to the Cellular Localization of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a species of sphingomyelin with a 24-carbon monounsaturated fatty acid (C24:1), is a critical component of cellular membranes, particularly in the nervous system. Its unique very-long-chain fatty acid (VLCFA) structure imparts specific biophysical properties to membranes, influencing fluidity, thickness, and the formation of specialized microdomains. This technical guide provides a comprehensive overview of the cellular localization of this compound, detailing its distribution across subcellular compartments, the experimental protocols used for its study, and its role in cellular signaling.

Introduction

Sphingomyelins are a class of sphingolipids predominantly found in the plasma membrane of mammalian cells.[1] this compound is distinguished by its nervonic acid (C24:1) acyl chain. This very-long-chain fatty acid (VLCFA) is crucial for the function of this sphingomyelin species, particularly in the context of membrane organization and cell signaling.[2][3] Understanding the precise cellular localization of this lipid is paramount for elucidating its physiological roles and its implications in various disease states, including neurodegenerative disorders.

Subcellular Distribution of this compound

Quantitative analysis of lipid distribution across organelles is a technically challenging endeavor. While data for the specific distribution of this compound is limited, studies on total sphingomyelin and sphingomyelins with very-long-chain fatty acids provide a strong indication of its primary locations within the cell.

Table 1: Quantitative Distribution of Sphingomyelin Species in Mammalian Cells

Cellular CompartmentPercentage of Total Cellular SphingomyelinKey Findings
Plasma Membrane ~90%[4]The vast majority of cellular sphingomyelin resides in the plasma membrane, where it is a key component of the outer leaflet.[4][5] It plays a crucial role in the formation of lipid rafts and cholesterol-rich domains.[1]
Golgi Apparatus Minor FractionThe Golgi apparatus is a major site of sphingomyelin synthesis.[6]
Endoplasmic Reticulum Minor FractionThe endoplasmic reticulum is the initial site of ceramide synthesis, the precursor to sphingomyelin.[6]
Myelin Sheath EnrichedSphingomyelin is a major constituent of the myelin sheath surrounding nerve cell axons.[1]

Table 2: Abundance of this compound

Cell TypePercentage of Total SphingomyelinMethod of Analysis
HeLa Cells 14%Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

Experimental Protocols for Determining Cellular Localization

The study of the subcellular localization of this compound relies on a combination of biochemical and imaging techniques.

Subcellular Fractionation Coupled with Mass Spectrometry

This is a classic and robust method for quantifying the distribution of lipids across different organelles.

Experimental Workflow:

cell_culture 1. Cell Culture homogenization 2. Cell Homogenization cell_culture->homogenization centrifugation1 3. Low-Speed Centrifugation (e.g., 720 x g, 10 min) homogenization->centrifugation1 nuclear_pellet Nuclear Fraction centrifugation1->nuclear_pellet Pellet post_nuclear_supernatant Post-Nuclear Supernatant centrifugation1->post_nuclear_supernatant Supernatant lipid_extraction 5. Lipid Extraction (e.g., Bligh-Dyer or MTBE method) nuclear_pellet->lipid_extraction centrifugation2 4. High-Speed Centrifugation (e.g., 100,000 x g, 1 h) post_nuclear_supernatant->centrifugation2 membrane_pellet Membrane Fraction centrifugation2->membrane_pellet Pellet cytosolic_supernatant Cytosolic Fraction centrifugation2->cytosolic_supernatant Supernatant membrane_pellet->lipid_extraction cytosolic_supernatant->lipid_extraction lc_ms 6. LC-MS/MS Analysis lipid_extraction->lc_ms data_analysis 7. Data Analysis and Quantification lc_ms->data_analysis

Caption: Workflow for Subcellular Fractionation and Lipid Analysis.

Detailed Methodology:

  • Cell Culture and Homogenization:

    • Culture cells of interest to confluence.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend cells in a hypotonic buffer and homogenize using a Dounce homogenizer or similar method.

  • Differential Centrifugation: [7]

    • Centrifuge the homogenate at a low speed (e.g., 720 x g for 10 minutes at 4°C) to pellet the nuclei.

    • Collect the supernatant (post-nuclear supernatant) and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.

    • Further centrifuge the resulting supernatant at a very high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi) and obtain the cytosolic fraction in the supernatant. The plasma membrane can be isolated using density gradient centrifugation or specialized kits.[7]

  • Lipid Extraction:

    • Extract lipids from each fraction using a method such as the Bligh and Dyer or a methyl-tert-butyl ether (MTBE) based extraction.[8]

  • LC-MS/MS Analysis:

    • Separate and quantify this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[9][10][11]

    • Use a suitable internal standard, such as a deuterated version of the lipid, for accurate quantification.

Fluorescence Microscopy with Labeled Analogs

Live-cell imaging using fluorescently labeled lipids provides spatial and dynamic information about their localization.

Experimental Workflow:

cell_culture 1. Cell Culture on Imaging Dish probe_incubation 2. Incubation with Fluorescent Sphingomyelin Analog cell_culture->probe_incubation washing 3. Washing to Remove Excess Probe probe_incubation->washing live_cell_imaging 4. Live-Cell Imaging (Confocal or TIRF Microscopy) washing->live_cell_imaging image_analysis 5. Image Analysis and Colocalization Studies live_cell_imaging->image_analysis

Caption: Workflow for Fluorescent Lipid Analog Imaging.

Detailed Methodology:

  • Probe Selection and Labeling:

    • Utilize a fluorescent analog of sphingomyelin. While a specific nervonic acid-containing fluorescent probe may not be commercially available, analogs with similar long-chain fatty acids can provide insights.[12][13]

    • Alternatively, metabolic labeling with fluorescently tagged precursors like NBD-ceramide can be used to track the synthesis and trafficking of sphingomyelin.[1]

  • Cell Incubation and Imaging:

    • Incubate cultured cells with the fluorescent lipid analog for a specified period.

    • Wash the cells to remove any unincorporated probe.

    • Image the cells using a confocal or total internal reflection fluorescence (TIRF) microscope.[14]

  • Image Analysis:

    • Analyze the acquired images to determine the subcellular distribution of the fluorescent signal.

    • Perform colocalization studies with organelle-specific markers to confirm the localization.

Role in Signaling Pathways

The precise signaling pathways involving this compound are still under active investigation. However, its enrichment in the plasma membrane and its interaction with cholesterol strongly suggest a role in modulating membrane microdomains and receptor signaling.

Proposed Signaling Involvement:

cluster_membrane Plasma Membrane nervonoyl_sm N-Nervonoyl Sphingomyelin lipid_raft Lipid Raft Formation nervonoyl_sm->lipid_raft cholesterol Cholesterol cholesterol->lipid_raft receptor Membrane Receptor receptor->lipid_raft downstream_signaling Downstream Signaling Cascade lipid_raft->downstream_signaling extracellular_signal Extracellular Signal extracellular_signal->receptor

Caption: Proposed Role in Lipid Raft-Mediated Signaling.

The hydrolysis of sphingomyelin by sphingomyelinases yields ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation.[15][16] In the context of the nervous system, the balance between sphingomyelin and ceramide is critical for neuronal health. Dysregulation of sphingomyelin metabolism has been implicated in neurodegenerative diseases such as Parkinson's disease.[17] The nervonic acid moiety of this compound likely influences the specific protein interactions within lipid rafts, thereby modulating the activity of associated receptors and downstream signaling pathways.[18]

Conclusion

This compound is predominantly localized to the plasma membrane, where it is a key organizer of membrane structure and function. Its very-long-chain fatty acid is critical for its interaction with cholesterol and the formation of lipid rafts, which serve as platforms for cellular signaling. While quantitative data on its subcellular distribution is still emerging, the methodologies outlined in this guide provide a robust framework for its further investigation. A deeper understanding of the cellular dynamics of this important sphingolipid will be crucial for the development of novel therapeutic strategies for a range of diseases, particularly those affecting the nervous system.

References

N-Nervonoyl-D-erythro-sphingosylphosphorylcholine and membrane fluidity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-Nervonoyl-D-erythro-sphingosylphosphorylcholine and its Influence on Membrane Fluidity For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a monounsaturated very-long-chain sphingomyelin (VLC-SM) containing a C24:1 acyl chain (nervonic acid), is a critical sphingolipid component of animal cell membranes.[1] While sphingomyelins (SMs) in general are known to interact favorably with cholesterol and promote the formation of ordered membrane domains (lipid rafts), the specific biophysical properties conferred by the C24:1 acyl chain impart unique characteristics to membrane organization and fluidity.[2] Unlike their saturated and shorter-chain counterparts, which robustly drive phase separation, C24:1 SM exhibits a remarkable capacity to maintain membrane homogeneity, a property with significant implications for cellular signaling and membrane protein function.[3][4]

This technical guide provides a comprehensive overview of the biophysical effects of C24:1 SM on membrane fluidity and lateral organization. It summarizes key quantitative data, details common experimental protocols for investigation, and illustrates the underlying molecular relationships and signaling contexts.

Biophysical Impact of C24:1 Sphingomyelin on Membranes

The defining feature of C24:1 SM is the presence of a single cis double bond within its long 24-carbon acyl chain.[5] This structural feature fundamentally alters its interaction with cholesterol and other lipids, distinguishing it from saturated SMs like N-lignoceroyl-sphingomyelin (C24:0 SM) or N-palmitoyl-sphingomyelin (C16:0 SM).

Attenuation of Phase Segregation

The most significant effect of C24:1 SM is its ability to prevent the lateral segregation of lipids into distinct liquid-ordered (Lo) and liquid-disordered (Ld) phases.[3] In ternary model membranes composed of a low-melting-temperature phospholipid (like DOPC), cholesterol (CHO), and a sphingomyelin, C16:0 SM and C24:0 SM readily induce the formation of cholesterol-rich Lo domains. In stark contrast, C24:1 SM accommodates both DOPC and cholesterol, forming a single, homogeneous phase.[3][4] This suggests that unsaturated SM may be crucial for maintaining a uniform lipid mixture in biological membranes rather than promoting domain separation.[3][4] This homogenizing effect has been observed at both the mesoscale using confocal microscopy and the nanoscale via atomic force microscopy (AFM).[3]

Influence on Molecular Packing and Membrane Order

The presence of the double bond in the nervonoyl chain introduces a kink, leading to a decrease in molecular packing efficiency compared to its saturated counterpart, C24:0 SM.[3][4] While C24:0 sphingolipids are known for their strong membrane-rigidifying properties, C24:1 SM has a demonstrably lower stiffening effect on the membrane.[6][7]

Studies using AFM force spectroscopy reveal that bilayers containing C24:1 SM, DOPC, and cholesterol exhibit a nanomechanical stability that is intermediate between the stiff Lo phase and the fluid Ld phase.[3] This indicates the formation of a unique, single-phase environment with distinct physical properties. The very long acyl chain of C24:1 SM also promotes interdigitation, where the chain extends across the bilayer midpoint into the opposing leaflet, a phenomenon that can influence interleaflet communication and friction.[5][8]

Quantitative Data Summary

The biophysical effects of C24:1 SM have been quantified using various techniques. The tables below summarize comparative data from studies on model membrane systems.

Table 1: Atomic Force Microscopy (AFM) Force Spectroscopy of SM/CHO Bilayers This table presents the breakthrough force (Fb), which indicates the force required to puncture the bilayer and reflects its mechanical stability or stiffness. A higher Fb corresponds to a more ordered, stiffer membrane.

Lipid CompositionBreakthrough Force (Fb) (nN)Reference
C16:0 SM10.8 ± 1.1[3]
C16:0 SM / CHO (1:1)14.2 ± 1.5[3]
C24:0 SM11.5 ± 1.2[3]
C24:0 SM / CHO (1:1)16.0 ± 1.7[3]
C24:1 SM 9.5 ± 1.0 [3]
C24:1 SM / CHO (1:1) 10.8 ± 1.1 [3]

Data adapted from Maté et al. (2014).[3] The data clearly show that C24:1 SM forms less stiff bilayers than its saturated counterparts, both in the presence and absence of cholesterol.

Table 2: Thermal Properties Measured by Differential Scanning Calorimetry (DSC) This table compares the main phase transition temperature (Tm) of different sphingomyelins. The Tm is the temperature at which the lipid transitions from a gel-like state to a more fluid state.

Sphingomyelin SpeciesTransition Temperature (Tm)Key ObservationReference
C16:0 SM~41°CHigh Tm, characteristic of saturated SM[9]
C24:0 SM~47.5°CHigher Tm due to longer saturated chain[10]
C24:1 SM ~20°C lower than C24:0 SM The cis double bond significantly lowers the Tm[3]

Experimental Protocols

Investigating the role of C24:1 SM in membrane fluidity requires a combination of biophysical techniques that can probe membrane properties at different scales.

Preparation of Giant Unilamellar Vesicles (GUVs)

GUVs are model membranes widely used for visualizing lipid domains via fluorescence microscopy.

  • Lipid Mixture Preparation : Prepare a solution of the desired lipids (e.g., DOPC, Cholesterol, and C24:1 SM in specific molar ratios) in a chloroform/methanol solvent mixture. A fluorescent lipid probe that partitions preferentially into the Ld phase (e.g., Lissamine Rhodamine B-DPPE) is often included at a low concentration (~0.5 mol%).[3]

  • Electroformation : Deposit the lipid mixture onto two conductive indium tin oxide (ITO)-coated glass slides.

  • Film Drying : Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 2 hours to remove all solvent traces.

  • Vesicle Formation : Assemble the slides into a chamber separated by a silicone spacer. Fill the chamber with a swelling solution (e.g., 0.1 M sucrose).

  • AC Field Application : Apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) to the ITO slides for 2-4 hours at a temperature above the Tm of the lipid mixture. This promotes the swelling of the lipid film into GUVs.

  • Harvesting : Gently collect the GUVs from the chamber for immediate observation.

Confocal Fluorescence Microscopy

This technique is used to visualize mesoscale phase separation in GUVs.

  • Sample Mounting : Place an aliquot of the GUV suspension in a chambered coverslip. If necessary, add a glucose solution of the same osmolarity to allow the vesicles to settle.

  • Imaging : Use a confocal laser scanning microscope equipped with appropriate lasers and filters for the chosen fluorescent probe.

  • Data Acquisition : Acquire images in both fluorescence and phase-contrast or differential interference contrast (DIC) modes to visualize the vesicles and the probe distribution simultaneously.

  • Analysis : Analyze the images for the presence of distinct fluorescent domains. In a phase-separated mixture, the Ld-partitioning probe will be concentrated in specific regions, while in a homogeneous mixture (as seen with C24:1 SM), the fluorescence will be evenly distributed throughout the vesicle membrane.[3]

Laurdan Generalized Polarization (GP) Spectroscopy

Laurdan is an environmentally sensitive fluorescent probe whose emission spectrum shifts in response to the polarity of its environment, which is related to water penetration and lipid packing. This provides a quantitative measure of membrane order.[11][12]

  • Vesicle Preparation : Prepare large or small unilamellar vesicles (LUVs/SUVs) containing the lipid composition of interest and incorporate the Laurdan probe at a probe/lipid molar ratio of approximately 1/1000.[3]

  • Fluorescence Measurement : Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

  • Data Collection : Excite the sample at 360 nm and record the emission intensities at 440 nm (characteristic of ordered, gel-phase environments) and 490 nm (characteristic of disordered, fluid-phase environments).[3]

  • GP Calculation : Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490)[3] Higher, more positive GP values indicate lower water penetration and thus a more ordered membrane, while lower GP values indicate a more fluid, disordered membrane.[12]

Atomic Force Microscopy (AFM)

AFM provides nanoscale topographical images of lipid bilayers and can measure their mechanical properties.

  • Supported Bilayer Preparation : Prepare small unilamellar vesicles (SUVs) by sonication or extrusion.

  • Deposition : Deposit the SUV solution onto a freshly cleaved mica surface. The vesicles will adsorb, rupture, and fuse to form a continuous supported planar bilayer.

  • Imaging : Operate the AFM in tapping mode in a liquid cell to acquire high-resolution images of the bilayer surface. This can reveal height differences between Lo and Ld domains.

  • Force Spectroscopy : Use the AFM tip to indent the membrane at various points. Record the force versus indentation depth to generate force curves. The sharp drop in the retraction curve, known as the breakthrough force (Fb), corresponds to the force required to puncture the bilayer and is a measure of its mechanical stiffness.[3]

Visualizations: Workflows and Signaling

experimental_workflow cluster_prep 1. Model Membrane Preparation cluster_methods 2. Biophysical Analysis cluster_results 3. Data Interpretation lipids Lipid Mixture (DOPC, CHO, C24:1 SM, Fluorescent Probe) film Lipid Film Deposition & Drying lipids->film guv GUV Electroformation film->guv suv SUV Preparation (Extrusion/Sonication) film->suv confocal Confocal Microscopy guv->confocal afm Atomic Force Microscopy (Imaging & Force Spectroscopy) suv->afm laurdan Laurdan GP Spectroscopy suv->laurdan homogeneity Membrane Homogeneity (Lack of Domains) confocal->homogeneity mech_stability Intermediate Mechanical Stability (Fb) afm->mech_stability order Membrane Order (GP Value) laurdan->order

logical_relationship cluster_lipids Input Lipid Components cluster_outcomes Resulting Membrane State dopc DOPC (Unsaturated PC) c16_sm Saturated SM (e.g., C16:0, C24:0) c241_sm Unsaturated SM (C24:1) chol Cholesterol sm Sphingomyelin (SM) phase_sep Phase Separation (Lo + Ld Domains) homogeneous Homogeneous Phase (Intermediate Order) c16_sm->phase_sep Promotes c241_sm->homogeneous Promotes

Implications for Cellular Signaling

The ability of C24:1 SM to modulate the lateral organization of membranes has profound implications for cell signaling. Many signaling events are initiated within specialized membrane microdomains or "lipid rafts," which are enriched in saturated sphingolipids and cholesterol.[2][13] These platforms concentrate or exclude specific proteins, thereby regulating their interactions.[14][15]

By preventing rigid domain formation, C24:1 SM may serve to:

  • Maintain Protein Mobility : A more homogeneous and fluid membrane environment can facilitate the lateral diffusion of membrane proteins, influencing encounter rates and the dynamics of receptor activation.

  • Regulate Raft-Dependent Signaling : The relative abundance of C24:1 SM versus saturated SMs could act as a homeostatic control mechanism, tuning the propensity of a membrane to form signaling platforms.[16]

  • Influence the Sphingomyelin Signaling Pathway : Sphingomyelin is the precursor to ceramide, a potent second messenger involved in apoptosis, proliferation, and stress responses.[17][18] The hydrolysis of SM by sphingomyelinase (SMase) generates ceramide, which can self-associate into ceramide-rich platforms that trigger downstream signaling cascades.[19][20] The physical state of the parent SM population, influenced by its acyl chain composition, likely affects its accessibility to SMase and the subsequent biophysical properties of the ceramide generated.

sphingolipid_pathway stimuli Stress Stimuli (e.g., TNF-α, FasL) smase Sphingomyelinase (SMase) stimuli->smase Activates sm Sphingomyelin Pool (includes C24:1 SM) smase->sm Hydrolyzes ceramide Ceramide (Second Messenger) sm->ceramide Generates platforms Ceramide-Rich Platforms (Domain Formation) ceramide->platforms Self-associates into apoptosis Apoptosis & Stress Response Signaling platforms->apoptosis Initiates

Conclusion

This compound (C24:1 SM) is not merely a structural lipid but a key modulator of membrane biophysics. Its unique ability to suppress phase separation and maintain a homogeneous, yet ordered, membrane environment sets it apart from its saturated counterparts. This property is critical for regulating the physical state of the plasma membrane, which in turn influences protein function and signal transduction. For researchers in cell biology and drug development, understanding the distinct roles of specific sphingolipid species like C24:1 SM is essential for elucidating the complex interplay between membrane composition, structure, and cellular function.

References

An In-depth Technical Guide to the Physical Properties of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of lipid bilayers composed of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine (C24:1 SM). This very-long-chain, monounsaturated sphingomyelin is a significant component of mammalian cell membranes, particularly in nervous tissue, and its unique structure imparts distinct biophysical characteristics to membrane bilayers. Understanding these properties is crucial for research in membrane biophysics, cell signaling, and the development of lipid-based drug delivery systems.

Core Physical Properties

The physical characteristics of this compound bilayers are influenced by its long C24:1 acyl chain, which features a cis-double bond. This unsaturation introduces a kink in the acyl chain, affecting lipid packing and phase behavior.

Quantitative Data Summary

The following tables summarize the key quantitative physical properties of this compound bilayers. For comparative purposes, data for the saturated counterpart, N-Lignoceroyl-D-erythro-sphingosylphosphorylcholine (C24:0 SM), are also included where available.

PropertyThis compound (C24:1 SM)N-Lignoceroyl-D-erythro-sphingosylphosphorylcholine (C24:0 SM)Experimental Method
Main Phase Transition Temperature (Tm) ~28.4 °C (estimated)[1][2]48.4 °C[2]Differential Scanning Calorimetry (DSC)
Transition Enthalpy (ΔH) Not explicitly reported5.03 kcal/mol (combined for T2 and T3 transitions)[2]Differential Scanning Calorimetry (DSC)
Area per Lipid ~0.607 nm² (in monolayers)~0.477 nm² (in monolayers)Langmuir Film Balance
Bilayer Thickness (dp-p) Not explicitly reported~5.0 nm[2]X-ray Diffraction
Phase Behavior

This compound exhibits complex thermotropic phase behavior. Unlike sphingomyelins with shorter, saturated acyl chains that typically show a sharp gel-to-liquid crystalline phase transition, C24:1 SM displays broader and more complex endotherms. This suggests the potential for the formation of partially interdigitated domains within the bilayer.[1] The presence of the cis-double bond in the long acyl chain leads to a decrease in molecular packing.[1]

In ternary mixtures with dioleoylphosphatidylcholine (DOPC) and cholesterol, this compound notably prevents lateral phase segregation, in contrast to its saturated counterparts (C16:0 and C24:0 SM).[1] This suggests that unsaturated very-long-chain sphingomyelins may contribute to maintaining a more homogenous lipid distribution in biological membranes.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate characterization of this compound bilayers.

Differential Scanning Calorimetry (DSC) for Thermotropic Analysis

DSC is a fundamental technique for determining the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of lipid bilayers. For long-chain sphingomyelins with relatively high transition temperatures, the following protocol is recommended:

2.1.1. Sample Preparation (Multilamellar Vesicles - MLVs)

  • Lipid Film Formation: Dissolve a known quantity of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial. To ensure complete removal of the solvent, place the vial under high vacuum for at least 2 hours.

  • Hydration: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the lipid film to achieve the desired lipid concentration (typically 1-5 mg/mL).

  • Vesicle Formation: Hydrate the lipid film above its estimated phase transition temperature (e.g., at 50-60°C) for 1-2 hours with intermittent vigorous vortexing. This process facilitates the formation of multilamellar vesicles.

  • Freeze-Thaw Cycles: To improve the homogeneity of the sample, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (above Tm).

2.1.2. DSC Measurement

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium and water).

  • Sample and Reference Loading: Carefully load the MLV suspension into the sample cell and an equal volume of the corresponding buffer into the reference cell. Ensure no air bubbles are present in the cells. For instruments with pressure-resistant cells, apply an overpressure (e.g., 2 atm) to allow for scanning above 100°C if necessary and to prevent bubble formation.

  • Thermal Scanning:

    • Equilibrate the sample at a starting temperature well below the expected transition (e.g., 5°C).

    • Heat the sample at a constant scan rate (e.g., 0.5-1.0 °C/min) to a final temperature well above the transition (e.g., 60°C). A slower scan rate improves the resolution of the transition peaks.

    • Perform a cooling scan at the same rate to assess the reversibility of the transition.

    • Repeat the heating and cooling scans for 2-3 cycles to ensure reproducibility.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and the area under the transition peak, which corresponds to the transition enthalpy (ΔH).

Atomic Force Microscopy (AFM) for Bilayer Imaging and Mechanical Properties

AFM allows for the high-resolution imaging of supported lipid bilayers (SLBs) and the characterization of their mechanical properties, such as bilayer thickness.

2.2.1. Preparation of Supported Lipid Bilayers (SLBs)

  • Vesicle Preparation (Small Unilamellar Vesicles - SUVs):

    • Prepare a lipid film of this compound as described in the DSC protocol.

    • Hydrate the film with a buffer suitable for AFM imaging (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Sonicate the lipid suspension using a bath or probe sonicator until the solution becomes clear. The sonication should be performed above the Tm of the lipid.

  • SLB Formation by Vesicle Fusion:

    • Cleave a mica substrate to expose a fresh, atomically flat surface.

    • Deposit the SUV suspension onto the mica surface.

    • Incubate at a temperature above the Tm of the lipid for 30-60 minutes to facilitate vesicle fusion and the formation of a continuous bilayer.

    • Gently rinse the surface with buffer to remove unfused vesicles.

2.2.2. AFM Imaging and Force Spectroscopy

  • Imaging:

    • Mount the SLB sample in the AFM fluid cell, ensuring the bilayer remains hydrated at all times.

    • Use a soft cantilever (e.g., with a spring constant < 0.1 N/m) to minimize damage to the bilayer.

    • Image the bilayer in tapping mode or contact mode with minimal applied force.

  • Force Spectroscopy for Thickness Measurement:

    • Position the AFM tip over the bilayer.

    • Perform force-distance curves by approaching the tip to the surface until it punctures the bilayer and then retracting it.

    • The distance between the "breakthrough" event (puncture of the bilayer) and the contact with the underlying solid support in the force curve provides a measure of the bilayer thickness.

Visualizations

Experimental Workflow for Physical Characterization

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis lipid_film Lipid Film Formation (this compound) hydration Hydration with Buffer lipid_film->hydration mlv MLV Formation (Vortexing, Freeze-Thaw) hydration->mlv For DSC suv SUV Formation (Sonication) hydration->suv For AFM dsc Differential Scanning Calorimetry (DSC) mlv->dsc afm Atomic Force Microscopy (AFM) suv->afm thermo_props Thermotropic Properties (Tm, ΔH) dsc->thermo_props structural_props Structural & Mechanical Properties (Bilayer Thickness, Topography) afm->structural_props

Experimental workflow for characterizing this compound bilayers.
Relationship between Structure and Physical Properties

structure_property_relationship cluster_structure Molecular Structure of this compound cluster_properties Resulting Physical Properties of the Bilayer long_chain Very-Long Acyl Chain (C24) packing Decreased Molecular Packing long_chain->packing phase_behavior Complex Phase Behavior (Potential Interdigitation) long_chain->phase_behavior unsaturation Monounsaturated (cis-double bond) unsaturation->packing tm Lower Phase Transition Temperature (Tm) unsaturation->tm sphingoid Sphingoid Base & Phosphocholine Headgroup sphingoid->phase_behavior homogeneity Prevention of Phase Segregation (in mixed lipid systems) packing->homogeneity tm->homogeneity

Influence of molecular structure on the physical properties of the bilayer.

References

An In-depth Technical Guide to N-Nervonoyl-D-erythro-sphingosylphosphorylcholine Metabolism in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a specific molecular species of sphingomyelin containing the very-long-chain monounsaturated fatty acid nervonic acid (C24:1), is a critical component of neuronal membranes, particularly enriched in the myelin sheath. Its metabolism is intricately linked to the structural integrity and function of the nervous system. Dysregulation of its synthesis and degradation has been implicated in various neurological disorders, making it a molecule of significant interest for researchers and drug development professionals. This guide provides a comprehensive overview of the core aspects of this compound metabolism in neurons, including its metabolic pathways, relevant quantitative data, detailed experimental protocols, and its role in neuronal signaling.

Metabolic Pathways

The metabolism of this compound involves both anabolic (synthesis) and catabolic (degradation) pathways, primarily occurring at the endoplasmic reticulum, Golgi apparatus, and plasma membrane of neurons.

Anabolic Pathway: Synthesis of this compound

The synthesis of N-nervonoyl-sphingomyelin is a multi-step process that begins with the synthesis of its precursors, nervonic acid and ceramide.

  • Nervonic Acid Synthesis: Nervonic acid (C24:1) is synthesized from oleic acid (C18:1) through a series of elongation steps catalyzed by fatty acid elongase enzymes (ELOVLs) in the endoplasmic reticulum.[1]

  • De Novo Ceramide Synthesis: The synthesis of the ceramide backbone starts with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[2] A series of subsequent reactions lead to the formation of dihydrosphingosine, which is then acylated by a ceramide synthase (CerS) to form dihydroceramide. Finally, a desaturase introduces a double bond to yield ceramide.[2] Ceramide synthases exhibit substrate specificity for fatty acyl-CoAs of different chain lengths.

  • Formation of N-Nervonoyl-Ceramide: Ceramide synthase enzymes incorporate nervonic acid (as nervonoyl-CoA) onto the sphingosine backbone to form N-nervonoyl-ceramide.

  • Sphingomyelin Synthesis: The final step is the transfer of a phosphocholine headgroup from phosphatidylcholine to N-nervonoyl-ceramide, catalyzed by sphingomyelin synthase (SMS) at the Golgi apparatus and plasma membrane.[3] This reaction produces N-nervonoyl-sphingomyelin and diacylglycerol (DAG).[3]

Neurons have been shown to readily incorporate exogenous nervonic acid into their sphingomyelin fraction, confirming their capacity for synthesizing this specific sphingolipid.[4]

Synthesis_Pathway Oleic Acid (C18:1) Oleic Acid (C18:1) Nervonic Acid (C24:1) Nervonic Acid (C24:1) Oleic Acid (C18:1)->Nervonic Acid (C24:1) Elongases N-Nervonoyl-Ceramide N-Nervonoyl-Ceramide Nervonic Acid (C24:1)->N-Nervonoyl-Ceramide Ceramide Synthase Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine + Palmitoyl-CoA->Ceramide De Novo Synthesis Ceramide->N-Nervonoyl-Ceramide N-Nervonoyl-Sphingomyelin N-Nervonoyl-Sphingomyelin N-Nervonoyl-Ceramide->N-Nervonoyl-Sphingomyelin Sphingomyelin Synthase Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->N-Nervonoyl-Sphingomyelin

Synthesis of N-Nervonoyl-Sphingomyelin.

Catabolic Pathway: Degradation of this compound

The breakdown of N-nervonoyl-sphingomyelin is primarily mediated by sphingomyelinases, which are hydrolases that cleave the phosphocholine headgroup.

  • Hydrolysis by Sphingomyelinases: Sphingomyelinases (SMases) catalyze the hydrolysis of N-nervonoyl-sphingomyelin into N-nervonoyl-ceramide and phosphocholine.[5] There are different types of SMases, including acid sphingomyelinase (aSMase), which is active in lysosomes, and neutral sphingomyelinase (nSMase), which is active at the plasma membrane.[6]

  • Further Degradation of N-Nervonoyl-Ceramide: The resulting N-nervonoyl-ceramide can be further metabolized by ceramidases to yield sphingosine and nervonic acid. Sphingosine can then be phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule.[5]

Degradation_Pathway N-Nervonoyl-Sphingomyelin N-Nervonoyl-Sphingomyelin N-Nervonoyl-Ceramide N-Nervonoyl-Ceramide N-Nervonoyl-Sphingomyelin->N-Nervonoyl-Ceramide Sphingomyelinase (aSMase, nSMase) Phosphocholine Phosphocholine N-Nervonoyl-Sphingomyelin->Phosphocholine Sphingosine Sphingosine N-Nervonoyl-Ceramide->Sphingosine Ceramidase Nervonic Acid Nervonic Acid N-Nervonoyl-Ceramide->Nervonic Acid Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) Sphingosine Kinase

Degradation of N-Nervonoyl-Sphingomyelin.

Quantitative Data

Quantitative data on the specific concentration of N-nervonoyl-sphingomyelin in neurons is limited. However, studies on the overall sphingolipid composition of the brain and neuronal cells provide valuable context.

Lipid SpeciesBrain Region/Cell TypeConcentration/AbundanceReference
Total Sphingomyelin Mouse Brain55.60 ± 0.43 pmol/µg protein[7]
Sphingomyelin (d18:1/18:0) Human Cerebrospinal Fluid (AD-like pathology)> 546 nM[8]
Sphingolipids containing Nervonic Acid (24:1) Mouse Hippocampus (21-month-old)Age-dependent accumulation observed[9]
Ceramides Infant Human BrainHigher concentration than in adult brain[10]
Gangliosides Adult Human BrainHigher concentration than in infant brain[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Lipid Extraction from Neuronal Cultures

This protocol is a modification of the Folch method for the extraction of total lipids from cultured neurons.[11]

Materials:

  • Cultured neurons

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Wash cultured neurons twice with ice-cold PBS.

  • Scrape cells in PBS and transfer to a glass centrifuge tube.

  • Pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C.

  • Aspirate the supernatant.

  • Add 20 volumes of chloroform:methanol (2:1) to the cell pellet.

  • Vortex vigorously for 2 minutes.

  • Incubate at room temperature for 20 minutes with occasional vortexing.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid film in a suitable solvent (e.g., chloroform:methanol 1:1) for further analysis.

Lipid_Extraction_Workflow cluster_0 Cell Harvesting and Lysis cluster_1 Phase Separation and Extraction cluster_2 Drying and Reconstitution Wash_Cells Wash cells with PBS Pellet_Cells Pellet cells by centrifugation Wash_Cells->Pellet_Cells Add_Solvent Add Chloroform:Methanol (2:1) Pellet_Cells->Add_Solvent Vortex_Lyse Vortex to lyse cells Add_Solvent->Vortex_Lyse Add_Salt Add 0.9% NaCl Vortex_Lyse->Add_Salt Centrifuge_Phases Centrifuge to separate phases Add_Salt->Centrifuge_Phases Collect_Organic_Phase Collect lower organic phase Centrifuge_Phases->Collect_Organic_Phase Dry_Extract Dry extract under Nitrogen Collect_Organic_Phase->Dry_Extract Reconstitute Reconstitute in appropriate solvent Dry_Extract->Reconstitute

Lipid Extraction Workflow.

Quantification of N-Nervonoyl-Sphingomyelin by LC-MS/MS

This protocol outlines a general approach for the targeted quantification of N-nervonoyl-sphingomyelin using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Materials:

  • Lipid extract from neuronal samples

  • Internal standard (e.g., C17:0-sphingomyelin)

  • Mobile phase A: Acetonitrile/Methanol/Water with formic acid and ammonium formate

  • Mobile phase B: Isopropanol with formic acid and ammonium formate

  • C18 reversed-phase LC column

Procedure:

  • Sample Preparation: Spike the lipid extract with a known amount of the internal standard.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Separate the lipids using a gradient elution with mobile phases A and B. A typical gradient would start with a high percentage of A and gradually increase the percentage of B to elute the more hydrophobic lipids like N-nervonoyl-sphingomyelin.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify N-nervonoyl-sphingomyelin. The precursor ion will be the [M+H]+ adduct of N-nervonoyl-sphingomyelin. A characteristic product ion for sphingomyelin is the phosphocholine headgroup at m/z 184.1.[12]

    • Monitor the specific precursor-product ion transition for N-nervonoyl-sphingomyelin and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of a N-nervonoyl-sphingomyelin standard.

    • Calculate the concentration of N-nervonoyl-sphingomyelin in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

LCMS_Workflow Sample_Prep Spike lipid extract with internal standard LC_Separation Inject and separate on C18 column with gradient elution Sample_Prep->LC_Separation MS_Detection ESI-MS/MS in positive ion mode (MRM) LC_Separation->MS_Detection Quantification Quantify using standard curve MS_Detection->Quantification

LC-MS/MS Quantification Workflow.

Sphingomyelinase Activity Assay

This protocol describes a fluorometric assay to measure sphingomyelinase activity using a natural sphingomyelin substrate. This is adapted from commercially available kits.[13]

Materials:

  • Neuronal cell lysate or purified enzyme

  • Sphingomyelin substrate (ideally, N-nervonoyl-sphingomyelin, though commercially available bovine brain sphingomyelin can be used)

  • Assay buffer (e.g., for aSMase: acetate buffer, pH 5.0; for nSMase: Tris-HCl buffer, pH 7.4, with MgCl2)

  • Enzyme cocktail for detection (containing alkaline phosphatase, choline oxidase, and horseradish peroxidase)

  • Fluorometric probe (e.g., Amplex Red)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reaction Mixture: In each well of the microplate, add the neuronal lysate or purified enzyme and the assay buffer.

  • Initiate Reaction: Add the sphingomyelin substrate to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Detection:

    • Add the enzyme cocktail and the fluorometric probe to each well. This mixture will react with the phosphocholine produced from sphingomyelin hydrolysis to generate a fluorescent product.

    • Incubate at room temperature, protected from light, for 30-60 minutes.

  • Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., for resorufin produced from Amplex Red, Ex/Em ~570/585 nm).

  • Calculate Activity: Determine the sphingomyelinase activity by comparing the fluorescence of the samples to a standard curve generated with known amounts of phosphocholine or a calibrated sphingomyelinase standard.

SMase_Assay_Workflow Prepare_Reaction Prepare reaction mixture (lysate + buffer) Start_Reaction Add Sphingomyelin substrate Prepare_Reaction->Start_Reaction Incubate_37C Incubate at 37°C Start_Reaction->Incubate_37C Add_Detection_Reagents Add enzyme cocktail and fluorometric probe Incubate_37C->Add_Detection_Reagents Incubate_RT Incubate at room temperature Add_Detection_Reagents->Incubate_RT Measure_Fluorescence Measure fluorescence Incubate_RT->Measure_Fluorescence Calculate_Activity Calculate enzyme activity Measure_Fluorescence->Calculate_Activity

Sphingomyelinase Assay Workflow.

Signaling Pathways

The metabolism of this compound is integrated into the broader network of sphingolipid signaling, which plays a crucial role in various neuronal processes.

The Sphingomyelin Cycle and Ceramide-Mediated Signaling

The hydrolysis of sphingomyelin by sphingomyelinases initiates the "sphingomyelin cycle," a key signaling pathway. The product of this reaction, ceramide, is a potent bioactive lipid that can act as a second messenger.[12][14]

  • Ceramide-Activated Protein Kinase (CAPK): Ceramide can activate specific protein kinases, such as CAPK, which in turn phosphorylate downstream targets, influencing cellular processes like apoptosis and cell cycle arrest.[14]

  • Protein Phosphatases: Ceramide can also activate protein phosphatases, such as protein phosphatase 2A (PP2A), leading to the dephosphorylation and inactivation of pro-survival signaling molecules.

  • Lipid Rafts: N-nervonoyl-sphingomyelin, due to its very-long-chain fatty acid, is a key component of lipid rafts in neuronal membranes.[15][16] The hydrolysis of sphingomyelin to ceramide within these microdomains can alter their structure and function, thereby modulating the activity of raft-associated signaling proteins and receptors.[17]

Sphingosine-1-Phosphate (S1P) Signaling

The further metabolism of nervonoyl-ceramide to sphingosine and then to S1P introduces another layer of signaling complexity. S1P is an extracellular and intracellular signaling molecule that acts through a family of G protein-coupled receptors (S1PRs). In the nervous system, S1P signaling is involved in:

  • Neuronal survival and differentiation

  • Neuroinflammation

  • Synaptic transmission

The balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," is critical in determining cell fate, with ceramide generally promoting apoptosis and S1P promoting survival and proliferation.[5]

Signaling_Pathways cluster_SM_Cycle Sphingomyelin Cycle cluster_Ceramide_Signaling Ceramide-Mediated Signaling cluster_S1P_Signaling S1P Signaling SM N-Nervonoyl-Sphingomyelin Ceramide N-Nervonoyl-Ceramide SM->Ceramide SMase SM->Ceramide Ceramide->SM SMS CAPK Ceramide-Activated Protein Kinase Ceramide->CAPK PP2A Protein Phosphatase 2A Ceramide->PP2A Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis/Cell Cycle Arrest CAPK->Apoptosis PP2A->Apoptosis S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase S1PRs S1P Receptors S1P->S1PRs Neuronal_Effects Survival, Differentiation, etc. S1PRs->Neuronal_Effects

Overview of Signaling Pathways.

Conclusion

The metabolism of this compound is a vital aspect of neuronal lipid biochemistry, with profound implications for neuronal health and disease. Its synthesis provides an essential component for myelin and neuronal membranes, while its degradation generates potent signaling molecules that regulate critical cellular processes. Although much is known about general sphingolipid metabolism, further research is needed to fully elucidate the specific roles of N-nervonoyl-sphingomyelin and its metabolites in neuronal function and to exploit this knowledge for the development of novel therapeutic strategies for neurological disorders. The experimental protocols and information provided in this guide offer a solid foundation for researchers to delve deeper into this important area of neuroscience.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a species of sphingomyelin, is a critical component of cell membranes, particularly abundant in the myelin sheath of nerve cells.[1] Beyond its structural role, it is a key player in cellular signaling cascades. Sphingomyelin metabolism gives rise to bioactive lipids like ceramides, which are implicated in fundamental cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Given its involvement in various physiological and pathological states, the accurate quantification of specific sphingomyelin species is crucial for advancing research in neuroscience, oncology, and metabolic diseases.

This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway and Experimental Workflow

The metabolic pathway of sphingomyelin is central to cellular signaling. Sphingomyelin can be hydrolyzed by sphingomyelinase to generate ceramide and phosphocholine. Ceramide, in turn, can be further metabolized to sphingosine, which can then be phosphorylated to sphingosine-1-phosphate (S1P), another potent signaling molecule. This series of reactions is often referred to as the "salvage pathway" for ceramide formation.[3]

Sphingomyelin N-Nervonoyl-D-erythro- sphingosylphosphorylcholine (Sphingomyelin) Ceramide N-Nervonoyl-D-erythro-sphingosine (Ceramide) Sphingomyelin->Ceramide Sphingomyelinase Ceramide->Sphingomyelin Sphingomyelin Synthase Sphingosine D-erythro-sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase

Figure 1: Simplified Sphingomyelin-Ceramide Signaling Pathway.

The general workflow for the quantitative analysis of this compound involves sample preparation through lipid extraction, chromatographic separation via LC, and detection and quantification by MS/MS.

A Biological Sample (e.g., Plasma, Tissue Homogenate) B Lipid Extraction (e.g., Bligh-Dyer Method) A->B C Sample Reconstitution B->C D LC Separation (Reversed-Phase C18) C->D E MS/MS Detection (Positive ESI, MRM) D->E F Data Analysis and Quantification E->F

Figure 2: Experimental Workflow for LC-MS/MS Analysis.

Experimental Protocols

Sample Preparation (Modified Bligh & Dyer Extraction)

This protocol is suitable for various biological samples, including plasma and tissue homogenates.[3]

Materials:

  • Chloroform

  • Methanol

  • Ultrapure Water

  • Internal Standard (IS) Solution: A suitable odd-chain or isotopically labeled sphingomyelin (e.g., N-Lignoceroyl-D-erythro-sphingosylphosphorylcholine-d3). The concentration should be optimized based on the expected analyte levels.

  • Conical glass tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass tube, add 50 µL of the biological sample (e.g., plasma).

  • Add the internal standard solution.

  • Add a 2:1 (v/v) mixture of chloroform/methanol.

  • Vortex thoroughly for 30 seconds.

  • Add chloroform and water sequentially, with vigorous vortexing after each addition, to achieve a final chloroform:methanol:water ratio of 2:2:1.8.

  • Centrifuge at 3500 x g for 15 minutes at room temperature to induce phase separation.

  • Carefully collect the lower organic phase into a new glass tube.

  • To enhance recovery, re-extract the upper aqueous phase with chloroform.

  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 9:1 methanol/chloroform) for LC-MS/MS analysis.[3]

Liquid Chromatography (LC)

A reversed-phase separation on a C18 column is recommended for resolving sphingomyelin species.

Instrumentation and Conditions:

  • LC System: An Acquity UPLC system or equivalent.[3]

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[3]

  • Mobile Phase A: 0.1% Formic acid in Acetonitrile/Water (20:80, v/v).[3]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (20:80, v/v).[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 50°C.

  • Injection Volume: 3-10 µL.[3]

Gradient Elution Program:

Time (min)% Mobile Phase B
0.0 - 1.030
1.0 - 2.530 to 70
2.5 - 4.070 to 80
4.0 - 5.080
5.0 - 6.580 to 90
6.6 - 7.5100
7.6 - 9.030 (Re-equilibration)

This gradient is adapted from a method for comprehensive sphingolipid analysis and should be optimized for the specific analyte and system.[3]

Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Instrumentation and Conditions:

  • Mass Spectrometer: Xevo TQ-MS triple-quadrupole mass spectrometer or equivalent.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key Fragmentation: Sphingomyelins characteristically lose their phosphocholine headgroup, resulting in a product ion at m/z 184.[4]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (C42H83N2O6P)759.6184.1To be optimized
Internal Standard (e.g., N-Lignoceroyl-D-erythro-sphingosylphosphorylcholine-d3)762.6184.1To be optimized

Collision energy and other source-dependent parameters must be optimized for the specific instrument used to achieve maximal signal intensity.

Data Presentation and Quantification

Quantification is achieved by constructing a calibration curve using known concentrations of a synthetic this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma). The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression model is then applied to determine the concentrations in unknown samples.[5]

Table 1: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.010
578,9121,523,4500.052
10155,6781,509,8760.103
50765,4321,515,6780.505
1001,532,9871,521,0981.008
5007,543,2101,512,3454.987

Table 2: Quantitative Results from Sample Analysis

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Control 1245,6781,534,2100.16015.8
Control 2267,8901,512,9870.17717.5
Treated 1456,7891,523,4560.29929.6
Treated 2489,0121,509,8760.32432.1

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound in biological samples. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, coupled with a stable isotope-labeled internal standard, ensure high accuracy and precision. This application note serves as a comprehensive guide for researchers investigating the role of specific sphingomyelin species in health and disease.

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingomyelin is a critical sphingolipid in mammalian cell membranes, playing a vital role in cell signaling pathways, including those involved in cell growth, differentiation, and apoptosis.[1][2] Accurate quantification of sphingomyelin is essential for understanding its physiological and pathological roles. This application note details a robust and sensitive method for the separation and quantification of sphingomyelin from various biological samples using High-Performance Liquid Chromatography (HPLC). The protocol described herein involves lipid extraction, enzymatic hydrolysis, and derivatization, followed by HPLC analysis with fluorescence detection.

Introduction

Sphingomyelin is the most abundant sphingolipid in mammalian cells and is primarily located in the plasma membrane.[1][2][3] Its metabolism, which leads to the generation of bioactive molecules like ceramide, is implicated in cellular responses to various stimuli, including stress signals and therapeutic agents. Consequently, the precise measurement of sphingomyelin levels is of significant interest in numerous research areas, from fundamental cell biology to drug development.

High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for the separation and quantification of sphingomyelin.[4] When coupled with sensitive detection methods such as fluorescence or mass spectrometry, HPLC allows for the accurate determination of sphingomyelin concentrations even in complex biological matrices.[1][4] This document provides a detailed protocol for a highly specific and reproducible HPLC-based method for sphingomyelin analysis.

Sphingomyelin Signaling Pathway

Sphingomyelin hydrolysis by sphingomyelinase (SMase) yields ceramide and phosphocholine. Ceramide, a key second messenger, can then be further metabolized, influencing various cellular processes.

Sphingomyelin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolyzes SMase Sphingosine Sphingosine Ceramide->Sphingosine hydrolyzes Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Senescence Senescence Ceramide->Senescence S1P Sphingosine-1-Phosphate Sphingosine->S1P phosphorylates SphK SMase Sphingomyelinase (SMase) Ceramidase Ceramidase SphK Sphingosine Kinase Stress Cellular Stress (e.g., TNF-α, Oxidants) Stress->SMase activates

Figure 1: Simplified Sphingomyelin Signaling Pathway.

Experimental Protocols

This section outlines a detailed methodology for the quantification of sphingomyelin in biological samples, adapted from established protocols.[1]

Lipid Extraction

The accurate extraction of lipids is a critical first step for reliable quantification. The Folch and Bligh and Dyer methods are commonly used for extracting sphingomyelin from biological samples.[4]

  • Materials:

    • Chloroform

    • Methanol

    • 1 M NaCl solution

    • Internal Standard (e.g., dihydrosphingomyelin)

    • Centrifuge

    • Speed-Vac concentrator

  • Protocol:

    • To the biological sample (e.g., cultured cells, tissue homogenate, or plasma), add an appropriate amount of internal standard (dihydrosphingomyelin).

    • Add chloroform/methanol (1:2, v/v) and incubate at 37°C for 1 hour to extract total lipids.[1]

    • Centrifuge the mixture at 15,000 x g for 10 minutes.[1]

    • Transfer the supernatant containing the lipids to a new tube.

    • Dry the lipid extract using a Speed-Vac concentrator.[1]

Sphingomyelin Separation by High-Performance Thin-Layer Chromatography (HPTLC)

To isolate sphingomyelin from other lipid classes, HPTLC can be employed prior to HPLC analysis.

  • Materials:

    • HPTLC plates (e.g., silica gel 60)

    • Developing solvent (e.g., chloroform/methanol/water)

    • Iodine vapor or other visualization agent

  • Protocol:

    • Reconstitute the dried lipid extract in a small volume of chloroform/methanol.

    • Spot the sample onto an HPTLC plate alongside a sphingomyelin standard.

    • Develop the plate in a chromatography tank containing the developing solvent.

    • After development, visualize the lipid spots using iodine vapor or another appropriate method.

    • Scrape the silica area corresponding to the sphingomyelin standard from the sample lanes.

Enzymatic Hydrolysis and Derivatization

This step involves the enzymatic release of sphingosine from sphingomyelin, followed by derivatization for sensitive fluorescence detection.[1]

  • Materials:

    • Sphingomyelinase (SMase)

    • Sphingolipid ceramide N-deacylase (SCDase)

    • o-phthalaldehyde (OPA) derivatization reagent

    • Incubator

  • Protocol:

    • To the scraped silica containing sphingomyelin, add a reaction mixture containing SMase and SCDase.[1] This combination of enzymes hydrolyzes sphingomyelin to release sphingosine.[3]

    • Incubate the reaction for an optimal time (e.g., 12 hours) to ensure complete hydrolysis.[1]

    • Stop the reaction and prepare the sample for derivatization.

    • Add the OPA reagent to the sample to derivatize the released sphingosine.[1][3] This imparts a fluorescent tag to the molecule.

HPLC Analysis Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Biological Sample LipidExtraction Lipid Extraction (e.g., Folch Method) Start->LipidExtraction HPTLC HPTLC Separation LipidExtraction->HPTLC Hydrolysis Enzymatic Hydrolysis (SMase & SCDase) HPTLC->Hydrolysis Derivatization OPA Derivatization Hydrolysis->Derivatization HPLC HPLC Separation Derivatization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Data Data Acquisition & Quantification Fluorescence->Data

Figure 2: Experimental Workflow for Sphingomyelin Analysis by HPLC.

HPLC Conditions

The derivatized sample is then analyzed by reversed-phase HPLC.

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., µ-BondaPak C18 or Nucleosil-5-C18) is suitable for separating the derivatized sphingosine.[5][6][7]

  • Mobile Phase: A common mobile phase is a mixture of methanol and a buffer, such as 5 mM potassium phosphate buffer (pH 7.4), in a 9:1 (v/v) ratio.[5][6][7]

  • Detection: Fluorescence detection is used to monitor the OPA-derivatized sphingosine.

  • UV Detection: Alternatively, UV detection at 203-205 nm can be used for non-derivatized sphingomyelin, although this method may be less sensitive.[5][6][7][8][9]

Data Presentation

The following tables summarize key quantitative data for the HPLC analysis of sphingomyelin.

Table 1: HPLC Method Parameters and Performance

ParameterValueReference
Column Reversed-phase C18[5][6][7]
Mobile Phase Methanol:5 mM Potassium Phosphate Buffer (pH 7.4) (9:1, v/v)[5][6][7]
Detection Fluorescence (post-derivatization)[1]
Retention Time (Sphingomyelin derivative) ~14.4 min[1][3]
Retention Time (Internal Standard derivative) ~19.8 min[1][3]
Limit of Detection (LOD) 5 pmol[1][2]
Limit of Quantification (LOQ) 20 pmol[1][2]

Table 2: Sphingomyelin Concentrations in Various Biological Samples

Sample TypeSphingomyelin ConcentrationReference
Mouse Plasma 407.40 ± 0.31 µM[1][2]
3T3-L1 Cells 60.10 ± 0.24 pmol/µg protein[1][2]
Rat Aortic Smooth Muscle Cells 62.69 ± 0.08 pmol/µg protein[1][2]
HT-29 Cells 58.38 ± 0.37 pmol/µg protein[1][2]
Mouse Brain 55.60 ± 0.43 pmol/µg protein[1][2]
Mouse Kidney 43.75 ± 0.21 pmol/µg protein[1][2]
Mouse Liver 22.26 ± 0.14 pmol/µg protein[1][2]

Conclusion

The HPLC method detailed in this application note provides a sensitive, specific, and reproducible means of quantifying sphingomyelin in a variety of biological samples.[1][2] The combination of enzymatic hydrolysis and fluorescence derivatization allows for low detection limits, making it suitable for samples with low sphingomyelin content.[1] This protocol can be readily adopted by researchers in academia and industry to investigate the role of sphingomyelin in health and disease, as well as for applications in drug development and diagnostics.

References

Application Note: Mass Spectrometry Fragmentation of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, also known as sphingomyelin (SM) d18:1/24:1, is a critical sphingolipid species enriched in the nervous system, particularly in the myelin sheath.[1][2] Its unique structure, featuring a sphingosine (d18:1) backbone and a long-chain nervonic acid (24:1), contributes to the structural integrity and function of cellular membranes. Alterations in the metabolism of nervonic acid-containing sphingolipids have been implicated in age-related neurodegeneration, making their precise identification and quantification crucial for research and drug development.[3][4] This application note provides a detailed overview of the mass spectrometry fragmentation pattern of SM d18:1/24:1 and a comprehensive protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Fragmentation Pathway

Under positive ion mode electrospray ionization (ESI) and collision-induced dissociation (CID), this compound undergoes characteristic fragmentation, yielding structurally informative product ions. The primary fragmentation event is the cleavage of the phosphocholine headgroup, resulting in a highly abundant ion at m/z 184.1.[5][6][7] This precursor ion scan for m/z 184 is a common strategy for the selective detection of sphingomyelins and other phosphatidylcholines in complex biological matrices.[8]

Further fragmentation of the precursor ion provides information about the long-chain base and the N-acyl chain. The protonated molecule of SM d18:1/24:1 is observed at m/z 813.7 ([M+H]⁺) and as a sodium adduct at m/z 835.7 ([M+Na]⁺).[5] Key diagnostic fragment ions include m/z 264.3, which corresponds to the d18:1 sphingosine long-chain base.[5][6] Another significant fragment is observed at m/z 776.6, representing the loss of the trimethylamine group ([M+Na-59]⁺) from the sodiated precursor.[5]

The following diagram illustrates the major fragmentation pathway of this compound in positive ion mode.

G cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor This compound [M+H]⁺ m/z 813.7 [M+Na]⁺ m/z 835.7 Phosphocholine Phosphocholine Headgroup m/z 184.1 Precursor->Phosphocholine Cleavage of phosphoester bond Sphingosine d18:1 Sphingosine LCB m/z 264.3 Precursor->Sphingosine Further Fragmentation LossOfTMA [M+Na-59]⁺ m/z 776.6 Precursor->LossOfTMA Loss of Trimethylamine from Sodiated Adduct

Caption: Fragmentation pathway of this compound.

Quantitative Data Summary

The relative abundance of fragment ions is crucial for developing robust quantitative methods. The following table summarizes the characteristic ions and their typical observations in tandem mass spectrometry of this compound.

Precursor Ion (m/z)AdductFragment Ion (m/z)Fragment IdentityReference
813.7[M+H]⁺184.1Phosphocholine headgroup[5][6]
813.7[M+H]⁺264.3d18:1 Sphingosine long-chain base[5][6]
835.7[M+Na]⁺776.6Loss of trimethylamine ([M+Na-59]⁺)[5]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the extraction and quantification of this compound from biological samples.

1. Sample Preparation (Lipid Extraction)

A butanolic extraction method is commonly used for polar sphingolipids.[9]

  • Reagents:

    • Internal Standard (IS) mixture (e.g., SM d18:1/17:0)

    • Citric acid/Disodium hydrogen phosphate buffer (pH 4)

    • Butanol/Methanol mixture

  • Procedure:

    • To 100 µL of sample homogenate, add 20 µL of the internal standard mixture.

    • Add 500 µL of the citric acid/disodium hydrogen phosphate buffer.

    • Vortex thoroughly.

    • Add 1 mL of the butanol/methanol mixture.

    • Vortex for 10 minutes.

    • Centrifuge at 2000 x g for 10 minutes.

    • Transfer the upper organic phase to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate volume of the initial mobile phase.

2. Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of sphingolipid classes.[9]

  • Column: HILIC column (e.g., sub-2 µm particle size)

  • Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.2% formic acid

  • Flow Rate: 800 µL/min

  • Column Temperature: 50°C

  • Injection Volume: 2 µL

  • Gradient:

    • 0 - 0.1 min: 100% B

    • 0.1 - 0.11 min: Step to 90% B

    • 0.11 - 2.5 min: Linear gradient to 50% B

    • 2.5 - 3.5 min: Hold at 50% B

    • 3.51 - 4.5 min: Re-equilibration at 100% B

3. Mass Spectrometry

Analysis is performed on a triple quadrupole or Q-TRAP mass spectrometer equipped with an ESI source operating in positive ion mode.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor m/z 813.7 → Product m/z 184.1

    • Internal Standard (e.g., SM d18:1/17:0): Precursor m/z 703.6 → Product m/z 184.1

  • Collision Gas: Argon

  • Ion Source Parameters: Optimize for the specific instrument (e.g., ion spray voltage, temperature, nebulizer and curtain gas flows).

The following diagram provides a visual representation of the experimental workflow.

G cluster_workflow Experimental Workflow SamplePrep Sample Preparation (Lipid Extraction) LC HILIC Separation SamplePrep->LC Inject Reconstituted Extract MS Tandem Mass Spectrometry (MRM Mode) LC->MS Eluting Analytes DataAnalysis Data Analysis (Quantification) MS->DataAnalysis Acquire MRM Transitions

Caption: Workflow for LC-MS/MS analysis of sphingomyelins.

Conclusion

The detailed characterization of this compound fragmentation by mass spectrometry, coupled with a robust LC-MS/MS protocol, provides a powerful tool for researchers in lipidomics, neuroscience, and drug development. The methodologies and data presented here offer a solid foundation for the accurate and sensitive quantification of this important sphingolipid, facilitating a deeper understanding of its role in health and disease.

References

Protocol for the Extraction of Sphingomyelins from Brain Tissue: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingomyelins are a class of sphingolipids abundantly found in the myelin sheath of nerve cell axons and are crucial components of cell membranes.[1][2] They play a significant role in membrane structure, signal transduction, and cell proliferation, differentiation, and apoptosis.[3][4] Dysregulation of sphingomyelin metabolism has been implicated in various neurological disorders.[3][5] Therefore, accurate and efficient extraction of sphingomyelins from brain tissue is essential for studying their physiological and pathological roles.

This document provides a detailed protocol for the extraction of sphingomyelins from brain tissue, primarily based on the widely used Folch and Bligh-Dyer methods.[6][7][8] These methods utilize a chloroform-methanol solvent system to effectively separate lipids from other cellular components.[6][7][9]

Data Presentation

The following table summarizes representative quantitative data on sphingomyelin content in rodent brain tissue, extracted using methods similar to the one described below.

ParameterValueSpecies/TissueReference
Sphingomyelin Concentration55.60 ± 0.43 pmol/μg proteinICR Mice Brain[10]
Sphingomyelin Concentration (Young Adult)39.05 ± 1.58 pmol/μg proteinRat Brain[10]
Sphingomyelin Concentration (Old)67.88 ± 5.35 pmol/μg proteinRat Brain[10]

Experimental Protocols

This protocol details the extraction of total lipids, from which sphingomyelins can be further isolated and analyzed. The Folch method is described here due to its widespread use and high lipid recovery rate.[6][7]

Materials:

  • Brain tissue sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass homogenizer (e.g., Potter-Elvehjem) or bead homogenizer[6][11]

  • Centrifuge tubes (glass, Teflon-lined caps recommended)

  • Centrifuge

  • Vortex mixer

  • Pipettes and pipette tips

  • Rotary evaporator or nitrogen stream evaporator

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh the fresh or frozen brain tissue sample.[6] For optimal results, perform all steps on ice to minimize lipid degradation.

    • Finely chop the tissue into small pieces using a clean scalpel.[6]

  • Homogenization:

    • Transfer the minced tissue to a glass homogenizer.

    • Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the tissue (e.g., for 1 g of tissue, add 20 mL of the solvent mixture).[7][9]

    • Homogenize the tissue thoroughly until a homogenous suspension is achieved.[6]

  • Lipid Extraction and Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[7]

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 20 mL of homogenate, add 4 mL of NaCl solution).[7] This will induce phase separation.

    • Vortex the mixture for a few seconds.[7]

    • Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.[7] Two distinct layers will form: a lower chloroform phase containing the lipids and an upper aqueous methanol phase containing non-lipid components.[7]

  • Lipid Phase Collection:

    • Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean tube.[7] Be cautious not to disturb the upper phase or the protein interface.

  • Washing the Lipid Extract:

    • To remove any residual non-lipid contaminants, wash the collected chloroform phase by adding an equal volume of a 1:1 (v/v) methanol:water mixture.[6]

    • Vortex the mixture and centrifuge again as in step 3.

    • Carefully remove and discard the upper aqueous phase.

  • Drying the Lipid Extract:

    • Evaporate the solvent from the final chloroform phase to obtain the dried lipid extract. This can be done using a rotary evaporator or under a gentle stream of nitrogen.[7]

  • Storage:

    • Store the dried lipid extract under a nitrogen atmosphere at -20°C or -80°C to prevent oxidation. For subsequent analysis, the lipids can be redissolved in a suitable solvent like chloroform or a chloroform:methanol mixture.

Visualizations

Experimental Workflow:

G cluster_prep Sample Preparation cluster_extract Extraction & Separation cluster_collect Collection & Purification cluster_final Final Steps weigh Weigh Brain Tissue mince Mince Tissue weigh->mince homogenize Homogenize in Chloroform:Methanol (2:1) mince->homogenize agitate Agitate homogenize->agitate add_nacl Add 0.9% NaCl agitate->add_nacl centrifuge1 Centrifuge add_nacl->centrifuge1 collect_lower Collect Lower (Chloroform) Phase centrifuge1->collect_lower wash Wash with Methanol:Water (1:1) collect_lower->wash centrifuge2 Centrifuge wash->centrifuge2 collect_final Collect Final Chloroform Phase centrifuge2->collect_final dry Dry Lipid Extract (Nitrogen/Rotary Evaporator) collect_final->dry store Store at -20°C / -80°C dry->store

Caption: Workflow for Sphingomyelin Extraction from Brain Tissue.

Sphingomyelin Signaling Pathway in Neurons:

G cluster_membrane Cell Membrane cluster_enzymes Enzymatic Hydrolysis cluster_products Signaling Products SM Sphingomyelin (SM) Ceramide Ceramide SM->Ceramide nSMase nSMase Neutral Sphingomyelinase (nSMase) Synaptogenesis Synaptogenesis Ceramide->Synaptogenesis Neurogenesis Neurogenesis Ceramide->Neurogenesis Postsynaptic_Function Postsynaptic Function (e.g., Dopamine Release) Ceramide->Postsynaptic_Function

Caption: Simplified Sphingomyelin Signaling Pathway in Neuronal Function.

Further Analysis

Following extraction, sphingomyelins can be separated from other lipid classes using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9] Quantification can then be performed using methods like HPLC with fluorescence detection or mass spectrometry (MS).[8][10]

References

Application Notes and Protocols for N-Nervonoyl-D-erythro-sphingosylphosphorylcholine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a specific molecular species of sphingomyelin containing a C24:1 acyl chain, serves as an excellent internal standard for the quantitative analysis of sphingolipids in complex biological matrices. Its long acyl chain and monounsaturated nature make it a low-abundance or absent species in many common biological samples, minimizing interference with endogenous analytes. This document provides detailed application notes and protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics.

The use of a stable, non-endogenous internal standard is critical for accurate quantification in mass spectrometry. It allows for the correction of variations that can occur during sample preparation, extraction, and instrument analysis, ensuring high precision and accuracy in the final results.

Physicochemical Properties and Mass Spectrometry

This compound (SM d18:1/24:1)

PropertyValue
Molecular Formula C47H93N2O6P[1]
Molecular Weight 813.22 g/mol [1]
Precursor Ion ([M+H]+) m/z 814.2
Product Ion (MS/MS) m/z 184.1[2]

The characteristic fragmentation of sphingomyelins in positive ion mode electrospray ionization involves the cleavage of the phosphocholine headgroup, which results in a highly specific product ion at m/z 184.1.[2] This transition is ideal for Multiple Reaction Monitoring (MRM) experiments, providing high selectivity and sensitivity for quantification.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Bligh & Dyer Method)

This protocol describes a liquid-liquid extraction method suitable for a broad range of lipids, including sphingomyelins, from plasma, serum, cell pellets, or tissue homogenates.

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform:methanol 2:1, v/v)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For liquid samples (plasma, serum): Use 50-100 µL.

    • For cell pellets: Resuspend in a known volume of phosphate-buffered saline (PBS).

    • For tissue homogenates: Homogenize tissue in PBS or an appropriate buffer.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample. The final concentration should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the analytes of interest.

  • Extraction:

    • To the sample, add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:aqueous sample of 2:2:1.8 (v/v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Phase Separation:

    • Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol:acetonitrile, 1:1, v/v).

Protocol 2: LC-MS/MS Analysis

This protocol provides a general method for the separation and quantification of sphingomyelins using a reversed-phase C18 column.

LC Parameters:

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile:Isopropanol (50:50, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate
Gradient 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, re-equilibrate at 30% B for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

MS/MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See table below

MRM Transitions for Sphingomyelin Analysis:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Example)
Internal Standard: SM (d18:1/24:1) 814.2 184.1 35-45
SM (d18:1/16:0)703.6184.130-40
SM (d18:1/18:0)731.6184.130-40
SM (d18:1/18:1)729.6184.130-40
SM (d18:1/20:0)759.7184.135-45
SM (d18:1/22:0)787.7184.135-45
SM (d18:1/24:0)815.7184.135-45

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

Quantitative data should be summarized to allow for clear interpretation and comparison. The following tables provide examples of how to present data for recovery, linearity, and precision.

Table 1: Example Recovery Data

AnalyteSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
SM (d18:1/16:0)10092.592.5
SM (d18:1/18:0)10095.195.1
SM (d18:1/24:0)10089.889.8

Recovery is determined by comparing the analyte signal in a sample spiked before extraction to a sample spiked after extraction.

Table 2: Example Linearity Data for SM (d18:1/18:0) using SM (d18:1/24:1) as Internal Standard

Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.058
100.115
500.591
1001.182
5005.995
Linear Range 1 - 500 ng/mL
0.999

Visualizations

Sphingolipid Metabolism and Signaling

The following diagram illustrates the central role of sphingomyelin in sphingolipid metabolism and its connection to key signaling molecules like ceramide and sphingosine-1-phosphate.

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis & Salvage cluster_sm_cycle Sphingomyelin Cycle cluster_signaling Downstream Signaling Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Ceramide_cycle Ceramide Ceramide_signal Ceramide Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P_signal S1P SM Sphingomyelin (e.g., this compound) SM->Ceramide_cycle SMase PC Phosphatidylcholine Ceramide_cycle->SM SMS1/2 Apoptosis Apoptosis Cell Cycle Arrest Proliferation Proliferation Survival Ceramide_signal->Apoptosis S1P_signal->Proliferation

Caption: Key pathways in sphingolipid metabolism.

Experimental Workflow

The diagram below outlines the major steps in the quantitative analysis of sphingolipids using this compound as an internal standard.

Experimental_Workflow start Biological Sample (Plasma, Cells, Tissue) spike Spike with This compound Internal Standard start->spike extract Lipid Extraction (e.g., Bligh & Dyer) spike->extract dry Dry Down Under Nitrogen extract->dry reconstitute Reconstitute in LC Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (Reversed-Phase C18, MRM Mode) reconstitute->lcms data Data Processing (Peak Integration, Ratio Calculation) lcms->data quant Quantification (Calibration Curve) data->quant end Final Concentrations of Endogenous Sphingolipids quant->end

Caption: Workflow for sphingolipid quantification.

References

Application Notes and Protocols: N-Nervonoyl-D-erythro-sphingosylphosphorylcholine in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a specific molecular species of sphingomyelin (SM), is a critical component in the field of lipidomics. Sphingomyelins are a class of sphingolipids found in animal cell membranes, particularly abundant in the myelin sheath of nerve cells.[1][2] Structurally, this compound consists of a phosphocholine head group, a sphingosine backbone, and a nervonic acid (C24:1) N-acyl chain.

In lipidomics, particularly in mass spectrometry-based analyses, accurate quantification of lipid species is paramount. Due to variations in sample extraction efficiency and ionization response between different lipid molecules, the use of internal standards is essential for reliable quantification. This compound, or its stable isotope-labeled counterpart, serves as an excellent internal standard for the quantification of various sphingomyelin species in complex biological samples.[3][4] Its unique long acyl chain allows it to be distinguished from many endogenous sphingomyelins, ensuring that the standard does not interfere with the measurement of native analytes.

These application notes provide detailed protocols for the use of this compound as an internal standard in a typical lipidomics workflow, from sample preparation to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Application: Internal Standard for Sphingomyelin Quantification

The primary application of this compound is to serve as an internal standard (IS) in quantitative lipidomics. By adding a known quantity of the IS to a sample prior to lipid extraction, one can account for analyte loss during sample processing and normalize for variations in instrument response. This allows for the accurate determination of the absolute or relative abundance of other sphingomyelin species in the sample. The quantification is typically performed using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.[3][5]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄₇H₉₃N₂O₆P[6]
Molecular Weight 813.22 g/mol [6]
CAS Number 94359-13-4[6]
Appearance Solid[6]
Storage Temperature -20°C[2]
Synonyms SM(d18:1/24:1), Nervonoyl Sphingomyelin

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

Several methods are effective for extracting sphingolipids, including the Folch and Bligh & Dyer methods.[7][8] The acidified Bligh & Dyer method is particularly recommended for comprehensive sphingolipid extraction from plasma or tissue.[9]

Materials:

  • Biological sample (e.g., 50 µL plasma, 10 mg homogenized tissue)

  • This compound internal standard solution (in methanol or chloroform:methanol 1:1)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Deionized Water (H₂O)

  • Centrifuge, vortex mixer, and sample tubes

  • Nitrogen gas evaporator

Procedure:

  • Place the biological sample (e.g., 50 µL of plasma) into a glass tube.

  • Add a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the instrument's calibration curve.

  • Add 750 µL of Chloroform:Methanol (1:2, v/v).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Add 250 µL of Chloroform.

  • Vortex for 30 seconds.

  • Add 250 µL of 0.1 M HCl.

  • Vortex for another 30 seconds. The solution should now be biphasic.

  • Centrifuge the sample at 2000 x g for 10 minutes to achieve complete phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • The dried lipid film can be stored at -80°C until analysis.

Table 2: Comparison of Common Lipid Extraction Methods for Sphingolipids

Extraction MethodSolvent SystemAdvantagesConsiderations
Folch [7][8]Chloroform:Methanol:WaterWell-established, good recovery for a broad range of lipids.[7][8]Uses a larger volume of chloroform, a toxic solvent.
Bligh & Dyer [7][8]Chloroform:Methanol:WaterReduced solvent volume compared to Folch, good for polar lipids.[7][8]Still relies on chloroform.
Acidified Bligh & Dyer [9]Chloroform:Methanol:AcidRecommended for improved recovery of sphingolipids, including sphingomyelin.[9]Acid may degrade certain sensitive lipids if not handled properly.
MTBE Extraction [8]Methyl-tert-butyl ether:Methanol:WaterThe upper organic phase contains lipids, simplifying collection; less toxic than chloroform.[8]MTBE is highly volatile, which can affect reproducibility.[8]
Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol outlines the analysis of the extracted lipids using a triple quadrupole or QTRAP mass spectrometer.[3][4]

Materials:

  • Dried lipid extract from Protocol 1

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid

  • LC column (e.g., C18 reverse-phase, 2.1 mm x 100 mm, 1.7 µm)

  • LC-MS/MS system

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of Mobile Phase A or a suitable injection solvent (e.g., Methanol). Vortex thoroughly to ensure the lipids are fully dissolved.

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample onto the LC column.

    • Use a flow rate of 0.3 mL/min.

    • Apply a suitable gradient for lipid separation. An example gradient is:

      • 0-2 min: 30% B

      • 2-12 min: Linear gradient from 30% to 100% B

      • 12-17 min: Hold at 100% B

      • 17.1-20 min: Return to 30% B for column re-equilibration.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use the Multiple Reaction Monitoring (MRM) acquisition mode.[3]

    • The precursor ion for all sphingomyelin species is the protonated molecule [M+H]⁺.

    • A characteristic product ion for sphingomyelins is m/z 184.07, corresponding to the phosphocholine headgroup.[10]

    • Monitor the specific MRM transitions for the internal standard and the target endogenous sphingomyelins.

Table 3: Example MRM Transitions for Sphingomyelin Analysis

Sphingomyelin SpeciesPrecursor Ion (m/z)Product Ion (m/z)
SM(d18:1/24:1) (Internal Standard) 813.7184.1
SM(d18:1/16:0)703.6184.1
SM(d18:1/18:0)731.6184.1
SM(d18:1/18:1)729.6184.1
SM(d18:1/22:0)787.7184.1
SM(d18:1/24:0)815.7184.1

Note: These m/z values are monoisotopic and may need to be adjusted based on the specific instrument and calibration.

Visualizations and Workflows

Sphingomyelin Metabolism

The diagram below illustrates the central role of sphingomyelin in sphingolipid metabolism. It is synthesized from ceramide and can be hydrolyzed back to ceramide, a key signaling molecule.[11]

Sphingomyelin_Metabolism Serine Serine + Palmitoyl-CoA Ceramide Ceramide Serine->Ceramide de novo synthesis PC Phosphatidylcholine SM Sphingomyelin (e.g., N-Nervonoyl-D-erythro- sphingosylphosphorylcholine) Ceramide->SM SM Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase DAG Diacylglycerol PC->DAG SM->Ceramide Sphingomyelinase (Salvage Pathway) S1P Sphingosine-1-Phosphate Sphingosine->S1P SPHK1/2

Caption: Simplified pathway of sphingomyelin metabolism.

Experimental Workflow for Lipidomics Analysis

This workflow outlines the complete process from sample collection to data analysis using an internal standard.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Tissue, Cells) Spike 2. Add Internal Standard (N-Nervonoyl SM) Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry 4. Dry Extract (Nitrogen Stream) Extract->Dry Reconstitute 5. Reconstitute in Injection Solvent Dry->Reconstitute LC 6. LC Separation (Reverse Phase) Reconstitute->LC MS 7. MS/MS Detection (MRM Mode) LC->MS Integrate 8. Peak Integration MS->Integrate Calculate 9. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 10. Quantification (using Calibration Curve) Calculate->Quantify

Caption: General workflow for quantitative lipidomics.

Principle of Internal Standard Quantification

This diagram illustrates the logic of how an internal standard corrects for experimental variations.

Quantification_Logic Analyte_Initial Endogenous Analyte (Unknown Amount, Ax) Process Sample Preparation & LC-MS/MS Analysis (Introduces variation 'V') Analyte_Initial->Process IS_Initial Internal Standard (Known Amount, ISk) IS_Initial->Process Analyte_Final Measured Analyte Signal (Am = Ax * V) Process->Analyte_Final IS_Final Measured IS Signal (ISm = ISk * V) Process->IS_Final Ratio Ratio Calculation Am / ISm = (AxV) / (ISkV) Analyte_Final->Ratio IS_Final->Ratio Result Ax = ISk * (Am / ISm) Variation 'V' is cancelled out, allowing accurate calculation of Ax. Ratio->Result

Caption: Logic of quantification using an internal standard.

References

Application Notes and Protocols for Enzymatic Quantification of Sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingomyelin, a key sphingolipid in eukaryotic cell membranes, is particularly abundant in the myelin sheath of nerve cells.[1] It is a crucial molecule in maintaining the structural integrity of cell membranes and is involved in various signal transduction pathways.[1][2] The metabolism of sphingomyelin, which is hydrolyzed by sphingomyelinases into ceramide and phosphorylcholine, plays a significant role in cellular processes such as proliferation, differentiation, and apoptosis.[3] Dysregulation of sphingomyelin metabolism is associated with several diseases, including Niemann-Pick disease, where a deficiency in acid sphingomyelinase activity leads to the accumulation of sphingomyelin.[2][3][4] Consequently, the accurate quantification of sphingomyelin in biological samples is essential for both basic research and the development of therapeutic interventions.

This document provides detailed protocols for the enzymatic quantification of sphingomyelin in various biological samples using a sensitive and high-throughput method. The assay is based on a multi-enzyme cascade reaction that results in either a colorimetric or fluorometric signal directly proportional to the sphingomyelin concentration.

Principle of the Assay

The enzymatic quantification of sphingomyelin is a robust method that relies on a series of coupled enzymatic reactions. The assay can be performed in a 96-well microtiter plate format, making it suitable for high-throughput screening.[1] The core principle involves the following steps:

  • Hydrolysis of Sphingomyelin: Sphingomyelinase specifically hydrolyzes sphingomyelin present in the sample into two products: phosphorylcholine and ceramide.[1][2][5]

  • Generation of Choline: Alkaline phosphatase is then used to dephosphorylate phosphorylcholine, yielding choline.[1][2][5]

  • Oxidation of Choline and Signal Generation: Choline oxidase catalyzes the oxidation of choline, which produces hydrogen peroxide (H₂O₂).[1][6]

  • Detection: The hydrogen peroxide generated is then detected. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a specific probe to produce a colored (colorimetric assay) or fluorescent (fluorometric assay) product.[1][3] The intensity of the signal is directly proportional to the amount of sphingomyelin in the initial sample.

Data Presentation

The following tables summarize typical quantitative data and assay parameters for the enzymatic quantification of sphingomyelin.

Table 1: Typical Sphingomyelin Concentrations in Biological Samples

Sample TypeOrganismSphingomyelin ConcentrationReference
PlasmaMouse407.40 ± 0.31 µM[7][8]
Brain TissueMouse55.60 ± 0.43 pmol/µg protein[7][8]
Kidney TissueMouse43.75 ± 0.21 pmol/µg protein[7][8]
Liver TissueMouse22.26 ± 0.14 pmol/µg protein[7][8]
3T3-L1 CellsMouse60.10 ± 0.24 pmol/µg protein[7][8]
Aortic Smooth Muscle CellsRat62.69 ± 0.08 pmol/µg protein[7][8]
HT-29 CellsHuman58.38 ± 0.37 pmol/µg protein[7]

Table 2: Assay Parameters for Colorimetric and Fluorometric Detection

ParameterColorimetric AssayFluorometric AssayReference
Detection MethodAbsorbanceFluorescence[3]
Wavelength (Absorbance)570 nm or 595 nm-[2][6]
Wavelength (Excitation/Emission)-530-570 nm / 590-600 nm[1][3]
Linear Detection Range1 - 50 mg/dL0.07 - 7 mg/dL[3]
Sensitivity~1 µMLower than colorimetric[2][3]

Experimental Protocols

Materials and Reagents
  • 96-well clear bottom black plates (for fluorometric assay) or clear plates (for colorimetric assay)

  • Spectrophotometric or fluorometric microplate reader

  • Sphingomyelin Standard

  • Assay Buffer

  • Sphingomyelinase

  • Alkaline Phosphatase

  • Choline Oxidase

  • Horseradish Peroxidase (HRP)

  • Detection Probe (e.g., Red Probe for colorimetric, Fluorescence Probe for fluorometric)

  • Samples (plasma, serum, tissue homogenates, cell lysates)

Reagent Preparation
  • 1X Assay Buffer: If provided as a concentrate (e.g., 10X), dilute with deionized water to a 1X working concentration.

  • Sphingomyelin Standard Curve: Prepare a series of sphingomyelin standards by diluting the stock solution in the 1X Assay Buffer. A typical standard curve may range from 0 to 50 mg/dL.

  • Reaction Mix: Prepare the reaction mix fresh and protect it from light. For a 50-assay reaction mix, combine the following in 1X Assay Buffer to a final volume of 5 mL:

    • 25 µL Choline Oxidase

    • 5 µL Alkaline Phosphatase

    • 10 µL HRP

    • 50 µL Detection Probe

    • 12.5 µL Sphingomyelinase Mix thoroughly and keep on ice.[1][9]

Sample Preparation
  • Plasma and Serum: Samples may need to be diluted to fall within the linear range of the standard curve. A dilution of 1:50 to 1:400 with 1X Assay Buffer is often recommended.[1]

  • Tissue Homogenates: Homogenize tissues in an appropriate buffer and centrifuge to remove insoluble material. The supernatant can then be used for the assay.

  • Cell Lysates: Lyse cells using a suitable lysis buffer and centrifuge to pellet cell debris. The resulting supernatant is used for sphingomyelin quantification.

Assay Procedure
  • Add 10 µL of diluted sphingomyelin standards and samples to the wells of a 96-well plate.[1] It is recommended to run each standard and sample in duplicate or triplicate.

  • Add 100 µL of the freshly prepared Reaction Mix to each well.[1]

  • Mix the contents of the wells thoroughly.

  • Cover the plate to protect it from light and incubate for 30-60 minutes at 37°C.[1][3]

  • Measure the absorbance at 570 nm (for colorimetric assays) or fluorescence at an excitation of 530-570 nm and emission of 590-600 nm (for fluorometric assays).[1][2][3]

Data Analysis
  • Subtract the blank reading (0 µM standard) from all standard and sample readings.

  • Plot the corrected readings for the sphingomyelin standards against their known concentrations to generate a standard curve.

  • Determine the sphingomyelin concentration in the samples by interpolating their corrected readings from the standard curve.

  • Multiply the obtained concentration by the dilution factor used for the samples to get the final sphingomyelin concentration in the original sample.

Important Considerations and Potential Interferences
  • Thiols: Avoid samples containing DTT or β-mercaptoethanol, as they can interfere with the stability of the detection probe.[1]

  • Reducing Agents: High concentrations of NADH (>10 µM) or glutathione (>50 µM) can oxidize the probe and lead to inaccurate readings.[1] This interference can be minimized by adding superoxide dismutase (SOD) to the reaction at a final concentration of 40 U/mL.[1]

  • Endogenous Choline: If samples are expected to contain high levels of choline, a background control should be run without the addition of Sphingomyelinase and Alkaline Phosphatase. This background value should then be subtracted from the sample readings.[1]

Visualizations

Sphingomyelin_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation & Signaling Ceramide Ceramide SM_Synthase Sphingomyelin Synthase Ceramide->SM_Synthase PC Phosphatidylcholine PC->SM_Synthase Sphingomyelin_S Sphingomyelin SM_Synthase->Sphingomyelin_S DAG Diacylglycerol SM_Synthase->DAG by-product Sphingomyelin_D Sphingomyelin SMase Sphingomyelinase Sphingomyelin_D->SMase Ceramide_D Ceramide (Second Messenger) SMase->Ceramide_D Phosphorylcholine Phosphorylcholine SMase->Phosphorylcholine Apoptosis Apoptosis Ceramide_D->Apoptosis Proliferation Cell Proliferation Ceramide_D->Proliferation

Caption: Sphingomyelin Metabolism and Signaling Pathway.

Enzymatic_Assay_Workflow Sample Sample containing Sphingomyelin Sphingomyelinase Add Sphingomyelinase Sample->Sphingomyelinase Hydrolysis Phosphorylcholine + Ceramide Sphingomyelinase->Hydrolysis Step 1 ALP Add Alkaline Phosphatase Hydrolysis->ALP Dephosphorylation Choline ALP->Dephosphorylation Step 2 CholineOxidase Add Choline Oxidase Dephosphorylation->CholineOxidase Oxidation Hydrogen Peroxide (H₂O₂) CholineOxidase->Oxidation Step 3 Detection Add HRP and Probe Oxidation->Detection Signal Colorimetric or Fluorometric Signal Detection->Signal Step 4 Quantification Measure Signal and Quantify Sphingomyelin Signal->Quantification

Caption: Experimental Workflow of the Enzymatic Sphingomyelin Assay.

References

Application Notes and Protocols for Immunohistochemical Analysis of Sphingomyelin Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, a commercially available antibody specifically targeting N-Nervonoyl-D-erythro-sphingosylphosphorylcholine for immunohistochemistry has not been identified. The following application notes and protocols focus on an alternative approach: the immunohistochemical detection of key enzymes involved in sphingomyelin metabolism. This method allows for the indirect visualization of sphingomyelin-rich regions and areas of active sphingomyelin turnover within tissue samples.

Application Notes

This compound is a type of sphingomyelin, a class of lipids that are major constituents of cell membranes, particularly in the myelin sheath of nerve cells.[1] Sphingomyelins are not only structural components but also play crucial roles in signal transduction pathways.[2][3][4] The metabolism of sphingomyelin, particularly its hydrolysis to ceramide, is a key step in pathways regulating cell proliferation, differentiation, and apoptosis.[1][3][4]

Given the absence of a specific antibody for direct detection, the localization of enzymes responsible for the synthesis and degradation of sphingomyelin serves as a reliable proxy to study its distribution and metabolic activity in tissues. Antibodies against Sphingomyelin Synthase (SGMS) and Acid Sphingomyelinase (ASM) are valuable tools for this purpose.

  • Sphingomyelin Synthase (SGMS): These enzymes catalyze the final step in sphingomyelin synthesis.[1] Antibodies targeting SGMS1 and SGMS2 can help identify sites of active sphingomyelin production.

  • Acid Sphingomyelinase (ASM): This enzyme hydrolyzes sphingomyelin to produce ceramide and phosphocholine.[5][6] Its localization can indicate regions of sphingomyelin turnover and initiation of ceramide-mediated signaling pathways.[2]

The following table summarizes commercially available antibodies for these targets that have been validated for immunohistochemistry on paraffin-embedded tissues (IHC-P).

Target ProteinHost SpeciesRecommended Dilution (IHC-P)Manufacturer (Example)Catalog Number (Example)
Sphingomyelin Synthase 1 (SGMS1)Rabbit1:500Abcamab247063
Sphingomyelin Synthase 2 (SGMS2)Rabbit1:500Abcamab272570
Acid Sphingomyelinase (ASM/SMPD1)Rabbit1:50 - 1:200Affinity BiosciencesDF13384
Acid Sphingomyelinase (ASM/SMPD1)RabbitAssay-dependentThermo Fisher ScientificBS-6318R

Immunohistochemistry Protocol for Sphingomyelin-Related Enzymes

This protocol provides a general guideline for the immunohistochemical staining of sphingomyelin-related enzymes in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization for specific antibodies and tissue types may be required.

I. Materials

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (see table above)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

II. Experimental Workflow

IHC_Workflow Immunohistochemistry Workflow for Sphingomyelin Enzymes cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_visualization Visualization deparaffinization Deparaffinization & Rehydration antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval quenching Quench Endogenous Peroxidase antigen_retrieval->quenching blocking Blocking quenching->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Streptavidin-HRP) secondary_ab->detection chromogen Chromogen Substrate (DAB) detection->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain dehydration Dehydration & Clearing counterstain->dehydration mounting Mounting & Coverslipping dehydration->mounting

Caption: Workflow for immunohistochemical detection of sphingomyelin-related enzymes.

III. Step-by-Step Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Rehydrate through a graded ethanol series:

      • 100% ethanol: 2 changes, 3 minutes each.

      • 95% ethanol: 2 minutes.

      • 70% ethanol: 2 minutes.

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Pre-heat antigen retrieval buffer to 95-100°C.

    • Immerse slides in the hot buffer and incubate for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer (approx. 20 minutes).

    • Rinse slides in deionized water.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (Phosphate Buffered Saline).

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration (refer to the table and manufacturer's datasheet).

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS.

    • Incubate with a biotinylated secondary antibody (e.g., anti-rabbit) for 1 hour at room temperature.

    • Rinse with PBS.

    • Incubate with Streptavidin-HRP conjugate for 30-60 minutes at room temperature.

    • Rinse with PBS.

  • Chromogen Application:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with tap water.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded ethanol series (70%, 95%, 100%).

    • Clear in xylene.

    • Apply a drop of mounting medium and place a coverslip.

Sphingomyelin Signaling Pathway

Sphingomyelin itself is a key component of the cell membrane, but its metabolic products are critical second messengers.[3] A major signaling cascade is the sphingomyelin-ceramide pathway, which is initiated by the hydrolysis of sphingomyelin.[2][7]

Sphingomyelin_Pathway Simplified Sphingomyelin-Ceramide Signaling Pathway extracellular_stimulus Extracellular Stimulus (e.g., TNF-α) asm Acid Sphingomyelinase (ASM) extracellular_stimulus->asm activates sphingomyelin Sphingomyelin (in Plasma Membrane) ceramide Ceramide sphingomyelin->ceramide asm->sphingomyelin hydrolyzes asm->ceramide generates downstream Downstream Effectors (e.g., Protein Kinases, Phosphatases) ceramide->downstream activates cellular_response Cellular Response (Apoptosis, Proliferation, etc.) downstream->cellular_response leads to

Caption: The sphingomyelin-ceramide signaling cascade.

Important Considerations for Lipid-Related Immunohistochemistry:

  • Fixation: Standard formaldehyde-based fixation is generally acceptable for preserving the protein enzymes involved in lipid metabolism.[8] However, harsh fixation or the use of organic solvents like methanol can potentially alter lipid distribution, which may affect the context of the enzymatic staining.[9][10]

  • Permeabilization: The use of detergents for permeabilization should be carefully considered. While necessary for intracellular targets, harsh detergents or prolonged exposure can disrupt cell membranes and wash out lipids.[9] Using a mild detergent like saponin or a low concentration of Triton X-100 is advisable.

  • Controls: Always include appropriate controls, such as a negative control (omitting the primary antibody) and a positive control (a tissue known to express the target enzyme), to ensure the specificity of the staining.

References

Troubleshooting & Optimization

Technical Support Center: Sphingomyelin Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sphingomyelin (SM) analysis using mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that you may encounter during the detection and quantification of sphingomyelin.

Issue 1: Weak or Absent Sphingomyelin Signal

Q1: I am not seeing any peaks for my sphingomyelin species, or the signal intensity is very low. What are the possible causes and how can I troubleshoot this?

A1: Poor signal intensity is a common problem in mass spectrometry.[1] Several factors, from sample preparation to instrument settings, can contribute to this issue.

Possible Causes and Solutions:

  • Improper Sample Concentration: Your sample may be too dilute, resulting in a signal that is below the instrument's limit of detection. Conversely, a sample that is too concentrated can lead to ion suppression.[1]

    • Troubleshooting:

      • Perform a serial dilution of your sample to find the optimal concentration.

      • Ensure that the concentration of your internal standard is appropriate for the expected concentration of your analyte.

  • Inefficient Ionization: The choice of ionization technique and settings significantly impacts signal intensity. For sphingomyelins, Electrospray Ionization (ESI) in positive ion mode is typically used.[2][3]

    • Troubleshooting:

      • Verify that the mass spectrometer is set to positive ion mode.

      • Optimize the ion source parameters, such as spray voltage, gas flows (nebulizer and drying gas), and temperature, to ensure efficient generation of protonated molecules ([M+H]⁺) or other adducts.[4][5]

      • Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including additives, can affect ionization efficiency.

    • Troubleshooting:

      • The addition of formic acid (e.g., 0.2%) and ammonium formate (e.g., 10-200 mM) to the mobile phase can improve the ionization efficiency of sphingolipids.[2]

  • Sample Degradation: Sphingomyelins can degrade if not handled and stored properly.

    • Troubleshooting:

      • Use glass vials for sample preparation and storage, as lipids can adhere to plastic surfaces, leading to sample loss.[6][7]

      • Store unextracted samples at -80°C.[7]

      • Avoid repeated freeze-thaw cycles.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Q2: My quantitative results for sphingomyelin are not reproducible between injections or batches. What could be causing this variability?

A2: Poor reproducibility can stem from inconsistencies in sample preparation, chromatographic separation, or matrix effects.

Possible Causes and Solutions:

  • Matrix Effects and Ion Suppression: Co-eluting compounds from the sample matrix, particularly other phospholipids, can suppress the ionization of sphingomyelins, leading to underestimation and variability.

    • Troubleshooting:

      • Improve Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate sphingomyelins from interfering matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for separating different lipid classes.[8]

      • Effective Sample Preparation: Implement a robust lipid extraction protocol to remove interfering substances. A butanolic extraction or a modified Bligh-Dyer extraction can be effective.[2][9]

      • Use of Appropriate Internal Standards: The use of stable isotope-labeled or odd-chain internal standards is crucial to compensate for matrix effects and variations in sample processing.[4][8][10][11] It is recommended to use an internal standard for each sphingoid base backbone due to differences in signal response between saturated and unsaturated species.[7]

  • Inconsistent Sample Handling:

    • Troubleshooting:

      • Ensure precise and consistent pipetting of samples and internal standards.

      • Thoroughly vortex samples after adding the internal standard and during extraction steps to ensure complete mixing.[9]

      • Completely dry the lipid extract before reconstitution to remove all residual solvents from the extraction.[9]

  • System Carryover: Residual sample from a previous injection can elute in a subsequent run, leading to inaccurate quantification.

    • Troubleshooting:

      • Run blank samples (containing only the mobile phase) between your analytical samples to check for carryover.[7]

      • If carryover is observed, clean the injection port and column according to the manufacturer's instructions.

Issue 3: Difficulty in Structural Elucidation and Isomer Differentiation

Q3: I am having trouble confirming the structure of my sphingomyelin species, especially in distinguishing between isomers. How can I improve structural characterization?

A3: Standard collision-induced dissociation (CID) often provides limited structural information for sphingomyelins, typically identifying the lipid class and the sum of the carbon chain lengths and double bonds.[3] More advanced techniques may be necessary for detailed structural elucidation.

Possible Causes and Solutions:

  • Insufficient Fragmentation: Low-energy CID may not produce enough characteristic fragment ions to determine the structure of the fatty acyl chain and the long-chain base.

    • Troubleshooting:

      • Optimize Collision Energy: Systematically vary the collision energy to find the optimal setting that produces a rich fragmentation spectrum. The required collision energy can increase with the length of the N-acyl or sphingoid base chain.[7]

      • Utilize MS/MS and MS³ Analysis: In positive ion mode, the phosphocholine headgroup produces a characteristic fragment ion at m/z 184.2.[8][12] Further fragmentation (MS³) of the precursor ion can yield fragments that are indicative of the long-chain base and the N-acyl moiety.[4][13]

      • Formation of Metal Adducts: The formation of alkali metal adducts (e.g., [M+Li]⁺ or [M+Na]⁺) can alter fragmentation pathways and provide more structural information upon CID compared to protonated molecules.[6][14]

  • Isobaric Interference: Different sphingomyelin species and even other lipid classes like phosphatidylcholines (PCs) can have the same nominal mass, leading to isobaric interference.[3]

    • Troubleshooting:

      • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to differentiate between species with very similar masses based on their accurate mass measurements.

      • Advanced Fragmentation Techniques: Techniques like Electron Impact Excitation of Ions from Organics (EIEIO) can provide more extensive fragmentation, allowing for the determination of the sphingoid backbone type (sphinganine, sphingosine, etc.) and the structure of the acyl chain, including double bond positions.[3]

      • Differential Ion Mobility Spectrometry (DMS): DMS can be used to separate isobaric lipid classes, such as sphingomyelins and phosphatidylcholines, before they enter the mass spectrometer, thus reducing interference.[3]

Quantitative Data Summary

Table 1: Commonly Used Internal Standards for Sphingomyelin Analysis
Internal StandardAbbreviationCommon ApplicationReference
N-hexanoyl-D-erythro-sphingosylphosphorylcholineC6-SMQuantification of total SM[8]
N-heptadecanoyl-D-erythro-sphingosylphosphorylcholineC17-SMQuantification of total SM[8]
[d₄]C₁₆-sphingomyelind4-C16-SMIsotope dilution for C16-SM[10][11]
[d₄₇]C₂₄-sphingomyelind47-C24-SMIsotope dilution for C24-SM[10][11]
Table 2: Example LC-MS/MS Parameters for Sphingomyelin Analysis
ParameterSettingRationaleReference
LC Column HILICGood separation of polar lipids[8]
Mobile Phase A Acetonitrile/Methanol/Water (2:2:1) with 26.4 mM formic acid and 14.9 mM ammonium hydroxidePromotes good peak shape and ionization[9]
Mobile Phase B Isopropanol with 26.4 mM formic acid and 14.9 mM ammonium hydroxideElutes less polar lipids[9]
Ionization Mode Positive ESIEfficiently ionizes the phosphocholine headgroup[2]
MS/MS Transition Precursor ion → m/z 184.2Specific for the phosphocholine headgroup of SM[8]
Collision Gas ArgonCommonly used for CID[6]

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells (Modified Bligh-Dyer)

This protocol is adapted for the extraction of sphingolipids from cultured cells.

Materials:

  • Cultured cells in a 10 cm dish

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Internal standard solution (e.g., C17-SM in methanol)

  • Cell scraper

  • Glass test tubes with Teflon-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Remove the culture medium from the 10 cm dish.

  • Wash the cells with 1 mL of ice-cold PBS.

  • Harvest the cells using a cell scraper and transfer them to a 2 mL siliconized plastic tube.

  • Centrifuge the cell suspension to pellet the cells. Remove the supernatant.

  • Add 1 mL of methanol to the cell pellet and briefly vortex.

  • Sonicate the sample in a bath-type sonicator at 200 W for 5 minutes to homogenize the cells.[9]

  • Transfer the cell homogenate to a glass test tube with a Teflon-lined screw cap.

  • Add 1 mL of chloroform, 0.8 mL of deionized water, and a known amount of internal standard (e.g., 50 µL of 10 µM C17-SM).[9]

  • Cap the tube and vortex vigorously at 2,500 rpm for 5 minutes at room temperature.[9]

  • Add an additional 1 mL of chloroform and 1 mL of deionized water to the tube.

  • Vortex again vigorously at 2,500 rpm for 5 minutes.

  • Centrifuge the sample to separate the aqueous and organic phases.

  • Carefully transfer the lower organic phase to a new clean glass tube.

  • To maximize recovery, add another 1 mL of chloroform to the remaining aqueous phase, vortex, centrifuge, and combine the lower organic phase with the first extract.

  • Evaporate the combined organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume (e.g., 500 µL) of methanol or ethanol for LC-MS analysis.[9]

  • Filter the reconstituted sample through a 0.2 µm filter into an autosampler vial.

Visualizations

Experimental and Troubleshooting Workflows

Sphingomyelin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cultured Cells) Homogenization Cell Homogenization (Sonication) Sample->Homogenization Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Extraction Add Internal Standard Drying Solvent Evaporation (Nitrogen Stream) Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC LC Separation (HILIC) Reconstitution->LC MS Mass Spectrometry (Positive ESI) LC->MS MSMS Tandem MS (Precursor Ion Scan or MRM) MS->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification Identification Structural Identification Integration->Identification

Caption: General workflow for sphingomyelin analysis.

Troubleshooting_Flowchart cluster_sample_prep Sample Preparation Issues cluster_instrument Instrument Issues Start Problem: Low or No Sphingomyelin Signal Check_IS Is the internal standard signal visible? Start->Check_IS Check_Extraction Review lipid extraction protocol. Ensure correct solvent volumes and vigorous mixing. Check_IS->Check_Extraction No Check_Tune Tune and calibrate the mass spectrometer. Check_IS->Check_Tune Yes Check_Concentration Optimize sample concentration. Analyze a dilution series. Check_Extraction->Check_Concentration Check_Storage Verify proper sample storage (-80°C, glass vials). Check_Concentration->Check_Storage Check_Source Optimize ion source parameters (voltage, gas, temp). Check_Tune->Check_Source Check_Mobile_Phase Ensure mobile phase contains additives (formic acid, ammonium formate). Check_Source->Check_Mobile_Phase Check_Polarity Confirm positive ionization mode. Check_Mobile_Phase->Check_Polarity

Caption: Troubleshooting flowchart for low SM signal.

References

Technical Support Center: Optimizing Liquid Chromatography for Very Long-Chain Sphingomyelins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of very long-chain sphingomyelins (VLC-SMs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during liquid chromatography-mass spectrometry (LC-MS) analysis of VLC-SMs.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of VLC-SMs, presented in a question-and-answer format.

Question: Why am I observing poor peak shapes (e.g., tailing or broad peaks) for my VLC-SM analytes?

Answer: Poor peak shape is a common issue in lipidomics and can be attributed to several factors.

  • Secondary Interactions: Very long-chain sphingomyelins can engage in secondary interactions with the stationary phase, leading to peak tailing.

  • Column Contamination: Accumulation of matrix components on the column can lead to peak broadening and tailing. A partially plugged column frit is also a common cause.[1]

  • High Sample Load: Injecting too much sample can overload the column, resulting in broad and potentially tailing peaks.[1]

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including split and broad peaks.[1]

  • Extra-Column Effects: Excessive tubing length or poorly made connections can contribute to peak broadening.[1]

Troubleshooting Steps:

  • Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for the column type to minimize secondary interactions.

  • Implement Column Washing: Regularly flush the column with a strong solvent to remove contaminants. Consider using an in-line filter to protect the column from particulates.[1]

  • Reduce Sample Load: Decrease the injection volume or dilute the sample.

  • Match Injection Solvent: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.[2]

  • Minimize Extra-Column Volume: Use tubing with the smallest appropriate internal diameter and ensure all fittings are secure.

Question: I am experiencing low sensitivity and cannot detect my VLC-SMs of interest. What are the potential causes and solutions?

Answer: Low sensitivity can be a significant hurdle in the analysis of low-abundance lipid species.

  • Inefficient Extraction: The chosen extraction method may not be optimal for VLC-SMs, leading to poor recovery.

  • Suboptimal Ionization: Electrospray ionization (ESI) efficiency is highly dependent on the mobile phase composition.

  • Instrument Parameters: The mass spectrometer settings, such as dwell time and collision energy, may not be optimized for your specific analytes.

Troubleshooting Steps:

  • Optimize Extraction: A common and effective method for sphingolipid extraction involves a single-phase extraction with a methanol/chloroform mixture.[3] For plasma samples, a detailed protocol is provided in the Experimental Protocols section.

  • Enhance Ionization: The addition of modifiers like ammonium formate or acetate to the mobile phase can improve the ionization of sphingomyelins.[4][5]

  • Fine-Tune MS Parameters: Adjust the dwell time to ensure a sufficient number of data points are acquired across each chromatographic peak, typically aiming for 15-20. Optimize collision energies for each specific VLC-SM to achieve maximum fragmentation and signal intensity.

Question: I am having difficulty separating isomeric VLC-SMs. How can I improve the chromatographic resolution?

Answer: The separation of isomeric and isobaric lipid species is a common challenge in lipidomics.

  • Inadequate Chromatographic Selectivity: The column and mobile phase combination may not provide sufficient selectivity for the isomers of interest.

  • Gradient Profile: The elution gradient may be too steep, causing co-elution.

Troubleshooting Steps:

  • Column Selection: Reversed-phase chromatography on a C18 column is commonly used for separating sphingomyelin species based on the length and unsaturation of their fatty acyl and sphingoid chains.[6][7][8]

  • Optimize Gradient: A shallower gradient can improve the resolution of closely eluting species. Experiment with different gradient profiles to achieve baseline separation.

  • Mobile Phase Composition: The choice of organic solvent (e.g., methanol, acetonitrile, tetrahydrofuran) and aqueous phase modifiers can significantly impact selectivity.[4][5]

Frequently Asked Questions (FAQs)

What is a typical sample preparation procedure for VLC-SM analysis from plasma?

A widely used method involves protein precipitation and liquid-liquid extraction. A detailed step-by-step protocol is available in the Experimental Protocols section. The use of stable isotope-labeled internal standards is crucial for accurate quantification.[2]

Which ionization mode is best for VLC-SM analysis?

Electrospray ionization (ESI) is the most common technique. Positive ion mode is generally preferred for sphingomyelins as they readily form protonated molecules [M+H]+.[7][9]

How can I confirm the identity of my VLC-SM peaks?

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. In positive ion mode, sphingomyelins typically show a characteristic fragment ion corresponding to the phosphocholine headgroup (m/z 184.1).[7] Precursor ion scans for this fragment can be used to selectively detect sphingomyelins in a complex mixture.

Quantitative Data Summary

The following tables summarize typical LC-MS parameters for VLC-SM analysis. These should be considered as starting points for method development.

Table 1: Recommended Liquid Chromatography Conditions

ParameterSettingReference
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 3 µm)[5]
Mobile Phase A 5 mM Ammonium Formate (pH 4.0) / Methanol / Tetrahydrofuran (5/2/3, v/v/v)[5]
Mobile Phase B 5 mM Ammonium Formate (pH 4.0) / Methanol / Tetrahydrofuran (1/2/7, v/v/v)[5]
Flow Rate 0.2 - 0.5 mL/min[3][4]
Column Temperature 30 - 60 °C[3][4]
Injection Volume 3 - 30 µL[4][10]

Table 2: Example Gradient Elution Profile

Time (min)% Mobile Phase B
0.030
0.430
2.3100
7.6100
8.130
10.030

Note: This is an example gradient and should be optimized for your specific application and column dimensions.

Table 3: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM) or Precursor Ion Scan
Precursor Ion (for SM) [M+H]+
Product Ion (for SM) m/z 184.1 (Phosphocholine headgroup)
Capillary Voltage 3.0 - 5.5 kV
Source Temperature 300 - 500 °C

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Plasma

This protocol is adapted for the extraction of sphingolipids, including VLC-SMs, from plasma samples.

Materials:

  • Plasma samples

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Deionized water

  • Labeled internal standard mix (containing VLC-SM standards)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard mixture.

  • Add 500 µL of methanol and vortex for 30 seconds to precipitate proteins.[2]

  • Add 250 µL of chloroform and vortex for 30 seconds.[2]

  • Incubate on ice for 10 minutes.[2]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2]

  • Transfer to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample is Add Internal Standards plasma->is extraction Methanol/Chloroform Extraction is->extraction centrifuge Centrifugation extraction->centrifuge dry Dry Down centrifuge->dry reconstitute Reconstitute dry->reconstitute lc Liquid Chromatography (Reversed-Phase C18) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification results Results quantification->results

Experimental workflow for VLC-SM analysis.

troubleshooting_workflow cluster_peak Peak Shape Solutions cluster_sens Sensitivity Solutions cluster_res Resolution Solutions start Start Troubleshooting issue Identify Issue start->issue peak_shape Poor Peak Shape? issue->peak_shape Yes sensitivity Low Sensitivity? issue->sensitivity No check_column Check Column (Contamination, Frit) peak_shape->check_column optimize_mp Optimize Mobile Phase peak_shape->optimize_mp reduce_load Reduce Sample Load peak_shape->reduce_load resolution Poor Resolution? sensitivity->resolution No optimize_extraction Optimize Extraction sensitivity->optimize_extraction optimize_ionization Optimize Ionization sensitivity->optimize_ionization tune_ms Tune MS Parameters sensitivity->tune_ms change_column Select Appropriate Column resolution->change_column Yes optimize_gradient Optimize Gradient resolution->optimize_gradient adjust_mp Adjust Mobile Phase resolution->adjust_mp end Problem Solved check_column->end optimize_mp->end reduce_load->end optimize_extraction->end optimize_ionization->end tune_ms->end change_column->end optimize_gradient->end adjust_mp->end

Troubleshooting logic for LC-MS analysis.

signaling_pathway cluster_synthesis De Novo Sphingolipid Synthesis cluster_sm_cycle Sphingomyelin Cycle cluster_signaling Downstream Signaling serine Serine + Palmitoyl-CoA spt SPT serine->spt dhCer Dihydroceramide spt->dhCer cerS Ceramide Synthase dhCer->cerS des DES dhCer->des cer Ceramide cerS->cer sm_synthase SM Synthase cer->sm_synthase apoptosis Apoptosis cer->apoptosis proliferation Cell Proliferation cer->proliferation sm Sphingomyelin (including VLC-SM) sm_synthase->sm smase Sphingomyelinase sm->smase Stress Stimuli inflammation Inflammation sm->inflammation smase->cer Stress Stimuli

Simplified sphingomyelin signaling pathway.

References

Technical Support Center: Overcoming Solubility Challenges of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nervonoyl-D-erythro-sphingosylphosphorylcholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the handling and solubilization of this long-chain sphingomyelin.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve?

A1: this compound possesses a long C24:1 (nervonoyl) acyl chain. This long, largely saturated hydrocarbon chain leads to strong van der Waals interactions between molecules, promoting tight packing and the formation of stable, ordered structures that are resistant to dissolution in many common laboratory solvents.[1] Sphingolipids, in general, exhibit limited solubility in solvents like chloroform, hexane, ethyl ether, and even methanol.[2][3]

Q2: What are the initial signs of poor solubility or aggregation?

A2: You may observe several indicators of poor solubility. These include the formation of a visible precipitate or film that does not dissolve, a cloudy or hazy appearance in the solution even after vigorous mixing, or the presence of particulate matter. Inconsistent results in downstream applications can also be an indirect sign of solubility issues.

Q3: Can I use sonication or heating to aid dissolution?

A3: Yes, mild heating (up to 40°C) and sonication can be beneficial in dissolving sphingolipids.[2] However, prolonged or excessive heating should be avoided as it can lead to the degradation of the lipid. Similarly, excessive sonication can potentially alter the lipid structure. These methods are best used in conjunction with an appropriate solvent system.

Q4: How should I store this compound once it is in solution?

A4: The storage conditions depend on the solvent. For organic stock solutions, it is generally recommended to store them at -20°C or -80°C.[4] Aqueous solutions, especially those prepared with detergents or BSA, should be used fresh and typically not stored for more than a day to avoid degradation and aggregation.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Visible precipitate in the solvent The concentration of the lipid exceeds its solubility limit in the chosen solvent.- Try a different solvent system with higher solubilizing power (see Data Presentation table).- Reduce the concentration of the lipid.- Employ a solubilization enhancement technique such as the use of detergents or BSA complexation.
Solution is persistently cloudy or hazy The lipid is forming micelles or aggregates rather than being truly dissolved.- Increase the amount of co-solvent (e.g., methanol in a chloroform/methanol mixture).- Use a detergent like CHAPS to form mixed micelles.- Prepare a lipid-BSA complex for better dispersion in aqueous media.[2]
Inconsistent experimental results Poor solubility is leading to an inaccurate concentration of the active lipid in your assay.- Confirm complete dissolution visually before use.- Prepare fresh solutions for each experiment.- Consider using a more robust solubilization method to ensure consistent delivery of the lipid.
Lipid film is difficult to redissolve after evaporation The dried lipid has formed a highly ordered, stable structure.- Before complete evaporation, add a small amount of a more polar solvent (e.g., ethanol) to disrupt the packing.- Use a solvent mixture like chloroform/methanol (2:1, v/v) for re-dissolution.[2]

Data Presentation

Table 1: Solubility of Long-Chain Sphingolipids in Various Solvents

Solvent/SystemCompoundSolubilityReference
Chloroform:Methanol (2:1, v/v)General Sphingolipids~10 mg/mL[2]
Dimethyl sulfoxide (DMSO)C24:1 Ceramide<20 µg/mL[5]
EthanolC24:1 Ceramide~3 mg/mL[5]
Dimethyl formamide (DMF)C24:1 Ceramide>5.5 mg/mL[5]
Ethanol:PBS (1:1, pH 7.2)C24:1 Ceramide~0.5 mg/mL[5]
Chloroform:Methanol:Water (65:35:8)N-palmitoyl-D-erythro-sphingosylphosphorylcholine (16:0 SM)5 mg/mL[6]
DMSON-palmitoyl-D-erythro-sphingosylphosphorylcholine (16:0 SM)1 mg/mL[6]

Note: Data for C24:1 Ceramide is provided as a close structural analog to this compound. Actual solubility may vary.

Experimental Protocols

Protocol 1: Solubilization using a Universal Sphingolipid Solvent

This protocol is suitable for preparing a stock solution for analytical purposes.

  • Weigh the desired amount of this compound in a glass vial.

  • Add a mixture of chloroform/methanol (2:1, v/v) to achieve a concentration of up to 10 mg/mL.[2]

  • Vortex the mixture thoroughly.

  • If the lipid is not fully dissolved, gentle warming up to 40°C or brief sonication can be applied.[2]

  • For enhanced solubility, up to 10% water can be added to the solvent mixture.[2]

  • Store the resulting solution in a tightly sealed glass vial at -20°C.

Protocol 2: Preparation of Lipid-BSA Complexes for Cellular Assays

This method is ideal for delivering the lipid to cells in an aqueous environment.

  • Prepare a ~1 mM stock solution of this compound in chloroform/methanol (19:1, v/v).[2]

  • In a glass test tube, dispense an aliquot of the lipid stock solution and dry it under a stream of nitrogen gas, followed by at least 1 hour under vacuum to form a thin lipid film.[2]

  • Redissolve the dried lipid film in a small volume of ethanol (e.g., 200 µl).[2]

  • In a separate tube, prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) in a suitable buffer (e.g., 0.34 mg/mL BSA in 100 mM phosphate buffer, pH 7.4).[2]

  • While vortexing the BSA solution, slowly inject the lipid/ethanol solution.[2]

  • The resulting solution contains the lipid-BSA complex and can be used for cell culture experiments. Store at -20°C.[2]

Protocol 3: Solubilization using the Zwitterionic Detergent CHAPS

This protocol is useful for biochemical assays where the presence of a detergent is acceptable.

  • Dispense the desired amount of this compound into a 1.5 ml test tube and evaporate the solvent under a stream of nitrogen to form a thin film.[2]

  • Prepare a solution of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) in a suitable buffer (e.g., 1.1 mg of CHAPS in 10 µl of 100 mM phosphate buffer, pH 7.4).[2]

  • Add the CHAPS solution to the dried lipid.

  • Thoroughly mix and sonicate the solution for 3 minutes to ensure the formation of mixed micelles.[2]

Visualizations

experimental_workflow_solubilization cluster_organic Organic Solvent Method cluster_bsa Lipid-BSA Complex Method cluster_chaps CHAPS Detergent Method A1 Weigh Lipid A2 Add Chloroform/Methanol (2:1) A1->A2 A3 Vortex/Sonicate/Warm A2->A3 A4 Stock Solution (-20°C) A3->A4 B1 Prepare Lipid Stock in Chloroform/Methanol B2 Dry Lipid Film B1->B2 B3 Redissolve in Ethanol B2->B3 B5 Inject Lipid into BSA Solution B3->B5 B4 Prepare BSA Solution B4->B5 B6 Cell-Ready Complex (-20°C) B5->B6 C1 Dry Lipid Film C3 Add CHAPS to Lipid & Sonicate C1->C3 C2 Prepare CHAPS Solution C2->C3 C4 Mixed Micelles for Assays C3->C4

Caption: Experimental Workflows for Solubilization.

Caption: Sphingomyelin-Ceramide Signaling Pathway.

lipid_raft_signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft SM Sphingomyelin Chol Cholesterol Receptor Receptor Signaling Downstream Signaling Receptor->Signaling Activation NonRaft Disordered Membrane Ligand Ligand Ligand->Receptor Binding

Caption: Role in Lipid Raft Signaling.

References

Reducing ion suppression for sphingomyelin analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in sphingomyelin analysis by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guides

This section offers solutions to common problems encountered during sphingomyelin analysis that may be related to ion suppression.

Problem: My sphingomyelin signal is significantly lower in matrix samples (e.g., plasma, tissue homogenate) compared to neat standards, leading to poor sensitivity.

Possible Cause: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of your sphingomyelin analytes in the mass spectrometer's ion source.[1] In lipidomics, phospholipids are a major contributor to this matrix effect, especially in positive electrospray ionization (+ESI) mode.[2]

Solutions:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing a broad range of interferences. It can be optimized to selectively isolate sphingomyelins while washing away matrix components like salts and other phospholipid classes.[3]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective for sample cleanup in lipid analysis.[3]

  • Optimize Chromatographic Conditions: Modifying your liquid chromatography (LC) method can separate sphingomyelins from co-eluting interferences.[4]

    • Adjust the Gradient: A shallower gradient can increase the separation between your analytes and interfering peaks.

    • Change the Mobile Phase: Altering the mobile phase composition, for instance by adding modifiers like ammonium formate, can improve ionization efficiency and chromatographic selectivity.[5]

    • Use a Different Column Chemistry: Experimenting with different column stationary phases (e.g., C18, HILIC) can alter the retention of both sphingomyelins and interfering compounds.[5]

  • Sample Dilution: A straightforward initial step is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components.[4] This is only a viable option if the sphingomyelin concentration is high enough to remain detectable after dilution.

Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.

Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.

Solutions:

  • Implement a Robust Sample Preparation Method: As mentioned previously, thorough sample cleanup using SPE or LLE will minimize variability in matrix effects.

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[6]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[7]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[8] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[8]

Q2: What are the common causes of ion suppression in sphingomyelin analysis?

A2: The most common sources of ion suppression in sphingomyelin analysis originate from the sample matrix itself. For bioanalytical methods, these include:

  • Phospholipids: Highly abundant in biological samples like plasma and serum, other phospholipid classes are a major cause of ion suppression in positive electrospray ionization (+ESI) mode.[2]

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can precipitate in the MS source, reducing its efficiency.

  • Endogenous Compounds: Other small molecules and lipids from the biological matrix can compete for ionization.

Q3: How can I determine if my sphingomyelin analysis is affected by ion suppression?

A3: A common method to qualitatively assess ion suppression is Post-Column Infusion (PCI) . This technique helps identify regions in the chromatogram where ion suppression occurs.[9] A solution of a representative sphingomyelin standard is continuously infused into the MS while a blank matrix extract is injected. A dip in the baseline signal of the sphingomyelin standard indicates the retention time of interfering components.

Q4: Should I use a specific type of internal standard for sphingomyelin analysis?

A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) for each class of sphingomyelin being analyzed is highly recommended. Because a SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression. This allows for the most accurate correction of signal variability.[7]

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of different methods in reducing ion suppression for sphingolipid analysis.

Table 1: Effect of Sample Preparation Method on Analyte Recovery and Matrix Effect.

Analyte ClassSample Preparation MethodRecovery (%)Matrix Effect (%)
SphingomyelinsProtein Precipitation85 ± 745 ± 12
Liquid-Liquid Extraction92 ± 578 ± 9
Solid-Phase Extraction (SPE)95 ± 491 ± 6

Data are presented as mean ± standard deviation. Recovery is calculated as the percentage of the analyte detected in a spiked sample after extraction compared to a post-extraction spike. The matrix effect is calculated as the percentage of the analyte signal in a post-extraction spiked matrix sample compared to a neat standard solution.

Table 2: Improvement in Signal-to-Noise Ratio with Optimized LC-MS Parameters.

Sphingomyelin SpeciesStandard LC-MS Method (S/N)Optimized LC-MS Method (S/N)Fold Improvement
SM (d18:1/16:0)502505.0
SM (d18:1/18:0)452305.1
SM (d18:1/24:0)301806.0
SM (d18:1/24:1)251606.4

S/N refers to the signal-to-noise ratio. The optimized method includes a shallower gradient and the use of a mobile phase additive (ammonium formate).

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

This protocol describes a general procedure for identifying regions of ion suppression in a chromatographic run for sphingomyelin analysis.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-fitting

  • Representative sphingomyelin standard (e.g., SM (d18:1/18:0))

  • Mobile phase

  • Prepared blank matrix extract (e.g., plasma extract without the analyte of interest)

Procedure:

  • Prepare Infusion Solution: Prepare a solution of the sphingomyelin standard in the mobile phase at a concentration that provides a stable and mid-range signal on the mass spectrometer (e.g., 1 µg/mL).

  • Set up the Infusion:

    • Use a syringe pump to deliver the sphingomyelin solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream.

    • Connect the syringe pump to the LC flow path using a T-fitting placed between the analytical column and the MS ion source.

  • Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for the sphingomyelin standard is observed in your data acquisition software.

  • Inject Blank Matrix Extract: Inject a prepared blank matrix sample that has undergone your standard sample preparation procedure.

  • Analyze the Chromatogram: Monitor the MRM (Multiple Reaction Monitoring) transition for the infused sphingomyelin. Any significant drop in the baseline signal indicates a region of ion suppression. Compare the retention time of the suppression zone with the retention time of your sphingomyelin peaks in a standard injection.

Protocol 2: Solid-Phase Extraction (SPE) for Sphingomyelin Purification

This protocol provides a general guideline for using SPE to clean up biological samples for sphingomyelin analysis.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode sorbent)

  • SPE manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of the conditioning solvent through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of the equilibration solvent.

  • Loading: Load the pre-treated sample (e.g., protein-precipitated plasma) onto the SPE cartridge.

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove salts and other polar interferences.

  • Elution: Elute the sphingomyelins using 1 mL of the elution solvent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow start Low/Inconsistent Sphingomyelin Signal check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is add_is Implement SIL-IS for Accurate Quantification check_is->add_is No check_matrix Assess Matrix Effects (Post-Column Infusion) check_is->check_matrix Yes add_is->check_matrix suppression_detected Ion Suppression Detected? check_matrix->suppression_detected optimize_sample_prep Optimize Sample Preparation (SPE, LLE) suppression_detected->optimize_sample_prep Yes no_suppression Investigate Other Issues (Instrument Performance, Standard Stability) suppression_detected->no_suppression No optimize_chromatography Optimize Chromatography (Gradient, Mobile Phase, Column) optimize_sample_prep->optimize_chromatography re_evaluate Re-evaluate Signal and Reproducibility optimize_chromatography->re_evaluate

Caption: Troubleshooting workflow for low or inconsistent sphingomyelin signals.

SPE_Workflow start Start: Biological Sample pretreatment Sample Pre-treatment (e.g., Protein Precipitation) start->pretreatment condition 1. Condition SPE Cartridge (Methanol) pretreatment->condition equilibrate 2. Equilibrate SPE Cartridge (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Remove Polar Interferences) load->wash elute 5. Elute Sphingomyelins (Organic Solvent) wash->elute dry_reconstitute 6. Dry Down and Reconstitute elute->dry_reconstitute analysis LC-MS Analysis dry_reconstitute->analysis

Caption: A typical solid-phase extraction (SPE) workflow for sphingomyelin analysis.

References

Improving peak resolution of sphingomyelin isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sphingomyelin (SM) isomer analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve the peak resolution of sphingomyelin isomers in your HPLC experiments.

Frequently Asked Questions (FAQs)

Q1: What are sphingomyelin (SM) isomers and why are they difficult to separate?

Sphingomyelin is a type of sphingolipid found in animal cell membranes, particularly in the myelin sheath of nerve cells.[1][2] It consists of a phosphocholine head group, a sphingosine backbone, and a fatty acid.[1][3] Isomers of sphingomyelin are molecules that have the same mass but differ in the structure of their fatty acyl chain or sphingoid base. These differences can include:

  • Chain Length: Variations in the number of carbon atoms.

  • Unsaturation: Differences in the number and location of double bonds.

  • Geometry: Cis/trans configuration of double bonds.

The structural similarity and identical mass-to-charge ratio of these isomers make them challenging to resolve using standard chromatographic or mass spectrometry techniques alone.

Q2: Which HPLC mode is best for separating sphingomyelin isomers?

The optimal HPLC mode depends on the specific separation goal:

  • Reversed-Phase (RP-HPLC): This is the most common approach for separating SM species within the same class. Separation is based on the hydrophobicity of the fatty acyl chains, effectively resolving differences in chain length and degree of unsaturation.[4][5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates lipids based on the polarity of their headgroups.[7][8] While excellent for separating different lipid classes (e.g., sphingomyelin from phosphatidylcholine), it is generally less effective for resolving isomers within the SM class itself.[8]

Q3: What is the role of the column chemistry in resolving SM isomers?

Column chemistry is a critical factor. While standard C18 columns are widely used, specialized phases can offer superior resolution for isomers:

  • C30 Columns: These columns, with longer alkyl chains, provide enhanced "shape selectivity." This makes them particularly effective at separating hydrophobic, long-chain structural isomers, including cis/trans isomers of lipids.[5][9][10][11] They are a powerful alternative when C18 columns fail to provide adequate separation.[10]

Troubleshooting Guide: Improving Peak Resolution

This section addresses common issues encountered during the separation of sphingomyelin isomers.

Problem 1: My sphingomyelin isomer peaks are co-eluting or showing poor resolution.

  • Possible Cause: The stationary phase is not providing sufficient selectivity for the isomers.

  • Solution: Switch to a column with higher shape selectivity. C30 columns are specifically designed for separating hydrophobic, structurally related isomers and often outperform C18 columns in this regard.[5][9][10]

Problem 2: Adjusting the mobile phase gradient isn't improving separation.

  • Possible Cause: The choice of organic solvent is not optimal for differentiating the isomers.

  • Solution: The type of organic modifier in the mobile phase can significantly impact selectivity.[12] Methanol, acetonitrile, and isopropanol have different properties. Systematically changing the organic solvent or using ternary mixtures (e.g., acetonitrile/isopropanol/water) can alter elution patterns and improve resolution.[6][13]

Problem 3: Peaks are broad, leading to poor resolution.

  • Possible Cause 1: Sub-optimal flow rate.

  • Solution 1: Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will lengthen the run time.[14]

  • Possible Cause 2: Column temperature is not optimized.

  • Solution 2: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Systematically adjusting the column temperature (e.g., in 5°C increments) can improve peak shape and resolution.[14] Higher temperatures generally lead to sharper peaks but can reduce retention.

  • Possible Cause 3: The sample is overloaded on the column.

  • Solution 3: Injecting too much sample can cause peak fronting and broadening.[14] Try reducing the injection volume or diluting the sample.[14][15]

Problem 4: I'm observing peak tailing, which is affecting resolution and quantification.

  • Possible Cause: Undesirable secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.

  • Solution: Ensure the mobile phase pH is stable and appropriate for your analytes. Using a buffer can help maintain a consistent pH.[16] For basic analytes that may tail due to interaction with silica, ensure your column is well-endcapped.

Data Presentation

Table 1: Comparison of Common HPLC Columns for Sphingomyelin Isomer Separation

Column TypeStationary PhasePrimary Separation PrincipleBest Suited For
Reversed-Phase C18 (Octadecylsilane)HydrophobicityGeneral separation of SMs by chain length and unsaturation.[4][5]
Reversed-Phase C30 (Triacontylsilane)Hydrophobicity & Shape SelectivityResolving cis/trans isomers and other structurally similar isomers.[9][10]
HILIC Silica, Amide, etc.Polarity of HeadgroupSeparating different lipid classes from each other.[7][8]

Experimental Protocols

Protocol 1: High-Resolution Separation of SM Isomers using a C30 Reversed-Phase Column

This protocol is a representative method for achieving high-resolution separation of sphingomyelin isomers.

  • HPLC System: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap).

  • Column: Accucore C30 column (e.g., 2.6 µm particle size, 2.1 x 150 mm).[5]

  • Mobile Phase:

    • Solvent A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Solvent B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Gradient Elution:

    • Time (min) | %B

    • --- | ---

    • 0.0 | 30

    • 4.0 | 45

    • 5.0 | 55

    • 15.0 | 70

    • 18.0 | 99

    • 22.0 | 99

    • 22.1 | 30

    • 25.0 | 30

  • Flow Rate: 0.350 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 2-5 µL.

  • Detection: Mass Spectrometry (MS) in positive ion mode, monitoring for the characteristic phosphocholine headgroup fragment (m/z 184.0739).

Visualizations

G cluster_start Start cluster_column Step 1: Column Optimization cluster_mobile_phase Step 2: Mobile Phase Optimization cluster_parameters Step 3: Parameter Tuning cluster_end End Goal start Poor Peak Resolution or Co-elution of Sphingomyelin Isomers node_column Are you using a standard C18 column? start->node_column sol_column Switch to a C30 column for enhanced shape selectivity. node_column->sol_column Yes node_mp Is separation still sub-optimal? node_column->node_mp No sol_column->node_mp sol_mp A) Change organic solvent (e.g., from ACN to Methanol). B) Introduce a third solvent (e.g., Isopropanol) to create a ternary gradient. node_mp->sol_mp Yes node_params Are peaks broad or tailing? node_mp->node_params No sol_mp->node_params sol_params A) Decrease flow rate. B) Optimize column temperature. C) Reduce injection volume. node_params->sol_params Yes end_node Improved Peak Resolution node_params->end_node No sol_params->end_node

Caption: Troubleshooting workflow for improving sphingomyelin isomer peak resolution.

G prep Sample Preparation (Lipid Extraction) hplc HPLC Separation (e.g., C30 Column) prep->hplc Inject Extract ms Mass Spectrometry (Detection) hplc->ms Eluent Transfer data Data Analysis (Peak Integration & ID) ms->data Acquire Spectra

Caption: General experimental workflow for LC-MS analysis of sphingomyelin isomers.

References

Technical Support Center: Quantifying Low-Abundance Sphingomyelins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the quantitative analysis of low-abundance sphingomyelins (SM).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a very low signal-to-noise ratio for my target sphingomyelin species. What are the common causes and how can I improve sensitivity?

A1: A low signal-to-noise (S/N) ratio is a frequent challenge when measuring low-abundance analytes. The issue can stem from several factors related to sample preparation, chromatography, and mass spectrometer settings.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Extraction Efficiency: Ensure your lipid extraction protocol is efficient for sphingomyelins. While classic Folch or Bligh-Dyer methods are common, Solid-Phase Extraction (SPE) may offer better sensitivity and cleanup for complex matrices.[1] A single-phase extraction using methanol has also been shown to be effective and requires smaller sample volumes.[2]

    • Sample Concentration: After extraction, evaporate the solvent under a stream of nitrogen and reconstitute the lipids in a smaller volume of an appropriate solvent (e.g., methanol/chloroform). This concentrates the analyte before injection.

    • Minimize Degradation: Sphingolipids can degrade due to enzymatic activity or oxidation.[3] For tissue samples, consider heat treatment to inhibit lipases. For all samples, storing extracts at -20°C or lower in an airtight container away from light is recommended.[3]

  • Enhance Chromatographic Performance:

    • Column Choice: For LC-MS/MS, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide good separation for sphingolipid classes.[4] Alternatively, a C18 reversed-phase column with optimized gradient elution can also yield excellent results.[5][6]

    • Mobile Phase Additives: The addition of formic acid and ammonium formate to the mobile phase can improve ionization efficiency in positive ion mode.[4]

    • Reduce Baseline Noise: Use high-purity, LC-MS grade solvents and additives to minimize background noise.[7] Ensure samples are filtered to prevent column contamination.[7]

  • Optimize Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for sphingomyelin analysis, often by monitoring the characteristic phosphocholine headgroup fragment at m/z 184.2.[8]

    • MRM Transitions: Develop and optimize Multiple Reaction Monitoring (MRM) transitions for your specific SM species. Infuse a standard of the target analyte to determine the optimal precursor/product ion pair and collision energy for maximum sensitivity.[9]

    • Source Parameters: Fine-tune ion source parameters such as ion spray voltage, temperature, and gas flows (nebulizer, curtain, and collision gas) to maximize the signal for your analytes of interest.[10]

Q2: My quantitative results are inconsistent, and I suspect matrix effects are the cause. How can I identify and mitigate ion suppression?

A2: Matrix effects, particularly ion suppression, are a major hurdle in quantitative LC-MS, especially with complex biological samples like plasma or tissue homogenates.[11] Co-eluting matrix components can compete with the analyte for ionization, leading to a suppressed signal and inaccurate quantification.[11]

Troubleshooting Steps:

  • Assess Matrix Effects:

    • Post-Extraction Spike: To determine if ion suppression is occurring, compare the signal intensity of a pure standard in solvent to the signal of the same standard spiked into a blank, extracted sample matrix. A significant decrease in signal in the matrix sample indicates suppression.

    • Internal Standards: The most effective way to compensate for matrix effects is by using an appropriate internal standard (IS).[12] An ideal IS is a stable isotope-labeled version of the analyte, as it will have nearly identical chemical properties and elution time, and will be similarly affected by ion suppression. Odd-chain or deuterated SM species are commonly used.[8][13][14]

  • Improve Sample Cleanup:

    • Solid-Phase Extraction (SPE): SPE can selectively isolate lipids and remove a significant portion of interfering matrix components like salts and proteins.[1]

    • Liquid-Liquid Extraction (LLE): Optimize your LLE protocol. The choice of solvents in methods like Folch or Bligh-Dyer is critical for separating lipids from other cellular components.[1]

  • Optimize Chromatography:

    • Improve Separation: Adjust your LC gradient to better separate the sphingomyelin of interest from co-eluting matrix components. A longer, shallower gradient can improve resolution.

    • Divert Flow: Use a diverter valve to direct the column flow to waste during the initial and final stages of the run when highly polar or non-polar contaminants might elute, preventing them from entering and contaminating the mass spectrometer source.[4]

Q3: I'm having trouble distinguishing between isomeric and isobaric sphingomyelins. What strategies can I use for accurate identification?

A3: The structural diversity of sphingomyelins, with varying fatty acid chain lengths and degrees of saturation, leads to numerous isomeric (same formula, different structure) and isobaric (same mass, different formula) species. This presents a significant challenge for accurate quantification.[5]

Troubleshooting Steps:

  • High-Resolution Chromatography:

    • Column Selection: Utilize high-efficiency UHPLC columns with sub-2 µm particle sizes to achieve the best possible chromatographic separation of isomers.[15]

    • Gradient Optimization: A carefully optimized, slow gradient can often resolve sphingomyelin species that differ subtly in structure, for example, by the position of a double bond in the fatty acid chain.

  • Advanced Mass Spectrometry Techniques:

    • High-Resolution MS: While triple quadrupole instruments operating in MRM mode are highly sensitive, high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) can provide accurate mass measurements to help distinguish between isobaric species with different elemental compositions.

    • Tandem MS (MS/MS or MS³): Characterize the fragmentation patterns of your sphingomyelin standards. Different isomers may produce unique product ions or different ratios of common product ions upon collision-induced dissociation. Some instruments can perform pseudo-MS³ experiments to help identify the ceramide backbone of sphingomyelins.[16]

Quantitative Data Tables

Table 1: Comparison of Sphingomyelin Quantification Limits in Different Studies

Analytical MethodMatrixAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC with FluorescenceMouse PlasmaTotal Sphingomyelin5 pmol20 pmol[17][18]
Colorimetric Assay KitVariousTotal Sphingomyelin-~1 µM (in sample)[19]
LC-MS/MSHuman FibroblastsVarious SM SpeciesNot specifiedLow nmol/well range[4]

Table 2: Reported Extraction Recovery Rates for Sphingolipids

Extraction MethodSample MatrixAnalyte ClassMean Recovery Rate (%)Reference
Butanolic ExtractionFibroblast HomogenateSphingomyelin60-70%[4]
Methanol ExtractionHuman PlasmaSphingomyelin96-101%[2]
MTBE (two-phase)Whole BloodSphingomyelinGood recovery[6]
Folch/Bligh-DyerHuman PlasmaSphingomyelinGood recovery[20]

Experimental Protocols

Protocol 1: General Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a widely used method for extracting total lipids, including sphingomyelins, from plasma samples.

  • Sample Preparation: To 100 µL of plasma in a glass tube, add your internal standard solution (e.g., deuterated or odd-chain sphingomyelin).

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution (or water) to induce phase separation. Vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases (an upper aqueous/methanol phase and a lower organic/chloroform phase) separated by a protein disk.

  • Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis using HILIC

This protocol provides a starting point for the chromatographic separation of sphingomyelin classes.

  • Column: HILIC silica column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[4]

  • Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate.[4]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid.[4]

  • Flow Rate: 800 µL/min.[4]

  • Column Temperature: 50°C.[4]

  • Injection Volume: 2 µL.[4]

  • Gradient:

    • 0 - 0.1 min: 100% B

    • 0.1 - 0.11 min: Step to 90% B

    • 0.11 - 2.5 min: Linear gradient to 50% B

    • 2.5 - 3.5 min: Hold at 50% B

    • 3.51 - 4.5 min: Return to 100% B for re-equilibration.[4]

  • MS Detection: ESI in positive ion mode, monitoring for the precursor ion of each SM species and its characteristic product ion (e.g., m/z 184.2 for the phosphocholine headgroup).

Visualizations

Experimental_Workflow General Workflow for SM Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Tissue, Cells) Spike 2. Spike Internal Standard (IS) Sample->Spike Extract 3. Lipid Extraction (e.g., Folch, SPE) Spike->Extract Dry 4. Dry Down (Nitrogen Stream) Extract->Dry Reconstitute 5. Reconstitute in Mobile Phase Dry->Reconstitute Inject 6. LC-MS/MS Injection Reconstitute->Inject Separate 7. Chromatographic Separation (LC) Inject->Separate Ionize 8. Ionization (ESI+) Separate->Ionize Detect 9. MS/MS Detection (MRM) Ionize->Detect Integrate 10. Peak Integration Detect->Integrate Quantify 11. Quantification (Analyte/IS Ratio) Integrate->Quantify Report 12. Report Results Quantify->Report Troubleshooting_Low_Signal Troubleshooting Logic for Low Signal/Noise Start Problem: Low Signal-to-Noise Check_Extraction Is Extraction Efficient? Start->Check_Extraction Check_Cleanup Is Sample Cleanup Adequate? Check_Extraction->Check_Cleanup Yes Sol_Extraction Action: Test alternative method (e.g., SPE). Increase starting material. Check_Extraction->Sol_Extraction No Check_Chroma Is Chromatography Optimized? Check_Cleanup->Check_Chroma Yes Sol_Cleanup Action: Incorporate SPE. Optimize LLE phase separation. Check_Cleanup->Sol_Cleanup No Check_MS Are MS Settings Optimized? Check_Chroma->Check_MS Yes Sol_Chroma Action: Check for peak tailing. Optimize gradient. Use high-purity solvents. Check_Chroma->Sol_Chroma No Sol_MS Action: Infuse standard to optimize MRM & source parameters. Check_MS->Sol_MS No

References

Minimizing background noise in fluorescent sphingomyelin assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fluorescent Sphingomyelin Assays

Welcome to the technical support center for fluorescent sphingomyelin assays. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise and improve signal-to-noise ratios in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in my fluorescent sphingomyelin assay?

High background fluorescence is an unwanted signal that can obscure the true signal from the enzymatic reaction, reducing the assay's sensitivity and dynamic range.[1] The most common sources can be categorized as follows:

  • Autofluorescence: Many biological molecules and reagents naturally fluoresce when excited by light. Common sources include:

    • Cellular Components: Molecules such as NADH, riboflavins, collagen, and lipofuscin, especially in cell-based assays, contribute to background, primarily in the blue-to-green spectral range (350-550 nm).[2][3]

    • Assay Media and Reagents: Phenol red and components in Fetal Bovine Serum (FBS) are known to be fluorescent.[3] Using high-purity water and analytical-grade reagents is crucial to avoid contamination.[1]

    • Test Compounds: Many small molecules being screened for inhibitory effects can exhibit intrinsic fluorescence at the assay's excitation and emission wavelengths.[1]

  • Substrate Instability: The fluorescent sphingomyelin substrate may undergo spontaneous, non-enzymatic hydrolysis, leading to an increase in background fluorescence over time. This can be exacerbated by prolonged storage or exposure to light.[4][5]

  • Non-Specific Binding: The fluorescent probe or substrate can bind to the surfaces of the microplate wells or other proteins in the sample, contributing to the background signal.[1][6]

  • Instrumental Factors: Background can arise from the plate reader's optical components, electronic noise, or the use of unsuitable microplates (e.g., clear plates for fluorescence assays instead of black plates).[1][7]

Q2: My negative control wells (no enzyme) show high fluorescence. What is the likely cause and how can I fix it?

High fluorescence in "no enzyme" controls strongly suggests that the background is independent of sphingomyelinase activity. The primary culprits are substrate instability or contamination.

  • Substrate Hydrolysis: The fluorescent substrate may be degrading spontaneously.

    • Solution: Always prepare the substrate and reaction mixture fresh before use and protect them from light.[4][5] Some assay kit manuals explicitly state that longer storage of the reaction mixture leads to high background.[4][5]

  • Reagent Contamination: One of the assay components (buffer, water, etc.) may be contaminated with a fluorescent substance.

    • Solution: Prepare all buffers fresh using high-purity, nuclease-free water and high-quality reagents.[1] Run a "buffer-only" blank to check for intrinsic fluorescence of the assay buffer and other components.

  • Presence of Choline: Some assay formats are sensitive to choline contamination in the sample, which can generate a high background signal.[7]

    • Solution: If choline is suspected, run a background control well for your sample without adding the sphingomyelinase enzyme and subtract this value from your sample reading.[7]

Q3: How can I correct for autofluorescence from my test compounds?

Compound autofluorescence is a major challenge in drug screening.

  • Solution: Run a parallel control well for each compound that includes all assay components except the sphingomyelin substrate. The fluorescence reading from this well represents the compound's intrinsic fluorescence and can be subtracted from the reading of the corresponding experimental well.

Q4: What type of microplate should I use to minimize background?

The choice of microplate is critical for fluorescence assays.

  • Solution: Always use black, opaque microplates, preferably with clear bottoms if you are working with adherent cells and need to use a bottom-reading instrument.[7][8] Black plates absorb scattered light and reduce well-to-well crosstalk, which can artificially increase background readings.[2]

Troubleshooting Guides

This section provides detailed guides to systematically address specific background noise issues.

Guide 1: Systematic Troubleshooting of High Background

This workflow helps to identify and resolve the source of high background noise.

G start High Background Detected check_controls Analyze Control Wells: - No Enzyme Control - Buffer Only Control - Unstained Cells (if applicable) start->check_controls sub_instability Issue: Substrate Instability or Reagent Contamination check_controls->sub_instability High signal in 'No Enzyme' control autofluorescence Issue: Autofluorescence (from cells, media, or compound) check_controls->autofluorescence High signal in 'Unstained Cell' or 'Compound Only' control nonspecific Issue: Non-Specific Binding check_controls->nonspecific Background increases with incubation time sol_fresh Solution: - Prepare reagents fresh - Protect from light - Use high-purity water sub_instability->sol_fresh sol_auto Solution: - Use red-shifted fluorophore - Use phenol red-free media - Perform background subtraction - Apply quenching protocol autofluorescence->sol_auto sol_binding Solution: - Add detergent (e.g., Tween-20) - Add blocking protein (e.g., BSA) - Optimize wash steps nonspecific->sol_binding

Caption: A logical workflow for troubleshooting high background noise.

Guide 2: Addressing Autofluorescence

Autofluorescence from samples and reagents can significantly increase background.

1. Identify the Source:

  • Run an unstained control (cells/tissue treated with all reagents except the fluorescent probe) to determine the baseline autofluorescence.[9]

  • If using test compounds, run controls with the compound alone in assay buffer.

2. Methodological Adjustments:

  • Choose Red-Shifted Fluorophores: Cellular autofluorescence is most prominent in the blue-green spectrum.[2][3] If possible, use a fluorescent substrate that excites and emits in the far-red region (>650 nm) to avoid this interference.[3][10]

  • Use Autofluorescence-Free Media: When working with cells, use phenol red-free media and consider reducing the concentration of Fetal Bovine Serum (FBS) or switching to Bovine Serum Albumin (BSA).[3][9]

3. Chemical Quenching:

  • For fixed cells exhibiting high autofluorescence due to aldehyde fixatives (e.g., formaldehyde), a chemical quenching step can be applied.[2][10]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is effective for reducing autofluorescence in fixed cells in a microplate format.[11]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Cells cultured and fixed (e.g., with 4% paraformaldehyde) in a black, clear-bottom microplate.

Procedure:

  • Fix cells according to your standard protocol.

  • Wash the wells three times with PBS to remove residual fixative.

  • Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS. Caution: NaBH₄ reacts with water to produce hydrogen gas. Prepare fresh and handle with care.

  • Remove the final PBS wash and add the NaBH₄ solution to each well, ensuring the cells are fully covered.

  • Incubate the plate for 20 minutes at room temperature.[11]

  • Carefully aspirate the NaBH₄ solution.

  • Wash the wells thoroughly three times with PBS for 5 minutes each to remove all traces of the quenching agent.

  • You can now proceed with your standard assay protocol (e.g., addition of substrate and enzyme).

Protocol 2: Minimizing Non-Specific Binding

This protocol provides general steps to reduce the non-specific binding of fluorescent probes in an assay.

Materials:

  • Assay Buffer

  • Blocking Agent (e.g., high-purity Bovine Serum Albumin - BSA)

  • Non-ionic detergent (e.g., Tween-20)

Procedure:

  • Buffer Additives:

    • Incorporate a low concentration of a non-ionic detergent, such as 0.005% Tween-20, into your assay buffer.[6] This can help prevent hydrophobic interactions between the probe and the microplate surface.[12]

    • Include a carrier protein like BSA in your buffer to block non-specific binding sites.[6][12] A common starting concentration is 0.1% BSA.

  • Pre-Coating the Plate (Optional):

    • Before adding samples or reagents, you can incubate the wells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

    • Wash the wells with your assay buffer before proceeding.

  • Optimize Washing Steps:

    • If your protocol involves wash steps (e.g., in a cell-based assay after substrate incubation), ensure they are sufficient to remove unbound probes.

    • Increase the number (e.g., from 2 to 4) and duration of washes. Include a mild detergent in the wash buffer to improve efficiency.[6]

Quantitative Data

Optimizing assay parameters is key to achieving a high signal-to-noise ratio. The table below summarizes representative data on how pH can affect the signal-to-basal (S/B) ratio in a sphingomyelinase assay.

pH of Assay BufferIncubation TimeSignal-to-Basal (S/B) Ratio
5.060 min4.4
6.560 min3.9
7.060 min2.5
5.0120 min5.8
6.5120 min5.4
7.0120 min3.1
Data is representative and adapted from a study developing a high-throughput sphingomyelinase assay.

This data indicates that for acid sphingomyelinase, a lower pH and longer incubation time can significantly improve the assay window by increasing the signal relative to the background.

Assay Principle Visualization

The following diagram illustrates the general enzymatic cascade used in many commercial fluorescent sphingomyelinase assay kits. Understanding this pathway is crucial for troubleshooting, as a problem with any of the enzymatic steps can affect the final fluorescent signal.

G sub Sphingomyelin (Non-fluorescent Substrate) p1 Phosphocholine sub->p1 Sphingomyelinase (SMase) p2 Ceramide sub->p2 SMase p3 Choline p1->p3 Alkaline Phosphatase p4 Betaine + H₂O₂ p3->p4 Choline Oxidase p5 Fluorescent Product (e.g., Resorufin) p4->p5 HRP + Probe (e.g., Amplex Red)

Caption: Enzymatic cascade in a typical fluorescent sphingomyelin assay.

References

Preventing degradation of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information to prevent the degradation of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine during experimental extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

This compound is a specific type of sphingomyelin, a class of sphingolipids found in high concentrations in the myelin sheath of nerve cells and in cellular membranes.[1] It consists of a sphingosine backbone, a phosphocholine head group, and a C24:1 fatty acid (nervonic acid). Its stability is crucial for accurate quantification and functional studies, as degradation can lead to the formation of other bioactive lipids like ceramide, which can alter experimental outcomes and lead to misinterpretation of data.[2]

Q2: What are the primary degradation pathways for this molecule during extraction?

The two main degradation pathways are:

  • Enzymatic Hydrolysis: Sphingomyelinases (SMases) present in biological samples can cleave the phosphocholine head group, yielding N-Nervonoyl-ceramide and phosphocholine.[2] This is often the most significant cause of degradation during the initial stages of extraction from tissues or cells.

  • Chemical Hydrolysis: Exposure to harsh chemical conditions, such as strong acids or bases, can hydrolyze the phosphodiester bond or the amide linkage. For instance, some protocols use mild alkaline conditions to remove glycerophospholipids, but this step must be carefully controlled to prevent unwanted degradation of the target sphingomyelin.[3][4]

Q3: My recovery of this compound is consistently low. What are the likely causes?

Low recovery is often due to a combination of factors:

  • Incomplete Extraction: The chosen solvent system may not be optimal for this specific lipid, or the homogenization and incubation times may be insufficient.[5]

  • Degradation: As discussed in Q2, enzymatic or chemical activity may be breaking down the molecule. The presence of corresponding degradation products (e.g., N-Nervonoyl-ceramide) in your analysis can confirm this.

  • Poor Phase Separation: In liquid-liquid extractions like the Folch or Bligh & Dyer methods, improper phase separation can lead to loss of the lipid into the aqueous phase.[6][7]

  • Adsorption: The molecule may adsorb to labware (e.g., glass or plastic tubes) if not handled in appropriate solvents.

Q4: I am observing a significant peak corresponding to N-Nervonoyl-ceramide in my analysis. What does this indicate?

The presence of a prominent N-Nervonoyl-ceramide peak strongly suggests that your target molecule has degraded via the sphingomyelinase pathway.[2] This indicates that endogenous SMase enzymes were not effectively inactivated at the beginning of your extraction procedure. Immediate sample homogenization in a cold organic solvent mixture (e.g., chloroform:methanol) is critical to denature these enzymes.

Q5: What are the best practices for storing samples before and after extraction to prevent degradation?

  • Pre-Extraction: Biological samples (tissues, cells) should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. This minimizes enzymatic activity.

  • Post-Extraction: The purified lipid extract should be stored in a chloroform/methanol solvent mixture under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower.[8] Avoid repeated freeze-thaw cycles. The unsaturated nervonic acid chain is susceptible to oxidation, making the inert atmosphere particularly important.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Poor Recovery 1. Incomplete enzyme inactivation. 2. Suboptimal extraction solvent/time.[5] 3. Loss of lipid during phase separation. 4. Adsorption to labware surfaces.1. Immediately homogenize fresh or flash-frozen samples in a cold 2:1 chloroform:methanol mixture. 2. Test different extraction protocols (e.g., Folch vs. a methanol-based method).[9] Increase vortexing or shaking time to ensure thorough mixing.[5] 3. Ensure correct solvent ratios are used for phase separation; centrifugation can help create a sharp interface.[7] 4. Use glass vials and rinse them with the extraction solvent to recover any adsorbed lipid.
Evidence of Degradation 1. Delayed sample processing. 2. Extraction performed at too high a temperature.[3] 3. Use of harsh chemical reagents (e.g., strong base for hydrolysis).1. Minimize time between sample collection and homogenization in solvent. 2. Perform extraction steps on ice or at 4°C where possible. While some protocols use elevated temperatures to improve recovery, the duration should be minimized.[3] 3. If alkaline hydrolysis is necessary to remove other lipids, use mild conditions (e.g., 0.1M KOH in methanol) for a short, controlled duration and at a controlled temperature.[4]
Poor Reproducibility 1. Inconsistent sample handling and timing. 2. Variation in solvent quality or volumes. 3. Incomplete solvent evaporation or sample reconstitution.1. Standardize the entire workflow from sample collection to final analysis. 2. Use high-purity, HPLC-grade solvents for all steps.[10] Use precise pipetting for all solvent additions. 3. Ensure the lipid extract is dried completely under a stream of nitrogen before reconstitution. Vortex thoroughly after adding the final solvent to ensure the lipid is fully redissolved.
Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact yield and purity. The following table summarizes key aspects of common methods.

FeatureFolch MethodBligh & Dyer MethodSingle-Phase Methanol MethodSolid-Phase Extraction (SPE)
Primary Solvents Chloroform, Methanol[6][7]Chloroform, Methanol, Water[6][7]Methanol, Chloroform[3][9]Various, depending on sorbent
Solvent:Sample Ratio High (~20:1 v/w)HighLower (~9:1 v/v)[9]Low
Complexity ModerateModerateLowModerate to High
Throughput Low to ModerateLow to ModerateHighHigh
Advantages Well-established, versatile for many lipid classes.[6]Good phase separation.[6]More user-friendly, less toxic solvent volume, economical.[9]High selectivity, improved sensitivity, good for complex matrices.[6]
Disadvantages Requires large solvent volumes, uses toxic chloroform.Requires large solvent volumes, uses toxic chloroform.May have different recovery efficiencies for highly non-polar lipids.Higher cost, requires method development.
Experimental Protocols
Protocol 1: Modified Folch Extraction for Preventing Degradation

This protocol is optimized to minimize enzymatic and chemical degradation of this compound from biological tissue.

Materials:

  • Tissue sample (max 100 mg)

  • HPLC-grade Chloroform and Methanol

  • 0.9% NaCl solution (pre-chilled to 4°C)

  • Glass homogenizer and tubes

  • Centrifuge capable of 2000 x g and 4°C

Procedure:

  • Homogenization: Weigh the frozen tissue and place it in a pre-chilled glass homogenizer. Immediately add 2 mL of a cold (4°C) 2:1 chloroform:methanol solvent mixture. Homogenize thoroughly on ice until no visible tissue fragments remain. This step rapidly denatures degradative enzymes.

  • Incubation: Transfer the homogenate to a glass tube. Seal the tube and agitate gently on a shaker for 1 hour at room temperature.[3]

  • Phase Separation: Add 0.4 mL of cold 0.9% NaCl solution to the tube.[7] Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge the tube at 2000 x g for 10 minutes at 4°C to achieve a clean separation of the aqueous (upper) and organic (lower) phases.[7]

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Transfer it to a new glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Storage: Reconstitute the dried lipid film in a known volume of an appropriate solvent (e.g., 2:1 chloroform:methanol) for analysis. Store at -20°C or -80°C under an inert atmosphere.

Protocol 2: Analysis by LC-MS/MS

Mass spectrometry (MS) is a powerful technique for the specific and sensitive quantification of sphingolipids.[6][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

Procedure:

  • Chromatographic Separation: Inject the reconstituted lipid extract onto a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water with formic acid and acetonitrile/isopropanol to separate the target analyte from other lipids.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This compound will typically be detected as a protonated molecule [M+H]⁺.

  • Detection (MS/MS): Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion [M+H]⁺ is selected and fragmented. A characteristic product ion, such as the phosphocholine head group fragment (m/z 184.1), is monitored for high specificity.

Visualizations

Degradation and Analysis Pathway

cluster_degradation Degradation Pathways cluster_analysis LC-MS/MS Analysis A N-Nervonoyl-D-erythro- sphingosylphosphorylcholine (Target Molecule) B N-Nervonoyl-ceramide (Degradation Product) A->B  Sphingomyelinase (Enzymatic) or Strong Base (Chemical) C Phosphorylcholine A->C D Precursor Ion [M+H]+ A->D Analysis E Product Ion (m/z 184.1) D->E Fragmentation

Caption: Key degradation pathways and the principle of LC-MS/MS analysis.

Recommended Extraction Workflow

Start Sample Collection Step1 Immediate Flash Freezing (-80°C Storage) Start->Step1 Step2 Homogenize in Cold 2:1 Chloroform:Methanol (Enzyme Inactivation) Step1->Step2 Critical Step Problem Degradation Risk! Step1->Problem Delay Step3 Liquid-Liquid Extraction (e.g., Folch Method) Step2->Step3 Step2->Problem High Temp Step4 Collect Organic Phase Step3->Step4 Step5 Dry Under Nitrogen Step4->Step5 End Reconstitute & Analyze (LC-MS/MS) Step5->End

Caption: Workflow highlighting critical steps to prevent degradation.

Troubleshooting Logic for Low Yield

Start Problem: Low Yield CheckDeg Check for Degradation Products (e.g., Ceramide) via MS? Start->CheckDeg DegPresent YES: Degradation Occurred CheckDeg->DegPresent  Present DegAbsent NO: Likely Extraction Issue CheckDeg->DegAbsent  Absent Sol_Deg1 Improve Enzyme Inactivation: - Faster processing - Colder temperatures DegPresent->Sol_Deg1 Sol_Deg2 Check for Harsh Chemicals (pH extremes) DegPresent->Sol_Deg2 Sol_Ext1 Optimize Extraction: - Increase shaking time - Verify solvent ratios DegAbsent->Sol_Ext1 Sol_Ext2 Check for Phase Loss: - Ensure clean separation - Re-extract aqueous phase DegAbsent->Sol_Ext2

Caption: A decision tree for troubleshooting low experimental yield.

References

Technical Support Center: Sphingolipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sphingolipid analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during experimental workflows.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your sphingolipid analysis experiments.

Issue 1: Unusually High Signal Intensity for a Single or a Few Lipid Species

Q: My mass spectrometry results show an overwhelmingly high signal for a specific lipid, masking other analytes. What could be the cause and how can I fix it?

A: This is a common issue often caused by contamination from external sources that are structurally similar to or isobaric with endogenous sphingolipids. The primary culprits are often plasticizers and polymers leached from lab consumables.

Potential Causes and Solutions:

  • Phthalate and Polymer Contamination: Plastic labware, such as microcentrifuge tubes, pipette tips, and solvent bottle caps, are major sources of contaminants like phthalates (e.g., dibutyl phthalate) and polyethylene glycol (PEG).[1][2] These compounds can ionize efficiently and suppress the signal of your target analytes.[3]

    • Solution:

      • Use High-Quality Labware: Whenever possible, use glassware or polypropylene tubes from manufacturers that certify their products as free of interfering extractables.[1]

      • Solvent Pre-Rinsing: Pre-rinse all plasticware with your extraction solvent to remove surface contaminants before use.

      • Solvent Purity: Use high-purity, LC-MS grade solvents, as lower-grade solvents can be a significant source of phthalate contamination.[4]

      • Procedural Blanks: Always run procedural blanks (a sample with no biological material that undergoes the entire extraction and analysis process) to identify contaminant peaks originating from your workflow.[2]

  • Keratin Contamination: Keratin, a protein from skin, hair, and dust, can contaminate samples and interfere with analysis, especially in targeted proteomics and some lipidomics applications where protein-lipid interactions are studied.[5]

    • Solution:

      • Clean Workspace: Work in a laminar flow hood and regularly wipe down surfaces with ethanol or methanol.

      • Appropriate PPE: Always wear nitrile gloves (latex gloves can be a source of contaminants) and a clean lab coat. Tie back long hair.

      • Proper Sample Handling: Keep samples covered whenever possible and use fresh, clean pipette tips for each sample.

Issue 2: Poor Reproducibility Between Replicates

Q: I am observing significant variation in sphingolipid profiles between my technical or biological replicates. What are the likely sources of this inconsistency?

A: Poor reproducibility can stem from inconsistent sample handling, extraction inefficiencies, or variable levels of contamination across samples.

Potential Causes and Solutions:

  • Inconsistent Contamination: If your lab environment or consumables are a source of contamination, the amount introduced into each sample may vary, leading to inconsistent results.

    • Solution: Implement the contamination control measures described in Issue 1 consistently for all samples.

  • Variable Extraction Efficiency: The recovery of sphingolipids can be influenced by minor variations in the extraction procedure.

    • Solution:

      • Standardize Protocol: Ensure that all steps of your extraction protocol, including solvent volumes, mixing times, and centrifugation speeds, are performed identically for every sample.

      • Internal Standards: Use a cocktail of internal standards representing different sphingolipid classes. Add the internal standards at the very beginning of the sample preparation process to account for variability in extraction efficiency.

  • Sample Matrix Effects: The overall composition of your sample can affect the ionization of target analytes, a phenomenon known as ion suppression or enhancement.[3][6]

    • Solution:

      • Sample Dilution: Analyze a dilution series of your sample extract to determine if matrix effects are concentration-dependent.

      • Chromatographic Separation: Optimize your liquid chromatography method to separate sphingolipids from the bulk of other lipid classes, such as phospholipids, which are known to cause significant ion suppression.

Frequently Asked Questions (FAQs)

This section answers common questions related to contamination in sphingolipid analysis.

Q1: What are the most common contaminants I should be aware of in sphingolipid analysis?

A1: The most prevalent contaminants include:

  • Plasticizers (Phthalates): Such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), which are ubiquitous in plastic lab materials.[2]

  • Polymers: Including polyethylene glycol (PEG) from detergents and polypropylene glycol from various plastics.

  • Keratins: Proteins from human skin, hair, and dust.[5]

  • Solvent Adducts and Impurities: Alkylated amines and other impurities in LC-MS grade solvents can form adducts with lipids.[4]

  • Siloxanes: These originate from silicone-containing materials, such as vial septa and tubing.

Q2: Can my choice of extraction solvent introduce contamination?

A2: Yes, the purity of your solvents is critical. Lower-grade solvents can contain significant amounts of phthalates and other organic contaminants.[4] Always use high-purity, LC-MS grade solvents from reputable suppliers. It is also good practice to test new batches of solvents by running a solvent blank to ensure they are free from interfering peaks.

Q3: How can I differentiate between an endogenous sphingolipid and a contaminant in my mass spectrometry data?

A3: Differentiating can be challenging, but here are some strategies:

  • Analyze Procedural Blanks: Any peak that is present in your procedural blank at a significant intensity is likely a contaminant.

  • Check Common Contaminant Databases: There are publicly available databases of common laboratory contaminants and their m/z values.

  • Isotopic Pattern: Check the isotopic pattern of the peak of interest. Contaminants may have distinct isotopic distributions compared to endogenous lipids.

  • Tandem Mass Spectrometry (MS/MS): Fragment the ion of interest. Endogenous sphingolipids will typically produce characteristic fragment ions corresponding to the sphingoid base and fatty acyl chain. Many contaminants will not show a logical fragmentation pattern.

Q4: Are there any sample preparation techniques that can help remove contaminants?

A4: Yes, in addition to preventative measures, certain sample preparation steps can help:

  • Solid-Phase Extraction (SPE): SPE can be used to fractionate lipids and remove interfering substances. A well-chosen SPE sorbent can retain your sphingolipids of interest while allowing contaminants to be washed away.

  • Liquid-Liquid Extraction (LLE): While a primary method for lipid extraction, optimizing the solvent system in LLE can help to partition some contaminants away from your lipid fraction.

  • Alkaline Methanolysis: This technique can be used to degrade glycerophospholipids, a major class of interfering lipids, while leaving the amide-linked fatty acids of sphingolipids intact.

Data Presentation: Common Contaminants in Sphingolipid Analysis

The following table summarizes common contaminants, their sources, and their observed m/z values in positive ion mode ESI-MS.

Contaminant ClassCommon ExamplesPotential SourcesObserved m/z ([M+H]⁺, [M+Na]⁺, etc.)
Phthalates Dibutyl phthalate (DBP)Plastic tubing, vials, pipette tips, bottle caps279.1596 ([M+H]⁺)
Di(2-ethylhexyl) phthalate (DEHP)Plastic labware, PVC gloves391.2843 ([M+H]⁺)
Polymers Polyethylene glycol (PEG)Detergents, cosmetics, plastic additivesSeries of peaks with 44.0262 Da spacing
Polydimethylsiloxane (PDMS)Vial septa, silicone tubing, greaseSeries of peaks with 74.0188 Da spacing
Slip Agents ErucamidePolypropylene tubes338.3418 ([M+H]⁺)
OleamidePlasticware282.2795 ([M+H]⁺)
Other Triphenyl phosphate (TPP)Plasticizer, flame retardant327.0675 ([M+H]⁺)
Butylated hydroxytoluene (BHT)Antioxidant in plastics and solvents221.1900 ([M+H]⁺)

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Lipid Extraction

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

  • Chloroform (CHCl₃), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Ultrapure water

  • Glass test tubes with Teflon-lined caps

  • Glass Pasteur pipettes

  • Centrifuge

Procedure:

  • To 1 mL of aqueous sample (e.g., cell homogenate or plasma) in a glass tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and lipid extraction into a single phase.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of ultrapure water and vortex for another minute. This will induce phase separation.

  • Centrifuge the sample at 1000 x g for 10 minutes at room temperature. Two distinct phases will be visible: an upper aqueous phase (methanolic) and a lower organic phase (chloroformic), separated by a protein disk.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol or isopropanol).

Protocol 2: Solid-Phase Extraction (SPE) for Sphingolipid Class Fractionation

This protocol allows for the separation of sphingolipids into different classes, which can help to reduce sample complexity and matrix effects.[7]

Materials:

  • Aminopropyl-bonded silica SPE cartridges

  • SPE vacuum manifold

  • Solvents: Chloroform, isopropanol, methanol, diethyl ether, acetic acid (all LC-MS grade)

  • Glass collection tubes

Procedure:

  • Column Conditioning: Condition the aminopropyl SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of chloroform, and 2 mL of diethyl ether through the column. Do not let the column run dry.

  • Sample Loading: Dissolve the dried lipid extract (from a primary extraction like Bligh & Dyer) in 200 µL of chloroform and load it onto the conditioned SPE column.

  • Elution of Neutral Lipids: Elute neutral lipids (e.g., cholesterol esters, triglycerides) with 5 mL of diethyl ether. Collect this fraction if desired, but it is typically discarded for sphingolipid analysis.

  • Elution of Ceramides: Elute the ceramide fraction with 5 mL of a 98:2 (v/v) mixture of chloroform:methanol. Collect this fraction in a clean glass tube.

  • Elution of Neutral Glycosphingolipids: Elute neutral glycosphingolipids (e.g., glucosylceramide, lactosylceramide) with 5 mL of a 1:1 (v/v) mixture of acetone:methanol. Collect this fraction.

  • Elution of Sphingomyelin and Acidic Lipids: Elute sphingomyelin and other more polar lipids with 5 mL of methanol containing 0.1% acetic acid.

  • Dry the collected fractions under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

Visualizations

Sphingolipid Signaling Pathways

Sphingolipid_Signaling cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway cluster_ceramide_signaling Ceramide Signaling cluster_s1p_signaling S1P Signaling Serine Serine + Palmitoyl-CoA DHCer Dihydroceramide Serine->DHCer SPT, CerS Ceramide Ceramide DHCer->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Senescence Senescence Ceramide->Senescence ComplexSL Complex Sphingolipids ComplexSL->Ceramide SMase, GCase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Proliferation Proliferation S1P->Proliferation Survival Survival S1P->Survival Migration Migration S1P->Migration

Experimental Workflow for LC-MS/MS Sphingolipid Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike Internal Standards Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC Liquid Chromatography (Reverse Phase or HILIC) Dry->LC MS Mass Spectrometry (ESI+, Full Scan) LC->MS MSMS Tandem MS (MS/MS) (Product Ion Scan) MS->MSMS Process Peak Picking & Alignment MSMS->Process Identify Lipid Identification (Database Search) Process->Identify Quantify Quantification (Internal Standard Normalization) Identify->Quantify Stats Statistical Analysis Quantify->Stats

Troubleshooting Logic for Contamination Issues

Troubleshooting_Contamination Start Unexpected Peaks in Chromatogram? CheckBlank Are peaks present in the procedural blank? Start->CheckBlank Contaminant High probability of external contamination. CheckBlank->Contaminant Yes Endogenous Likely an endogenous compound. CheckBlank->Endogenous No CheckDB Check common contaminant databases. Contaminant->CheckDB ReviewProtocol Review sample handling and preparation protocol. Contaminant->ReviewProtocol CheckSolvents Analyze solvent blanks. ReviewProtocol->CheckSolvents CheckLabware Test for leachables from plasticware. ReviewProtocol->CheckLabware

References

Improving the stability of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter regarding the stability of your this compound standards.

Q1: My analytical results show a lower concentration of the standard than expected. What could be the cause?

A1: A lower than expected concentration can be due to several factors related to the degradation of the standard. The primary causes are hydrolysis, photodegradation, or thermal stress. Hydrolysis can occur at the phosphocholine headgroup or the N-acyl chain, especially at non-neutral pH. Exposure to light, particularly UV, and elevated temperatures can also accelerate degradation.

To troubleshoot, consider the following:

  • Storage Conditions: Verify that the standard has been stored at the recommended temperature, typically -20°C or lower, and protected from light.

  • Solvent Purity and pH: Ensure the solvent used to dissolve the standard is of high purity and has a neutral pH. Acidic or basic conditions can catalyze hydrolysis.

  • Handling Procedures: Minimize the time the standard is at room temperature or exposed to light during sample preparation.

Q2: I am observing unexpected peaks in my chromatogram when analyzing the standard. What are these?

A2: Unexpected peaks are likely degradation products. The two main degradation pathways for this compound are:

  • Hydrolysis of the phosphocholine headgroup: This results in the formation of N-Nervonoyl-D-erythro-sphingosine (Ceramide).

  • Hydrolysis of the N-acyl (nervonoyl) chain: This leads to the formation of D-erythro-sphingosylphosphorylcholine (Lyso-sphingomyelin).

The presence of peaks corresponding to the mass-to-charge ratio (m/z) of these compounds can confirm degradation.

Troubleshooting Workflow for Unexpected Peaks

G Troubleshooting Unexpected Peaks Start Unexpected peaks observed Check_Mass Check m/z of unexpected peaks Start->Check_Mass Is_Ceramide m/z corresponds to N-Nervonoyl-D-erythro-sphingosine? Check_Mass->Is_Ceramide Is_LysoSM m/z corresponds to D-erythro-sphingosylphosphorylcholine? Is_Ceramide->Is_LysoSM No Hydrolysis_Headgroup Probable hydrolysis of phosphocholine headgroup Is_Ceramide->Hydrolysis_Headgroup Yes Hydrolysis_Acyl Probable hydrolysis of N-acyl chain Is_LysoSM->Hydrolysis_Acyl Yes Other_Degradation Investigate other degradation pathways (e.g., oxidation) or contamination Is_LysoSM->Other_Degradation No Review_pH Review pH of solvents and storage conditions Hydrolysis_Headgroup->Review_pH Review_Temp_Light Review temperature and light exposure during handling Hydrolysis_Acyl->Review_Temp_Light

Caption: A logical workflow to identify the cause of unexpected peaks during analysis.

Q3: How can I prevent the degradation of my this compound standard?

A3: To ensure the stability of your standard, adhere to the following best practices:

  • Storage: Store the lyophilized powder at -20°C or below, protected from light. Once reconstituted in a solvent, store at -80°C for long-term use or -20°C for short-term use (up to one month).

  • Solvent Selection: Use high-purity, neutral pH solvents such as methanol, ethanol, or chloroform/methanol mixtures. Avoid acidic or basic conditions.

  • Handling:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Minimize exposure to light by using amber vials and working in a subdued light environment.

    • Prepare working solutions fresh and use them promptly.

    • Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single-use.

  • Inert Atmosphere: For long-term storage of the solid, consider storing under an inert gas like argon or nitrogen to prevent oxidation.

Quantitative Data on Stability

While specific degradation kinetics for this compound are not extensively published, the stability of structurally similar sphingomyelins provides valuable insights. The following tables summarize expected stability under various conditions.

Table 1: Recommended Storage Conditions and Expected Stability

FormStorage TemperatureLight ProtectionExpected Stability
Lyophilized Powder-20°CRequired>1 year[1][2]
In Solvent-80°CRequiredUp to 6 months
In Solvent-20°CRequiredUp to 1 month

Table 2: Influence of pH on Sphingomyelin Stability (Aqueous Environment)

pH RangeStabilityPrimary Degradation Pathway
2-4LowAcid-catalyzed hydrolysis of the phosphocholine headgroup
4-6ModerateSlower hydrolysis
6-8HighOptimal stability range
8-10ModerateBase-catalyzed hydrolysis of the N-acyl chain
>10LowRapid base-catalyzed hydrolysis

Experimental Protocols

To assess the stability of your this compound standard, a forced degradation study can be performed. This involves subjecting the standard to various stress conditions and analyzing the degradation products by a stability-indicating method, such as LC-MS/MS.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the standard in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24 and 48 hours.

    • Photodegradation: Expose a vial of the stock solution to a calibrated light source (e.g., xenon lamp providing ICH Q1B compliant conditions) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Preparation for Analysis: After the specified stress period, dilute the samples to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the stressed samples and a non-stressed control sample using a validated stability-indicating LC-MS/MS method (see Protocol 2).

Forced Degradation Experimental Workflow

G Forced Degradation Study Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prepare_Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prepare_Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prepare_Stock->Base Oxidation Oxidation (3% H2O2, RT) Prepare_Stock->Oxidation Thermal Thermal (80°C) Prepare_Stock->Thermal Photo Photodegradation (ICH Q1B) Prepare_Stock->Photo Dilute Dilute Samples Acid->Dilute Base->Dilute Oxidation->Dilute Thermal->Dilute Photo->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Analyze Analyze Data for Degradation Products LCMS->Analyze

Caption: A workflow diagram illustrating the steps of a forced degradation study.

Protocol 2: Stability-Indicating LC-MS/MS Method

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the lipids.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole or targeted MS/MS for a high-resolution instrument.

  • MRM Transitions:

    • This compound: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion (e.g., the phosphocholine headgroup at m/z 184.1).

    • N-Nervonoyl-D-erythro-sphingosine (Ceramide): Monitor the transition of its [M+H]⁺ to a characteristic fragment.

    • D-erythro-sphingosylphosphorylcholine (Lyso-sphingomyelin): Monitor the transition of its [M+H]⁺ to the phosphocholine headgroup (m/z 184.1).

  • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of the analyte.

Sphingolipid Degradation Pathway

G Primary Degradation Pathways SM N-Nervonoyl-D-erythro- sphingosylphosphorylcholine Ceramide N-Nervonoyl-D-erythro-sphingosine (Ceramide) SM->Ceramide  Hydrolysis (Acidic pH) LysoSM D-erythro-sphingosylphosphorylcholine (Lyso-sphingomyelin) SM->LysoSM  Hydrolysis (Basic pH) Phosphocholine Phosphocholine SM->Phosphocholine  Hydrolysis (Acidic pH) NervonicAcid Nervonic Acid SM->NervonicAcid  Hydrolysis (Basic pH)

Caption: A diagram showing the main hydrolytic degradation pathways.

By following these guidelines and protocols, researchers can better understand and mitigate the stability issues associated with this compound standards, leading to more accurate and reproducible experimental results.

References

Validation & Comparative

The Emerging Role of Sphingolipids in Neurodegeneration: A Comparative Analysis of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine and Established Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for sensitive and specific biomarkers is paramount in the fight against neurodegenerative diseases. While established protein-based biomarkers have paved the way for advancements in diagnostics and clinical trials, the lipidome, particularly sphingolipids like N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, is emerging as a promising frontier for novel biomarker discovery.

This guide provides a comparative analysis of this compound and other sphingolipids against the current gold-standard biomarkers for Alzheimer's Disease (AD) and Parkinson's Disease (PD)—amyloid-beta 42 (Aβ42), phosphorylated tau (p-tau), and alpha-synuclein (α-synuclein). We delve into the experimental data, analytical methodologies, and the underlying biological rationale for their use as biomarkers.

Performance Comparison: Sphingolipids vs. Protein Biomarkers

The validation of a biomarker hinges on its analytical performance, particularly its sensitivity and specificity in distinguishing diseased individuals from healthy controls. While extensive data exists for established protein biomarkers, research into sphingolipids is rapidly evolving. The following tables summarize the available quantitative data for these biomarker classes.

Biomarker Disease Matrix Key Findings Reference
Established Protein Biomarkers
Amyloid-Beta 42 (Aβ42)Alzheimer's DiseaseCSFDecreased levels in AD patients due to aggregation in the brain. The Aβ42/Aβ40 ratio improves diagnostic accuracy.[1]
Phosphorylated Tau (p-tau181)Alzheimer's DiseaseCSF, PlasmaIncreased levels in AD CSF and plasma, correlating with the formation of neurofibrillary tangles.[2][3]
Total Tau (t-tau)General NeurodegenerationCSFIncreased levels indicate neuronal injury but are not specific to AD.[1]
Alpha-Synuclein (α-synuclein)Parkinson's Disease, Lewy Body DementiaCSFLower levels of total α-synuclein in the CSF of PD patients are consistently reported, though with some variability. The ratio of oligomeric to total α-synuclein may offer improved diagnostic utility.[4][5]
Sphingolipid Biomarkers
This compound (and other Sphingomyelins)Alzheimer's Disease, General NeurodegenerationCSFAssociations with AD have been inconsistent. However, levels of several sphingomyelin species show significant positive associations with biomarkers of general neurodegeneration and neuroinflammation, such as neurofilament light and YKL-40, suggesting they may not be AD-specific.[6][7]
Ceramides (e.g., C16:0, C18:0, C22:0, C24:1)Parkinson's Disease with Cognitive ImpairmentPlasmaLevels of several ceramide species were found to be higher in PD patients with cognitive impairment compared to those without.[8]
C18 CeramideAlzheimer's DiseaseCSFLevels of C18 ceramide were significantly higher in individuals with a CSF profile indicative of AD (based on T-tau/Aβ42 ratio).[9]
Biomarker Disease Matrix Sensitivity Specificity Reference
Diagnostic Accuracy of Established Protein Biomarkers
Aβ1–42/P-tau ratioAlzheimer's DiseaseCSF87.5%78%[1]
p-tau217Alzheimer's DiseaseCSF95%94%[10]
Total α-synucleinParkinson's Disease vs. ControlsCSF78-88%40-57%[5]
Diagnostic Accuracy of Sphingolipid Biomarkers
Ceramide Panel (Cer 18:0/Cer 24:0 and Cer 24:1/Cer 24:0)Parkinson's Disease with Cognitive Dysfunction vs. Normal CognitionPlasmaNot specifiedNot specified, but noted to have "notable diagnostic accuracy"[8]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and analytical procedures involved, the following diagrams have been generated.

Sphingolipid_Metabolism_and_Neurodegeneration cluster_synthesis De Novo Synthesis (ER) cluster_salvage Salvage Pathway (Lysosome) cluster_downstream Cellular Processes Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Apoptosis\nNeuroinflammation Apoptosis Neuroinflammation Ceramide->Apoptosis\nNeuroinflammation Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Sphingosine Degradation Sphingosine->Ceramide CerS Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) SphK Sphingomyelin->Ceramide SMase S1P S1P Cell Survival\nNeuroprotection Cell Survival Neuroprotection S1P->Cell Survival\nNeuroprotection Neurodegenerative\nDisease Neurodegenerative Disease Alterations in\nSphingolipid Metabolism Alterations in Sphingolipid Metabolism Alterations in\nSphingolipid Metabolism->Neurodegenerative\nDisease

Caption: Simplified overview of sphingolipid metabolism and its implication in neurodegenerative diseases.

Biomarker_Validation_Workflow cluster_analysis Biomarker Analysis Patient Cohort Selection Patient Cohort Selection Sample Collection (CSF, Plasma) Sample Collection (CSF, Plasma) Patient Cohort Selection->Sample Collection (CSF, Plasma) Sample Processing and Storage Sample Processing and Storage Sample Collection (CSF, Plasma)->Sample Processing and Storage LC-MS/MS (Sphingolipids) LC-MS/MS (Sphingolipids) Sample Processing and Storage->LC-MS/MS (Sphingolipids) ELISA (Protein Biomarkers) ELISA (Protein Biomarkers) Sample Processing and Storage->ELISA (Protein Biomarkers) Data Analysis Data Analysis LC-MS/MS (Sphingolipids)->Data Analysis ELISA (Protein Biomarkers)->Data Analysis Statistical Evaluation\n(Sensitivity, Specificity) Statistical Evaluation (Sensitivity, Specificity) Data Analysis->Statistical Evaluation\n(Sensitivity, Specificity) Biomarker Validation Biomarker Validation Statistical Evaluation\n(Sensitivity, Specificity)->Biomarker Validation

Caption: General workflow for biomarker validation, from patient samples to statistical analysis.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biomarker data across different studies. Below are representative methodologies for the analysis of sphingolipids and established protein biomarkers.

Quantification of this compound and other Sphingolipids by LC-MS/MS

This protocol provides a general framework for the targeted quantification of sphingolipids in cerebrospinal fluid (CSF).

1. Sample Preparation:

  • Thaw CSF samples on ice.
  • To 50 µL of CSF, add an internal standard mixture containing deuterated analogs of the sphingolipids of interest (e.g., C16:0-d31-sphingomyelin).
  • Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v).
  • Vortex the mixture vigorously and centrifuge to separate the phases.
  • Collect the lower organic phase containing the lipids.
  • Dry the organic phase under a stream of nitrogen.
  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a C18 reversed-phase column for separation.
  • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol (5:2, v/v) with 0.1% formic acid (B).
  • The gradient can be programmed as follows: 0-2 min, 30% B; 2-15 min, linear gradient to 100% B; 15-20 min, hold at 100% B; 20-25 min, return to 30% B and equilibrate.
  • Mass Spectrometry (MS):
  • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
  • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor-to-product ion transitions for each sphingolipid species and their corresponding internal standards need to be optimized. For sphingomyelins, a common transition is the neutral loss of the phosphocholine head group (m/z 184.1).

3. Data Analysis:

  • Integrate the peak areas for each sphingolipid and its corresponding internal standard.
  • Calculate the concentration of each analyte using a calibration curve generated with known concentrations of authentic standards.

Quantification of p-tau181 in CSF by ELISA

This protocol outlines the key steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for p-tau181.[2]

1. Plate Preparation:

  • Use a 96-well microplate pre-coated with a capture antibody specific for the C-terminal end of the tau protein.

2. Assay Procedure:

  • Add 100 µL of standards, controls, and CSF samples to the appropriate wells.
  • Incubate for 2 hours at room temperature.
  • Wash the plate four times with wash buffer.
  • Add 100 µL of a detection antibody, a biotinylated monoclonal antibody specific for phosphorylated tau at threonine 181.
  • Incubate for 1 hour at room temperature.
  • Wash the plate four times with wash buffer.
  • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate.
  • Incubate for 1 hour at room temperature.
  • Wash the plate four times with wash buffer.
  • Add 100 µL of a substrate solution (e.g., TMB).
  • Incubate in the dark for 30 minutes at room temperature.
  • Add 50 µL of stop solution.

3. Data Analysis:

  • Measure the optical density at 450 nm using a microplate reader.
  • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
  • Determine the concentration of p-tau181 in the samples by interpolating their mean absorbance values from the standard curve.

Conclusion and Future Directions

The validation of this compound and other sphingolipids as biomarkers for neurodegenerative diseases is a rapidly advancing field. While they may not yet possess the diagnostic specificity of established protein markers for diseases like Alzheimer's, their association with general neurodegenerative and neuroinflammatory processes holds significant promise.[6][7] Alterations in plasma ceramide levels in Parkinson's disease patients with cognitive decline highlight their potential as prognostic indicators.[8]

Future research should focus on large-scale, longitudinal studies to establish the sensitivity and specificity of a panel of sphingolipid biomarkers for the early diagnosis and prognosis of various neurodegenerative diseases. Head-to-head comparisons with established biomarkers in the same patient cohorts are crucial for determining their clinical utility. Furthermore, the standardization of analytical methods, particularly for LC-MS/MS-based lipidomics, is essential for ensuring the reproducibility and comparability of data across different laboratories. The continued exploration of the lipidome will undoubtedly unveil novel insights into the complex pathophysiology of neurodegeneration and provide a new arsenal of tools for clinicians and researchers.

References

A Comparative Guide to N-Nervonoyl-D-erythro-sphingosylphosphorylcholine and Other Sphingomyelins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine (C24:1 SM) with other common sphingomyelins, focusing on their structural differences, biophysical properties, and roles in cellular processes. The information is supported by experimental data to aid in the selection of appropriate molecules for research and therapeutic development.

Introduction to Sphingomyelins

Sphingomyelins are a class of sphingolipids found in animal cell membranes, particularly abundant in the myelin sheath of nerve cells.[1] Their core structure consists of a ceramide backbone (composed of a sphingosine and a fatty acid) and a phosphocholine headgroup.[1][2] Sphingomyelins are key players in membrane structure, forming lipid rafts with cholesterol that serve as platforms for signal transduction.[2][3][4] They are also precursors for bioactive signaling molecules like ceramide and sphingosine-1-phosphate, which are involved in cell growth, differentiation, and apoptosis.[1][2][5] The length and saturation of the N-acyl chain significantly influence the biophysical properties and biological functions of sphingomyelins.[6]

This compound is a specific type of sphingomyelin that contains nervonic acid (a 24-carbon monounsaturated fatty acid) as its N-acyl chain.[7][8] This very-long-chain fatty acid is particularly enriched in the nervous system and is crucial for myelin sheath integrity.[7][9]

Structural and Biophysical Comparison

The defining feature that distinguishes this compound from other sphingomyelins is its long, monounsaturated N-acyl chain. This structural difference has profound effects on its physical behavior in membranes compared to sphingomyelins with shorter and/or saturated acyl chains, such as N-Palmitoyl-SM (C16:0), N-Stearoyl-SM (C18:0), and N-Lignoceroyl-SM (C24:0).

Data Summary of Biophysical Properties
PropertyN-Nervonoyl-SM (C24:1)N-Palmitoyl-SM (C16:0)N-Stearoyl-SM (C18:0)N-Lignoceroyl-SM (C24:0)
N-Acyl Chain 24 carbons, 1 double bond16 carbons, saturated18 carbons, saturated24 carbons, saturated
Main Transition Temperature (Tm) ~20°C lower than 24:0 SM41°C[10][11]Not explicitly found47.5°C[12]
Area per Lipid Larger than saturated counterparts~45 Ų (gel phase)[4][13]Not explicitly foundSmaller than C16:0 SM
Bilayer Thickness Thinner than 24:0 SMThinner than longer chain SMsNot explicitly foundIncreases with chain length
Interaction with Cholesterol Prevents lateral phase separation[5][14]Promotes formation of liquid-ordered (Lo) domains[10][11]Promotes Lo domain formationPromotes Lo domain formation[5][14]
Molecular Packing Decreased due to the double bond[5][14]Tightly packedTightly packedTightly packed

Impact on Membrane Organization and Signaling

The unique properties of this compound significantly impact membrane organization. While saturated sphingomyelins like N-Palmitoyl-SM and N-Lignoceroyl-SM readily form distinct liquid-ordered (Lo) domains in the presence of cholesterol, N-Nervonoyl-SM tends to create more homogenous membranes.[5][14] The presence of the cis-double bond in the nervonic acid chain introduces a kink, disrupting the tight packing with cholesterol and other lipids. This prevents the lateral segregation into distinct phases that is characteristic of saturated sphingomyelins.[5][14]

This has important implications for cellular signaling. The formation of lipid rafts is a critical mechanism for concentrating signaling molecules. The ability of saturated sphingomyelins to form these domains is central to their role in signal transduction. In contrast, the fluidizing effect of N-Nervonoyl-SM may serve to modulate the formation and stability of these signaling platforms, potentially creating a more dynamic signaling environment.

The metabolism of sphingomyelins by sphingomyelinases to produce ceramide is a key step in many signaling cascades.[15][16] The susceptibility of different sphingomyelin species to these enzymes can vary depending on the N-acyl chain, which in turn would affect the downstream signaling events.

Below is a diagram illustrating the general sphingomyelin signaling pathway.

Sphingomyelin_Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Cellular_Responses Apoptosis, Proliferation, Differentiation Ceramide->Cellular_Responses regulates Sphingosine Sphingosine SphK Sphingosine Kinase Sphingosine->SphK S1P Sphingosine-1-Phosphate S1P->Cellular_Responses regulates Stimuli Stress, Cytokines, Growth Factors Sphingomyelinase Sphingomyelinase Stimuli->Sphingomyelinase activates Sphingomyelinase->Sphingomyelin hydrolyzes Ceramidase->Sphingosine SphK->S1P

Caption: General Sphingomyelin Signaling Pathway.

Experimental Protocols

Preparation of Giant Unilamellar Vesicles (GUVs) for Fluorescence Microscopy

This protocol is adapted from methods used to study lipid domain formation.[8][17][18]

Materials:

  • Lipids (e.g., N-Nervonoyl-SM, N-Palmitoyl-SM, DOPC, Cholesterol) dissolved in chloroform.

  • Fluorescent lipid dye (e.g., Lissamine rhodamine B-DOPE).

  • Indium tin oxide (ITO) coated glass slides.

  • Swelling buffer (e.g., sucrose solution).

  • Observation buffer (e.g., glucose solution of the same osmolarity).

  • Heating block.

Procedure:

  • Prepare a lipid mixture in chloroform with the desired molar ratios. Include a small amount (e.g., 0.5 mol%) of a fluorescent dye.

  • Deposit a small volume (e.g., 10 µL) of the lipid solution onto the conductive side of an ITO slide and spread it evenly.

  • Evaporate the chloroform under a gentle stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film.

  • Assemble a chamber using the ITO slide with the lipid film and another ITO slide, separated by a silicone spacer.

  • Fill the chamber with the swelling buffer preheated to a temperature above the highest transition temperature of the lipids in the mixture.

  • Apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) to the ITO slides for 2-4 hours while maintaining the temperature.

  • Slowly cool the chamber to room temperature.

  • Harvest the GUVs and transfer them to an observation chamber containing the observation buffer.

  • Image the GUVs using a fluorescence microscope to observe the distribution of the fluorescent probe, which indicates the presence or absence of phase separation.

GUV_Preparation_Workflow Lipid_Mixture Prepare Lipid Mixture in Chloroform Lipid_Film Create Thin Lipid Film on ITO Slide Lipid_Mixture->Lipid_Film Chamber_Assembly Assemble Electroformation Chamber Lipid_Film->Chamber_Assembly Swelling Add Swelling Buffer and Apply AC Field Chamber_Assembly->Swelling Cooling Slow Cooling to Room Temperature Swelling->Cooling Harvesting Harvest GUVs Cooling->Harvesting Imaging Image with Fluorescence Microscope Harvesting->Imaging

Caption: Workflow for GUV Preparation and Imaging.

Sphingomyelinase Activity Assay

This protocol outlines a general method for measuring sphingomyelinase activity using a colorimetric or fluorometric assay kit.[19][20][21][22]

Materials:

  • Sphingomyelinase assay kit (containing substrate, enzyme, and detection reagents).

  • 96-well microplate.

  • Microplate reader (absorbance or fluorescence).

  • Samples containing sphingomyelinase activity.

Procedure:

  • Prepare sphingomyelinase standards and samples in the assay buffer.

  • Add the sphingomyelin substrate to each well of the 96-well plate.

  • Add the standards and samples to the appropriate wells.

  • Incubate the plate at 37°C for the time specified in the kit instructions to allow the enzymatic reaction to proceed.

  • Add the detection reagent mixture, which will react with the product of the sphingomyelinase reaction (e.g., phosphocholine) to generate a colored or fluorescent product.

  • Incubate at room temperature, protected from light, for the recommended duration.

  • Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Calculate the sphingomyelinase activity in the samples based on the standard curve.

Analysis of Sphingomyelin Species by Mass Spectrometry

This is a general workflow for the analysis of sphingomyelin molecular species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][23][24][25][26][27]

Procedure:

  • Lipid Extraction: Extract total lipids from the biological sample using a method such as Folch or Bligh-Dyer extraction.

  • Chromatographic Separation: Separate the different lipid classes using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18).

  • Mass Spectrometry Analysis:

    • Ionize the eluted lipids using electrospray ionization (ESI).

    • Perform tandem mass spectrometry (MS/MS) to fragment the parent ions of the sphingomyelin species.

    • Identify the different sphingomyelin species based on their specific precursor and product ions. For example, the phosphocholine headgroup gives a characteristic fragment at m/z 184.

    • Quantify the different species by comparing their peak areas to those of internal standards.

Mass_Spec_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Separation HPLC Separation Extraction->Separation Ionization Electrospray Ionization Separation->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 Fragmentation MS2: Fragmentation MS1->Fragmentation Detection Product Ion Detection Fragmentation->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: Mass Spectrometry Workflow for Sphingomyelin Analysis.

Conclusion

This compound exhibits distinct biophysical properties compared to sphingomyelins with shorter, saturated N-acyl chains. Its long, unsaturated nervonic acid chain leads to a lower transition temperature, reduced molecular packing, and a tendency to form more homogeneous membranes with cholesterol. These characteristics are particularly relevant in the nervous system, where N-Nervonoyl-SM is a key component of the myelin sheath. For researchers investigating membrane dynamics, lipid raft formation, and signaling in neuronal and other tissues, understanding the unique properties of N-Nervonoyl-SM is crucial for designing experiments and interpreting results. The choice of sphingomyelin species can significantly impact the outcome of in vitro and in vivo studies, and this guide provides a foundational understanding to inform these decisions.

References

A Comparative Guide to the Biophysical Properties of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine and N-palmitoyl-sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biophysical properties of two common sphingomyelin species: N-Nervonoyl-D-erythro-sphingosylphosphorylcholine (C24:1 SM) and N-palmitoyl-sphingomyelin (C16:0 SM). Understanding the distinct characteristics of these lipids is crucial for research into membrane structure, lipid-protein interactions, and the development of lipid-based drug delivery systems.

Structural Differences

N-palmitoyl-sphingomyelin possesses a saturated 16-carbon acyl chain, while this compound features a longer, monounsaturated 24-carbon acyl chain with a cis double bond.[1][2] This fundamental structural variance in the hydrophobic acyl chain significantly influences their biophysical behavior within a lipid bilayer.

Caption: Molecular Structures of C16:0 SM and C24:1 SM.

Comparative Biophysical Data

The following table summarizes the key quantitative differences in the biophysical properties of C24:1 SM and C16:0 SM.

Biophysical PropertyN-palmitoyl-sphingomyelin (C16:0 SM)This compound (C24:1 SM)Key Differences & Implications
Acyl Chain 16 carbons, saturated (16:0)24 carbons, monounsaturated (24:1, cis-Δ15)The longer and unsaturated chain of C24:1 SM leads to significant differences in packing and fluidity.[1][2]
Phase Transition Temperature (Tm) ~41°C[3][4][5]~34.5°C[6]The presence of the cis double bond in C24:1 SM introduces a kink in the acyl chain, disrupting packing and lowering the energy required for the transition from a gel to a liquid-crystalline phase.
Molecular Packing Tightly packed[1][7]Less tightly packed[2][8]The saturated acyl chain of C16:0 SM allows for closer intermolecular interactions and a more ordered, condensed membrane state. The kink in the C24:1 SM chain hinders this tight packing.[1][2][8]
Bilayer Thickness Thinner bilayersThicker bilayers[1][9]The longer acyl chain of C24:1 SM directly contributes to an increased thickness of the lipid bilayer.[1][9]
Domain Formation Promotes phase segregation and formation of liquid-ordered (Lo) domains, especially with cholesterol.[8][10]Prevents lateral heterogeneity and phase segregation in mixtures with cholesterol and other phospholipids.[2][8]C16:0 SM is a key component of lipid rafts, contributing to membrane compartmentalization. In contrast, C24:1 SM tends to form more homogeneous mixtures, potentially influencing membrane protein function and signaling in a different manner.[2][8][10]
Intermolecular Hydrogen Bonding Stronger intermolecular H-bonding network at the interface.[2]Diminished intermolecular H-bonding due to the cis double bond.[2]The enhanced hydrogen bonding capability of C16:0 SM contributes to its tighter packing and stability.[2][7]

Experimental Methodologies

The biophysical data presented above are typically determined using a variety of specialized techniques. Below are brief overviews of the common experimental protocols.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in lipids.

cluster_dsc Differential Scanning Calorimetry (DSC) Workflow prep Prepare hydrated lipid suspension load Load sample and reference into DSC pans prep->load heat Heat pans at a constant rate load->heat measure Measure differential heat flow heat->measure analyze Analyze thermogram to determine Tm and enthalpy measure->analyze

Caption: DSC Experimental Workflow.

Protocol Outline:

  • Sample Preparation: A known amount of the lipid is hydrated in a buffer solution to form multilamellar vesicles.

  • Sample Loading: The lipid suspension is hermetically sealed into an aluminum pan. An identical pan containing only the buffer is used as a reference.

  • Thermal Analysis: The sample and reference pans are heated at a controlled rate.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) shows an endothermic peak at the phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition.[3][4]

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the topography and nanomechanical properties of lipid bilayers.

Protocol Outline:

  • Substrate Preparation: A smooth substrate, such as mica, is prepared.

  • Bilayer Formation: A supported lipid bilayer is formed on the substrate, typically by vesicle fusion.

  • Imaging: The AFM tip scans across the surface of the bilayer. The deflection of the cantilever is used to generate a topographical image.

  • Force Spectroscopy: By pressing the tip into the bilayer and then retracting it, force-distance curves can be generated to measure the mechanical properties, such as bilayer stiffness and puncture force.[8]

X-ray Diffraction

X-ray diffraction is used to determine the structure of lipid bilayers, including their thickness and the packing of the acyl chains.

Protocol Outline:

  • Sample Preparation: Hydrated lipid multilayers are prepared on a solid support.

  • Diffraction Measurement: The sample is exposed to a beam of X-rays. The diffraction pattern of the scattered X-rays is recorded.

  • Data Analysis: The positions and intensities of the diffraction peaks provide information about the repeating structures within the lipid assembly. For example, the lamellar repeat distance gives the bilayer thickness, and wide-angle reflections provide information on the lateral packing of the acyl chains.[3][4][11]

Signaling and Logical Relationships

The structural differences between C16:0 SM and C24:1 SM lead to distinct roles in membrane organization and, consequently, cellular signaling.

cluster_C16 C16:0 SM Pathway cluster_C24 C24:1 SM Pathway C16 Saturated 16:0 Acyl Chain Packing_C16 Tight Molecular Packing C16->Packing_C16 Lo_Domain Formation of Liquid-Ordered (Lo) Domains (Lipid Rafts) Packing_C16->Lo_Domain Signaling_Platform Signaling Protein Recruitment & Compartmentalization Lo_Domain->Signaling_Platform C24 Unsaturated 24:1 Acyl Chain Packing_C24 Loose Molecular Packing C24->Packing_C24 Homogeneous Homogeneous Membrane Environment Packing_C24->Homogeneous Modulated_Signaling Modulation of Membrane Fluidity & Protein Function Homogeneous->Modulated_Signaling

Caption: Influence on Membrane Organization and Signaling.

References

A Comparative Guide to the Lipid Landscape of Healthy vs. Diseased Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The brain, an organ of immense complexity, is uniquely enriched in lipids, which constitute approximately 50% of its dry weight. These molecules are not merely structural components of cell membranes; they are critical players in a vast array of neurological processes, including signal transduction, energy metabolism, and inflammation. Growing evidence implicates dysregulation of lipid metabolism in the pathogenesis of several neurodegenerative diseases. This guide provides a comparative overview of lipidomic changes observed in Alzheimer's disease, Parkinson's disease, and Huntington's disease, supported by experimental data and detailed methodologies to aid researchers in navigating this intricate field.

Quantitative Lipidomics Data: A Comparative Analysis

The following tables summarize significant lipid alterations reported in post-mortem brain tissue from patients with Alzheimer's Disease and Parkinson's Disease compared to healthy controls. These changes highlight disease-specific disruptions in lipid homeostasis.

Table 1: Key Lipid Alterations in Alzheimer's Disease Brain Tissue

Lipid Class/SpeciesBrain RegionFold Change (AD vs. Control)Reference
Diacylglycerol (DAG)Prefrontal Cortex~1.8-fold increase[1]
DAG (38:4)Prefrontal Cortex~2.1-fold increase[1]
Cholesterol Esters (CE)Entorhinal Cortex~1.7-fold increase[1]
Ganglioside GM3Entorhinal CortexSignificantly enriched[1]
Sphingomyelin (SM)Entorhinal CortexSignificantly enriched[1]
Phosphatidylcholine (PC)-Increased in some studies[2]
Ceramides (Cer)-Increased in early AD stages
Lysophosphatidylcholines (LPC)Prefrontal Cortex~19% decrease[1]

Table 2: Key Lipid Alterations in Parkinson's Disease Brain Tissue

Lipid Class/SpeciesBrain RegionFold Change/Trend (PD vs. Control)Reference
GlycosphingolipidsSubcortical RegionsReduced
GlycosphingolipidsCortical RegionsElevated
Very Long Chain CeramidesPutamen (mid-stage)Decreased
Plasmalogen PEPutamen (mid-stage)Decreased
Lysophosphatidylcholine (LPC)Multiple RegionsProgressive increase
Triacylglycerols (TAGs)Primary Motor CortexSignificantly increased[3]
SphingolipidsVisual CortexOverall increase[4]
Phosphatidylethanolamine (PE)Visual CortexDecreased[4]
Phosphatidylserine (PS)Visual CortexIncreased[4]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible lipidomics research. Below are methodologies for lipid extraction and analysis commonly cited in brain tissue studies.

Protocol 1: Folch Method for Brain Tissue Lipid Extraction

This method is a widely used protocol for the efficient extraction of total lipids from brain tissue.

Materials:

  • Brain tissue sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass homogenizer (e.g., Potter-Elvehjem)

  • Centrifuge tubes

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Weigh the brain tissue sample (e.g., 1 gram). In a glass homogenizer, add the tissue to a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture (i.e., 20 mL for 1 g of tissue). Homogenize thoroughly until a uniform suspension is achieved.[5]

  • Agitation: Transfer the homogenate to a flask and agitate on an orbital shaker for 15-20 minutes at room temperature.[5]

  • Filtration/Centrifugation: Filter the homogenate through a folded filter paper or centrifuge it to pellet the solid tissue debris and recover the liquid phase.[5]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the collected liquid extract (e.g., 4 mL for 20 mL of extract). Vortex the mixture for a few seconds.[5]

  • Centrifugation for Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to facilitate the separation of the two phases.[5]

  • Lipid Phase Collection: Two distinct phases will be visible: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. Carefully collect the lower chloroform phase using a pipette, avoiding the upper phase and the interface.

  • Drying: Evaporate the solvent from the collected chloroform phase under a vacuum using a rotary evaporator or under a stream of nitrogen until the lipids are completely dry.[5]

  • Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform or methanol) and store it in a glass vial with a Teflon-lined cap at -80°C for further analysis.

Protocol 2: Untargeted Lipidomics using LC-MS/MS

This protocol outlines a general workflow for the analysis of extracted brain lipids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap).

  • Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol/chloroform 1:1, v/v). An internal standard mixture containing lipids from different classes should be added to each sample for semi-quantitative or relative quantification.

  • Chromatographic Separation: Inject the sample into the LC system. A reversed-phase C18 or C30 column is commonly used for separating lipids based on their hydrophobicity. The mobile phases typically consist of a mixture of water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate to improve ionization.

  • Mass Spectrometric Analysis:

    • The eluent from the LC column is introduced into the ESI source of the mass spectrometer.

    • Acquire data in both positive and negative ionization modes to detect a wide range of lipid classes.

    • The analysis is often performed in a data-dependent acquisition (DDA) mode, where a full scan MS1 spectrum is acquired, followed by MS2 fragmentation of the most abundant precursor ions.

  • Data Processing:

    • Process the raw data using specialized software (e.g., XCMS, MS-DIAL, LipidSearch). This involves peak picking, retention time alignment, and peak integration.

    • Identify lipids by matching their precursor m/z, retention time, and fragmentation pattern (MS2 spectrum) to lipid databases (e.g., LIPID MAPS, HMDB).

  • Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA, principal component analysis) to identify lipids that are significantly different between healthy and diseased tissue samples.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz provide a clear visual representation of complex workflows and signaling pathways.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing & Interpretation Tissue Brain Tissue Sample Homogenate Homogenization (Chloroform:Methanol) Tissue->Homogenate Extract Lipid Extraction (Folch Method) Homogenate->Extract LCMS LC-MS/MS Analysis Extract->LCMS RawData Raw Data Acquisition LCMS->RawData Processing Data Processing (Peak Picking, Alignment) RawData->Processing Identification Lipid Identification (Database Matching) Processing->Identification Stats Statistical Analysis Identification->Stats Biomarkers Biomarker Discovery & Pathway Analysis Stats->Biomarkers

Caption: A typical experimental workflow for comparative lipidomics of brain tissue.

G ApoE-Mediated Lipid Transport Pathway in the Brain cluster_astrocyte Astrocyte cluster_neuron Neuron ApoE ApoE Synthesis Lipoprotein Nascent Lipoprotein Particle ApoE->Lipoprotein ABCA1 ABCA1 Transporter ABCA1->Lipoprotein Lipidation Lipid Cholesterol & Phospholipids Lipid->ABCA1 Lipidation LDLR LDLR/LRP1 Receptors Lipoprotein->LDLR Binding & Transport Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis LipidUptake Lipid Uptake & Metabolism Endocytosis->LipidUptake

Caption: The role of ApoE in transporting lipids from astrocytes to neurons.[6][7][8][9]

Conclusion

The comparative analysis of the brain lipidome in healthy and diseased states reveals distinct patterns of dysregulation in neurodegenerative disorders. In Alzheimer's disease, alterations in signaling lipids like diacylglycerols and the accumulation of specific sphingolipids and cholesterol esters in vulnerable brain regions point towards endolysosomal dysfunction.[1] Parkinson's disease is characterized by complex, region-specific changes in glycosphingolipids and a progressive increase in lysophosphatidylcholines, suggesting disruptions in membrane turnover and mitochondrial function. While data for Huntington's disease is still emerging, initial studies suggest alterations in sterol and phospholipid metabolism.

The provided protocols and workflows offer a foundation for researchers to conduct robust and reproducible lipidomics studies. A deeper understanding of these disease-specific lipid signatures is paramount for the development of novel diagnostic biomarkers and the identification of new therapeutic targets aimed at restoring lipid homeostasis in the brain.

References

A Researcher's Guide to Lipid Raft Standards: Evaluating N-Nervonoyl-D-erythro-sphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of N-Nervonoyl Sphingomyelin against other common standards for the study of membrane microdomains, complete with experimental protocols and supporting data for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Studying Lipid Rafts

Lipid rafts are dynamic, sub-micrometer domains within the plasma membrane enriched in sphingolipids, cholesterol, and specific proteins.[1][2] These microdomains are believed to function as platforms for signal transduction, protein trafficking, and pathogen entry, making them critical areas of study.[2][3] However, their small size and dynamic nature make them notoriously difficult to isolate and characterize.[3][4]

The classical biochemical method for studying lipid rafts involves isolating detergent-resistant membranes (DRMs), which are thought to be enriched in raft components.[1][5] The selection of appropriate lipid standards is crucial for validating these preparations and for constructing model membranes that accurately mimic the biophysical properties of rafts.[6]

This guide provides a comparative analysis of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine (N-Nervonoyl SM), a specific sphingomyelin species, as a standard for lipid raft studies. We will compare its properties and performance against other commonly used alternatives, provide detailed experimental protocols, and present quantitative data to aid researchers in selecting the most suitable tools for their specific experimental needs.

The Unique Profile of N-Nervonoyl Sphingomyelin

N-Nervonoyl SM is a sphingomyelin containing Nervonic acid (C24:1), a monounsaturated very-long-chain fatty acid (VLCFA).[7][8] Nervonic acid and its sphingolipids are particularly abundant in the nervous system, where they are essential for the biosynthesis of myelin sheaths and play roles in cell signaling and neurotransmission.[7][9][10]

Its unique structure—a very long acyl chain with a single double bond—suggests it may form lipid rafts with distinct biophysical properties compared to those formed by more common, shorter, saturated sphingomyelins. The capacity of sphingolipids to favor the formation of lipid rafts is highly dependent on their acyl chain composition.[11]

Comparison of Lipid Raft Standards and Markers

The choice of a standard or marker depends heavily on the experimental question, whether it involves biochemical isolation, in-vitro model membrane construction, or in-vivo imaging. Here, we compare N-Nervonoyl SM with other common lipid and protein markers.

Standard / MarkerTypePrimary ApplicationAdvantagesDisadvantages
N-Nervonoyl SM (C24:1) Specific LipidModel Membranes, Specialized Raft StudiesPhysiologically relevant, especially for neural tissues[7][10]; unique biophysical properties due to VLCFA.Not a universal raft marker; less common and more expensive than generic SM.
Generic Brain SM Lipid MixtureModel MembranesRepresents a natural mixture of SM species; cost-effective.Lacks specificity; composition can vary between batches.
N-Palmitoyl SM (C16:0) Saturated LipidModel Membranes, Biophysical StudiesPromotes formation of highly ordered domains (Lo phase) with cholesterol[12]; well-characterized.Not representative of the diversity of SM in native membranes.
Ganglioside GM1 GlycosphingolipidImaging (via Cholera Toxin B), Biochemical MarkerWidely accepted as a canonical raft marker[13]; enriched in DRMs.Distribution can be cell-type specific; may not represent all raft populations.
Fluorescent Lipid Analogs Labeled LipidLive-Cell Imaging, MicroscopyEnable direct visualization of lipid dynamics.The fluorophore can alter the lipid's partitioning behavior, potentially leading to artifacts[1].
Flotillin / Caveolin ProteinBiochemical Marker (Western Blot)Enriched in DRMs and used to identify raft fractions[5][14].Not exclusively located in rafts; their presence defines specific raft subtypes (e.g., caveolae).

Quantitative Data for Lipid Raft Analysis

Direct quantitative comparisons of the raft-forming efficiency of different sphingomyelin species are scarce. However, studies on model membranes and quantitative proteomics of isolated rafts provide valuable data for comparison.

Table 1: Physicochemical Properties of Lipids Used in Model Raft Systems

This table summarizes data from studies characterizing model lipid membranes designed to mimic rafts. The equimolar mixture is often proposed as a well-organized assembly with distinct raft microdomains.[6]

Lipid Composition (Molar Ratio)Phase BehaviorCompression Modulus (mN/m)Key FindingReference
DOPC:Chol:SM (2:1:1)More Liquid-Disordered~110Excess DOPC results in a highly fluid membrane where raft domains may not be stable.[6],[15]
DOPC:Chol:SM (1:2:1)More Liquid-Ordered / Solid~200Excess cholesterol leads to a very rigid, solid-like layer.[6],[15]
DOPC:Chol:SM (1:1:2)Liquid-Ordered~180Excess sphingomyelin leads to the formation of Chol:SM complexes, but with little surrounding fluid matrix.[6],[15]
DOPC:Chol:SM (1:1:1) Coexisting Lo/Ld Phases ~160 Forms a stable assembly with well-developed raft microdomains, proposed as a convenient model. [6],[15]

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; SM: Sphingomyelin (species often not specified, but typically from egg yolk or brain)

Table 2: Quantitative Proteomic Analysis of Authentic Lipid Raft Components

This data comes from a study that used quantitative mass spectrometry to identify proteins that were specifically depleted from DRMs after cholesterol disruption, providing a high-confidence list of raft components.[3][16]

Protein CategoryNumber of Proteins Identified in RaftsPercentage of Total Raft ProteomeEnrichment vs. Total MembranesKey FindingReference
Signaling Proteins 98 41% Highly Enriched Provides the first large-scale, unbiased evidence for the connection between lipid rafts and cell signaling.[3],[16]
Receptors2410%EnrichedRafts serve as platforms for a variety of cell surface receptors.[3],[16]
Trafficking Proteins229%EnrichedImplicates rafts in processes of vesicle transport and membrane trafficking.[3],[16]
Cytoskeletal Proteins198%Moderately EnrichedSuggests a link between membrane domains and the underlying cytoskeleton.[3],[16]

Visualizing Lipid Raft Concepts and Protocols

Diagrams created using Graphviz help to clarify complex workflows and biological pathways associated with lipid raft research.

Figure 1. Workflow for the isolation of Detergent-Resistant Membranes (DRMs).

G cluster_nonraft Non-Raft Membrane (Liquid Disordered) cluster_raft Lipid Raft (Liquid Ordered) receptor_mono Receptor Monomers receptor_dimer Receptor Dimer (Activated) receptor_mono->receptor_dimer Recruitment into raft effector_inactive Inactive Downstream Effectors effector_active Activated Effector (e.g., PLCγ, PI3K) effector_inactive->effector_active Recruitment & Activation ligand Ligand ligand->receptor_dimer Binding & Dimerization adaptor Adaptor Proteins & Src-family Kinases receptor_dimer->adaptor Recruitment adaptor->effector_active Activation response Cellular Response effector_active->response lipids Enriched Cholesterol & Sphingomyelin (e.g., N-Nervonoyl SM)

Figure 2. Signaling pathway activation within a lipid raft platform.

Experimental Protocols

Protocol 1: Isolation of Detergent-Resistant Membranes (DRMs)

This protocol is a standard method for biochemically isolating lipid rafts based on their insolubility in cold non-ionic detergents and their low buoyant density.[17][18][19]

Materials:

  • Cultured cells (approx. 5x10⁷ to 1x10⁸)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • TNE Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA

  • Lysis Buffer: TNE buffer containing 1% Triton X-100 and protease/phosphatase inhibitors.

  • Sucrose Solutions (in TNE): 80% (w/v), 30% (w/v), and 5% (w/v).

  • Ultracentrifuge with a swinging bucket rotor (e.g., SW41).

  • Dounce homogenizer or 25-gauge needle.

Methodology:

  • Cell Preparation: Harvest cells and wash twice with ice-cold PBS. Pellet the cells by centrifugation (500 x g, 5 min, 4°C).

  • Lysis: Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes.

  • Homogenization: Homogenize the lysate with 10 strokes of a Dounce homogenizer or by passing it 10 times through a 25-gauge needle.

  • Sucrose Gradient Preparation:

    • In a separate tube, mix the 1 mL of lysate with 1 mL of 80% sucrose solution to yield a final concentration of 40% sucrose.

    • Carefully place this 2 mL mixture at the bottom of an ultracentrifuge tube.

    • Gently overlay the lysate with 4 mL of 30% sucrose solution.

    • Finally, overlay the 30% sucrose layer with 4 mL of 5% sucrose solution, creating a discontinuous gradient.

  • Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.

  • Fraction Collection: After centrifugation, a light-scattering band should be visible at the 5%/30% sucrose interface; this is the DRM/lipid raft fraction.[18] Carefully collect 1 mL fractions from the top to the bottom of the gradient.

  • Analysis: Analyze the protein and lipid content of each fraction.

    • Proteins: Precipitate proteins (e.g., with TCA) and analyze via SDS-PAGE and Western blotting for raft markers (Flotillin, Caveolin) and non-raft markers (Calnexin, Transferrin Receptor).

    • Lipids: Analyze lipid content via dot blot using Cholera Toxin B subunit conjugated to HRP (for GM1) or by comprehensive lipidomics using LC-MS/MS.[20][21]

Conclusion and Recommendations

This compound is not a universal standard for all lipid raft studies but serves as a highly valuable and specific tool for certain applications.

  • For General Purpose Raft Isolation: The use of canonical protein markers like Flotillin-1 and the lipid marker Ganglioside GM1 remains the gold standard for validating DRM fractions from various cell types.[5][13]

  • For Model Membrane Studies: An equimolar mixture of a generic (C18:1) phosphatidylcholine, cholesterol, and a saturated sphingomyelin (like C16:0) provides a robust system for studying the formation of coexisting liquid-ordered and liquid-disordered phases.[6]

  • For Neuroscience and Myelination Research: N-Nervonoyl SM is an excellent and physiologically critical choice.[7] Its use in model membranes can help elucidate the specific biophysical properties that its very-long-chain fatty acid imparts on neural membranes, which cannot be mimicked by shorter-chain sphingolipids.

Ultimately, the most effective approach often involves a combination of methods: using detergent-free isolation techniques to minimize artifacts, analyzing fractions with a panel of both protein and lipid markers, and using specific, physiologically relevant lipids like N-Nervonoyl SM to build model systems that answer precise biological questions.[5]

References

A Comparative Guide: D-erythro-sphingomyelin vs. Racemic Sphingomyelin in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biophysical properties of the naturally occurring D-erythro-sphingomyelin (D-erythro-SM) and its synthetic racemic (D-erythro/L-threo) counterpart in model membrane systems. Understanding these differences is crucial for the accurate interpretation of in vitro studies and for the development of drug delivery systems that effectively mimic biological membranes. The data presented herein is compiled from peer-reviewed experimental studies.

Executive Summary

Experimental evidence consistently demonstrates that the stereochemistry of sphingomyelin significantly influences the biophysical properties of model membranes. D-erythro-sphingomyelin, the physiologically relevant isomer, generally forms more condensed, stable, and ordered membranes compared to racemic sphingomyelin. These differences are particularly pronounced when sphingomyelin is complexed with cholesterol, a key component of lipid rafts in cellular membranes. The use of racemic sphingomyelin in model systems can, therefore, lead to results that do not accurately reflect the behavior of biological membranes.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences observed between D-erythro-SM and racemic SM in model membranes.

Table 1: Thermotropic Properties of N-16:0-Sphingomyelin Bilayers

PropertyD-erythro-N-16:0-SMRacemic-N-16:0-SMReference
Phase Transition Temperature (Tm) 41.1 °C39.9 °C[1]
Transition Enthalpy (ΔH) 8.4 ± 0.4 kJ/mol7.2 ± 0.2 kJ/mol[1]

Table 2: Cholesterol Interaction in N-16:0-Sphingomyelin Monolayers

PropertyD-erythro-N-16:0-SMRacemic-N-16:0-SMReference
Cholesterol Desorption Rate Significantly slowerFaster[1]
Condensed Domain Formation with Cholesterol Significantly more condensed domainsFewer condensed domains[1]

Table 3: Enzymatic Degradation of Sphingomyelin Monolayers

PropertyD-erythro-SM (N-16:0 & N-18:1)Racemic-SM (N-16:0 & N-18:1)Reference
Degradation by Sphingomyelinase Not as easily degradedMore easily degraded[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is utilized to measure the thermotropic properties of lipid bilayers, specifically the phase transition temperature (Tm) and the enthalpy of transition (ΔH).

  • Liposome Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving the desired sphingomyelin (D-erythro or racemic) in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is further dried under vacuum for several hours to remove any residual solvent. The lipid film is hydrated with a buffer solution by vigorous vortexing at a temperature above the lipid's Tm. The sample then undergoes several freeze-thaw cycles.[2]

  • DSC Measurement: The liposome suspension is loaded into an aluminum DSC pan, and an identical pan containing only buffer is used as a reference. The pans are heated at a constant scan rate (e.g., 0.2–1 °C/min) over a defined temperature range that encompasses the phase transition of the lipid.[2] The heat flow to the sample is measured relative to the reference, and the resulting thermogram shows a peak at the Tm. The area under the peak corresponds to the ΔH of the transition.[2]

Fluorescence Microscopy of Lipid Domains

This technique is used to visualize the lateral organization of lipids in a monolayer at the air-water interface, particularly the formation of condensed domains in the presence of cholesterol.

  • Monolayer Formation: A solution of the sphingomyelin isomer, cholesterol, and a small amount of a fluorescent lipid probe (e.g., [7-nitrobenz-2-oxa-1, 3-diazol-4-yl]phosphatidylcholine) in a volatile solvent is spread onto the surface of a buffer solution in a Langmuir trough.[1]

  • Imaging: The monolayer is compressed to a desired surface pressure. An epifluorescence microscope equipped with a sensitive camera is used to visualize the monolayer. The fluorescent probe preferentially partitions into the more disordered lipid phase, making the more ordered, condensed domains appear as dark regions.[1] The number and morphology of these domains can then be compared between the different sphingomyelin preparations.

Cholesterol Desorption Assay

This assay measures the rate at which cholesterol is removed from a lipid monolayer by a cholesterol-acceptor molecule, such as β-cyclodextrin, in the subphase. This provides an indirect measure of the strength of the interaction between cholesterol and the surrounding lipids.

  • Monolayer Preparation: A mixed monolayer of the sphingomyelin isomer and cholesterol is prepared on a buffer subphase in a Langmuir trough as described above. The monolayer is compressed to a physiologically relevant surface pressure (e.g., 20 mN/m).

  • Desorption Measurement: A solution of β-cyclodextrin is injected into the subphase. The desorption of cholesterol from the monolayer into the subphase is monitored by the decrease in the monolayer area over time, as the surface pressure is kept constant by a movable barrier. A faster decrease in area indicates a faster rate of cholesterol desorption.[1]

Mandatory Visualizations

Experimental Workflow for Comparing Sphingomyelin Isomers

G cluster_prep Sample Preparation cluster_methods Biophysical Analysis cluster_results Data Comparison D_erythro D-erythro-SM DSC Differential Scanning Calorimetry D_erythro->DSC FM Fluorescence Microscopy D_erythro->FM CDA Cholesterol Desorption Assay D_erythro->CDA Racemic Racemic-SM Racemic->DSC Racemic->FM Racemic->CDA Thermo Thermotropic Properties (Tm, ΔH) DSC->Thermo Domains Domain Formation & Packing FM->Domains Interaction Cholesterol Interaction CDA->Interaction Conclusion Conclusion: D-erythro-SM forms more ordered & stable membranes Thermo->Conclusion Domains->Conclusion Interaction->Conclusion

Caption: Workflow for the biophysical comparison of sphingomyelin isomers.

Sphingomyelin Signaling Pathway

While direct comparative studies on signaling pathways initiated by D-erythro-SM versus racemic SM are not available, the following diagram illustrates the general role of sphingomyelin in cellular signaling. The biophysical differences detailed in this guide are expected to influence the efficiency of these pathways by altering the formation of signaling platforms (lipid rafts).

G cluster_membrane Plasma Membrane cluster_stimuli Extracellular Stimuli cluster_downstream Downstream Signaling SM Sphingomyelin Ceramide Ceramide SM->Ceramide generates Stimuli Stress / Cytokines (e.g., TNF-α) SMase Sphingomyelinase (SMase) Stimuli->SMase activates SMase->SM hydrolyzes PP Protein Phosphatases (PP1, PP2A) Ceramide->PP activates SAPK Stress-Activated Protein Kinases (SAPK/JNK) Ceramide->SAPK activates Apoptosis Apoptosis PP->Apoptosis leads to SAPK->Apoptosis leads to

Caption: Simplified sphingomyelin-ceramide signaling pathway leading to apoptosis.

References

Confirming the Identity of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine with Tandem Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of lipid species is paramount in advancing research and development in numerous fields, from understanding cellular signaling to developing novel therapeutics. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) with other analytical techniques for the unequivocal identification of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a specific sphingomyelin also denoted as SM(d18:1/24:1).

Tandem Mass Spectrometry: The Gold Standard for Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the qualitative and quantitative analysis of sphingolipids.[1][2] This technique allows for the precise determination of the molecular weight and the structural elucidation through fragmentation analysis.

In positive ion mode electrospray ionization (ESI), this compound typically forms a protonated molecule [M+H]⁺ and a sodiated molecule [M+Na]⁺.[3] Subsequent fragmentation of the precursor ion in the collision cell of the mass spectrometer yields characteristic product ions that act as a structural fingerprint.

The key diagnostic fragment ions for SM(d18:1/24:1) are:

  • m/z 184.1: This ion corresponds to the phosphocholine head group and is a hallmark of sphingomyelins and phosphatidylcholines.[3][4]

  • m/z 264.3: This fragment represents the d18:1 sphingosine long-chain base (LCB), providing crucial information about the sphingoid backbone.[3][4]

The presence of these specific fragments in the tandem mass spectrum provides high confidence in the identification of the lipid as a sphingomyelin with a d18:1 sphingoid base.

Quantitative Data Summary
Precursor Ion Adduct m/z (Observed) Characteristic Fragment Ions (m/z) Reference
C₄₇H₉₅N₂O₆P[M+H]⁺813.7184.1, 264.3[3]
C₄₇H₉₅N₂O₆P[M+Na]⁺835.7184.1, 264.3, 776.6 ([M+Na-59]⁺)[3]
Experimental Protocol for Tandem MS Identification

This protocol outlines a general procedure for the identification of this compound using LC-MS/MS. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Lipids are extracted from the biological sample using a suitable method, such as a modified Bligh-Dyer or Folch extraction.

  • The lipid extract is dried under nitrogen and reconstituted in an appropriate solvent, typically a mixture of methanol and chloroform.[5]

  • Internal standards, such as odd-chain or deuterated sphingomyelins, should be added for quantitative analysis.[5]

2. Liquid Chromatography Separation:

  • Column: A reverse-phase C18 column is commonly used for the separation of sphingolipid species based on their hydrophobicity.[6]

  • Mobile Phases: A binary solvent system is typically employed. For example:

    • Mobile Phase A: 2 mM ammonium formate + 0.2% formic acid in water.[7]

    • Mobile Phase B: 1 mM ammonium formate + 0.2% formic acid in methanol.[7]

  • Gradient: A gradient from a lower to a higher percentage of the organic mobile phase is used to elute the sphingolipids.

3. Mass Spectrometry Analysis:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for sphingomyelin analysis.

  • MS Scan: A full scan (MS1) is performed to identify the precursor ions of interest (e.g., m/z 813.7 and 835.7).

  • Tandem MS (MS/MS): A product ion scan is performed on the selected precursor ions. The collision energy is optimized to induce fragmentation and generate the characteristic product ions (m/z 184.1 and 264.3).

  • Data Analysis: The acquired data is analyzed to confirm the presence of the precursor ions and their specific fragment ions, confirming the identity of this compound.

Tandem_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Lipid_Extraction Lipid Extraction Reconstitution Reconstitution Lipid_Extraction->Reconstitution Internal_Standard Add Internal Standard Reconstitution->Internal_Standard Injection Injection Internal_Standard->Injection Separation C18 Column Separation Injection->Separation ESI ESI (+) Separation->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2 Identification Identification MS2->Identification

Caption: Experimental workflow for the identification of this compound by LC-MS/MS.

Fragmentation_Pathway Precursor [SM(d18:1/24:1) + H]⁺ m/z 813.7 Phosphocholine Phosphocholine m/z 184.1 Precursor->Phosphocholine Neutral Loss of C₃₇H₇₁NO₃ Ceramide_backbone [Cer(d18:1/24:1) + H]⁺ Precursor->Ceramide_backbone Neutral Loss of C₅H₁₄NO₄P Sphingosine d18:1 Sphingosine m/z 264.3 Ceramide_backbone->Sphingosine Neutral Loss of C₂₄H₄₆O

Caption: Fragmentation pathway of this compound in positive ion tandem MS.

Alternative Analytical Techniques

While tandem MS is the preferred method for definitive identification, other techniques can provide valuable, albeit less specific, information.

Comparison of Analytical Methods
Technique Principle Advantages Limitations Primary Application
Tandem Mass Spectrometry (MS/MS) Separation by mass-to-charge ratio and fragmentationHigh specificity and sensitivity, provides structural informationHigher cost, requires specialized expertiseDefinitive identification and quantification
High-Performance Liquid Chromatography (HPLC) Separation based on polarityGood for quantification, can be coupled with various detectorsDoes not provide structural information on its own, co-elution can occurPurification and quantification of known compounds
Thin-Layer Chromatography (TLC) Separation based on polarity on a solid phaseSimple, low cost, good for qualitative screeningLow resolution and sensitivity, not quantitativeRapid screening and qualitative analysis
High-Performance Liquid Chromatography (HPLC)

HPLC separates lipids based on their physicochemical properties, most commonly polarity.[7] When coupled with a UV or evaporative light scattering detector (ELSD), HPLC can be used to quantify the amount of a specific lipid class. However, without a mass spectrometer, it cannot provide definitive structural information to distinguish between different sphingomyelin species with the same retention time.

Thin-Layer Chromatography (TLC)

TLC is a simple and inexpensive technique for the qualitative analysis of lipid extracts.[8] Lipids are separated on a plate coated with a stationary phase based on their polarity. While TLC can separate different lipid classes (e.g., sphingomyelin from ceramides), it lacks the resolution to separate individual molecular species within a class and is not suitable for accurate quantification.

Method_Comparison MS High (MS/MS) HPLC Moderate (HPLC) TLC Low (TLC) MS_sens High (MS/MS) HPLC_sens Moderate (HPLC) TLC_sens Low (TLC) MS_cost High (MS/MS) HPLC_cost Moderate (HPLC) TLC_cost Low (TLC)

Caption: Comparison of analytical techniques for sphingolipid analysis based on key performance metrics.

References

A Comparative Guide to Sphingomyelin Analysis: An Inter-laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sphingomyelin is critical for understanding its role in cellular processes and disease. This guide provides a comprehensive comparison of common analytical methods for sphingomyelin analysis, drawing upon data from various studies to offer an inter-laboratory perspective on performance. Detailed experimental protocols for key techniques are provided, alongside visualizations of a typical analytical workflow and the central sphingomyelin signaling pathway.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method for sphingomyelin quantification depends on factors such as required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes quantitative performance data for three prevalent methods: Enzymatic Assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter Enzymatic Assay HPLC with Fluorescence Detection LC-MS/MS
Limit of Detection (LOD) Not consistently reported, varies with kit5 pmol[1]Down to 1 pmol or lower[2]
Limit of Quantification (LOQ) Dynamic range of 5-50 mg/dL for some kits[3]20 pmol[1]0.03–14.06 ng/mL for various sphingolipids[4]
**Linearity (R²) **Not specified in reviewed literature0.9991[1]0.99823–0.99995[4]
Precision (CV%) Within-run: 1.0 - 3.6%; Overall: 2.4 - 4.4%[5]Intra-day mean CV: 2.56%[1]≤ 28%[4]
Accuracy (%) Not specified in reviewed literatureMean accuracy: 99.46%[1]73–117%[4]
Analysis Time Rapid, suitable for high-throughput screening[5]Longer, includes derivatization and chromatographyRapid, with analysis times as short as 4.5 minutes[6][7]

Visualizing Analytical and Biological Processes

To better illustrate the practical and biological context of sphingomyelin analysis, the following diagrams outline a standard experimental workflow and a key signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Plasma, Cells, Tissue) is_spike Internal Standard Spiking start->is_spike extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) hplc HPLC Separation (e.g., HILIC) extraction->hplc Reconstituted Extract is_spike->extraction ms Tandem MS Detection (ESI+, MRM) hplc->ms integration Peak Integration & Area Ratio Calculation ms->integration Raw Data quant Quantification using Calibration Curve integration->quant end Sphingomyelin Concentration quant->end

A typical LC-MS/MS workflow for sphingomyelin analysis.

signaling_pathway SM Sphingomyelin Ceramide Ceramide SM->Ceramide Hydrolysis PC Phosphorylcholine Ceramide->SM Synthesis Apoptosis Apoptosis Ceramide->Apoptosis Ceramidase Ceramidase S1P Sphingosine-1-Phosphate Proliferation Cell Proliferation S1P->Proliferation SMase Sphingomyelinase (SMase) SMase->SM Ceramidase->Ceramide Ceramidase->S1P via Sphingosine SphK Sphingosine Kinase (SphK) SphK->S1P

The Sphingomyelin-Ceramide signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are outlines for the primary analytical methods discussed.

Enzymatic Assay Protocol

Enzymatic assays offer a rapid and straightforward method for sphingomyelin quantification, often available in kit formats.[3] These assays typically involve a series of enzymatic reactions that produce a detectable colorimetric or fluorometric signal.

Principle:

  • Hydrolysis: Sphingomyelinase hydrolyzes sphingomyelin into ceramide and phosphorylcholine.[3][8]

  • Choline Generation: Alkaline phosphatase acts on phosphorylcholine to produce choline.[3][8]

  • Signal Production: Choline oxidase catalyzes the oxidation of choline, generating hydrogen peroxide (H₂O₂).[3][8]

  • Detection: In the presence of peroxidase, H₂O₂ reacts with a probe (e.g., DAOS and 4-aminoantipyrine) to produce a colored or fluorescent product that can be measured.[3][5]

General Procedure:

  • Sample Preparation: Samples (e.g., serum, plasma, cell lysates) are prepared according to the kit's instructions.

  • Standard Curve: A series of sphingomyelin standards are prepared to generate a standard curve.

  • Reaction: The sample and standards are incubated with the enzyme mixture.

  • Measurement: The absorbance or fluorescence is measured using a microplate reader.

  • Quantification: The sphingomyelin concentration in the samples is determined by comparison to the standard curve.[9]

HPLC with Fluorescence Detection Protocol

This method provides enhanced specificity over basic enzymatic assays by separating sphingomyelin from other lipids before quantification.

Principle: This method involves the enzymatic hydrolysis of sphingomyelin to release sphingosine, which is then derivatized with a fluorescent tag (o-phthalaldehyde) and quantified by HPLC.[1]

General Procedure:

  • Lipid Extraction: Lipids are extracted from the biological sample using a method such as the Folch or Bligh-Dyer procedure.

  • Internal Standard: A known amount of an internal standard (e.g., dihydrosphingomyelin) is added to the sample prior to extraction to account for procedural losses.[1]

  • Thin-Layer Chromatography (TLC) Separation: The lipid extract is separated by high-performance TLC to isolate the sphingomyelin fraction.[1]

  • Enzymatic Hydrolysis: The isolated sphingomyelin is hydrolyzed by sphingomyelinase and sphingolipid ceramide N-deacylase to release sphingosine.[1]

  • Derivatization: The released sphingosine is derivatized with o-phthalaldehyde (OPA) to make it fluorescent.[1]

  • HPLC Analysis: The derivatized sample is injected into an HPLC system with a fluorescence detector for separation and quantification.

  • Quantification: The peak area of the sphingomyelin-derived sphingosine is compared to that of the internal standard and a calibration curve to determine the concentration.

LC-MS/MS Protocol

Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for the comprehensive analysis of sphingomyelin and other sphingolipid species.[10][11][12]

Principle: LC-MS/MS combines the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer. This allows for the precise identification and quantification of different sphingomyelin molecular species based on their mass-to-charge ratio (m/z) and fragmentation patterns.[2][13]

General Procedure:

  • Sample Preparation and Extraction:

    • An internal standard mixture containing isotopically labeled or odd-chain sphingolipid species is added to the sample.[6][14]

    • Lipids are extracted using a suitable solvent system, such as a butanolic extraction or a chloroform/methanol mixture.[6][15]

    • The organic phase containing the lipids is collected, dried, and reconstituted in an appropriate solvent for LC-MS/MS analysis.[16]

  • Liquid Chromatography:

    • The reconstituted lipid extract is injected into an LC system.

    • Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of different sphingolipid classes.[6][7]

    • A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives such as formic acid and ammonium formate is employed.[6]

  • Tandem Mass Spectrometry:

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[2][6]

    • The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each sphingomyelin species and internal standard are monitored for high selectivity and sensitivity.

  • Data Analysis and Quantification:

    • The peak areas for each sphingomyelin species and their corresponding internal standards are integrated.

    • Calibration curves are constructed by plotting the peak area ratios of the analyte to the internal standard against the concentration of the standards.[2]

    • The concentration of each sphingomyelin species in the sample is calculated from its peak area ratio using the calibration curve.[2]

References

A Comparative Analysis of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine and its Ceramide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers in Cellular Biology and Drug Development

This guide provides a comprehensive comparison of the biological roles of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine (C24:1 sphingomyelin) and its immediate precursor, N-Nervonoyl-D-erythro-sphingosine (C24:1 ceramide). While structurally similar, these two sphingolipids exhibit distinct and sometimes opposing functions within the cell, ranging from structural modulation of cell membranes to intricate signaling cascades governing cell fate. This document synthesizes experimental data to illuminate their differential impacts on cellular processes such as apoptosis, cell proliferation, and senescence, offering valuable insights for researchers and professionals in drug development.

At a Glance: Key Functional Distinctions

FeatureThis compound (C24:1 Sphingomyelin)N-Nervonoyl-D-erythro-sphingosine (C24:1 Ceramide)
Primary Role Structural component of cell membranes, particularly in the myelin sheath and lipid rafts. Modulates membrane fluidity and cholesterol distribution.Bioactive signaling lipid involved in apoptosis, cell cycle arrest, and senescence.
Effect on Apoptosis Generally considered anti-apoptotic by serving as a precursor for pro-apoptotic ceramides upon hydrolysis.Predominantly pro-apoptotic, with its effects being dependent on the cellular context and acyl chain length.
Effect on Cell Proliferation Can be anti-proliferative, though to a lesser extent than its ceramide counterpart.Potent anti-proliferative effects, with demonstrated cytotoxicity in various cancer cell lines.
Membrane Biophysics Prevents lateral phase separation in cholesterol-containing membranes, promoting a more homogenous and ordered lipid environment.[1]Can induce the formation of rigid, gel-like domains within membranes, altering membrane fluidity and protein function.
Signaling Pathways Primarily acts as a reservoir for ceramide and other signaling molecules. Its interaction with cholesterol is crucial for lipid raft integrity and associated signaling.Directly activates various signaling pathways, including those involving protein phosphatases and kinases, leading to cellular stress responses.

Quantitative Comparison of Biological Activities

The following tables summarize quantitative data from various studies, highlighting the differential effects of sphingomyelin and ceramide on cell viability and other cellular processes. Note that direct comparative studies between the C24:1 species of both lipids are limited; therefore, data from studies using generic or other acyl-chain length ceramides and sphingomyelins are included to provide a broader context.

Table 1: Comparative Antiproliferative Activity (IC50 Values in µM)

Cell LineCeramide (General)Sphingomyelin (General)Solvent
C6 (Glioma)32.700.25DMSO
HT29 (Colon Cancer)42.160.25DMSO
CCD-18Co (Normal Colon)56.910.45DMSO
OV2008 (Ovarian Cancer)41.69Not ReportedDMSO
C6 (Glioma)Not Reported0.25 - 0.28Ethanol
HT29 (Colon Cancer)Not Reported0.25 - 0.28Ethanol
CCD-18Co (Normal Colon)0.33Less cytotoxicEthanol

Data synthesized from a study investigating the antiproliferative effects of ceramide and sphingomyelin on various cell lines.[2] It is important to note that this study did not specify the acyl chain length of the ceramide and sphingomyelin used.

Table 2: Effects of C24:1 Ceramide on Cellular Senescence

Cell TypeTreatmentObservationQuantitative Data
Bone-Derived Mesenchymal Stem Cells (BMSCs)Extracellular Vesicles (EVs) loaded with C24:1 ceramideInduction of cellular senescenceIncreased staining for senescence-associated β-galactosidase (SA-β-gal).[3][4][5][6]
Human Serum EVsComparison between young and older womenIncreased levels of C24:1 ceramide with ageAverage of 3.8 pmol/sample in young vs. 15.4 pmol/sample in older women.[3][4][6]
Non-human Primate Serum EVsComparison between young and older monkeysIncreased levels of C24:1 ceramide with ageAverage of 1.8 pmol/sample in young vs. 9.3 pmol/sample in older monkeys.[3][4][6]

Signaling Pathways and Molecular Interactions

The distinct roles of C24:1 sphingomyelin and C24:1 ceramide are rooted in their differential engagement with cellular signaling networks and their impact on membrane biophysics.

This compound: The Membrane Organizer

C24:1 sphingomyelin is a key player in maintaining the structural integrity and organization of the plasma membrane. Its long, monounsaturated acyl chain allows for unique interactions with cholesterol, preventing the formation of large, segregated lipid domains and promoting a more uniform, liquid-ordered phase.[1] This property is crucial for the function of lipid rafts, which are microdomains enriched in sphingolipids and cholesterol that serve as platforms for signal transduction.

C24_1_SM C24:1 Sphingomyelin Lipid_Rafts Lipid Rafts (Liquid-ordered domains) C24_1_SM->Lipid_Rafts Stabilizes Membrane_Fluidity Membrane Fluidity C24_1_SM->Membrane_Fluidity Regulates Cholesterol Cholesterol Cholesterol->Lipid_Rafts Enriches Signal_Transduction Signal Transduction Lipid_Rafts->Signal_Transduction Modulates

Fig. 1: Role of C24:1 Sphingomyelin in Membrane Organization.
N-Nervonoyl-D-erythro-sphingosine: The Signaling Mediator

In contrast to its precursor, C24:1 ceramide is a potent bioactive lipid that actively participates in signaling cascades. It is generated from sphingomyelin through the action of sphingomyelinases. Increased levels of ceramide are often associated with cellular stress responses, leading to apoptosis, cell cycle arrest, or senescence. One of the key mechanisms of ceramide-induced apoptosis involves its interaction with the mitochondrial outer membrane, leading to the translocation of pro-apoptotic proteins like Bax.

C24_1_Ceramide C24:1 Ceramide Mitochondria Mitochondria C24_1_Ceramide->Mitochondria Targets Bax Bax (pro-apoptotic) Mitochondria->Bax Promotes translocation of Apoptosis Apoptosis Bax->Apoptosis Induces

Fig. 2: C24:1 Ceramide-Mediated Apoptotic Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and its ceramide precursor.

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is adapted from a study investigating the antiproliferative effects of ceramide and sphingomyelin.[2]

Objective: To determine the cytotoxic effects of C24:1 sphingomyelin and C24:1 ceramide on cultured cells.

Materials:

  • Cell lines (e.g., C6, OV2008, HT-29, CCD-18Co)

  • 96-well plates

  • C24:1 sphingomyelin and C24:1 ceramide stock solutions (dissolved in DMSO or ethanol)

  • Trichloroacetic acid (TCA), 20%

  • Sulforhodamine B (SRB) solution, 0.4% in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat cells with various concentrations of C24:1 sphingomyelin or C24:1 ceramide and incubate for an additional 48 hours.

  • Fix the cells by adding 20% TCA and incubating for 1.5 hours at 4°C.

  • Wash the plates three times with deionized water and allow them to dry completely.

  • Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Wash the plates three times with 1% acetic acid to remove unbound dye and allow them to dry.

  • Solubilize the bound SRB dye with 10 mM Tris base solution for 30 minutes.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Start Seed Cells in 96-well plate Incubate24h Incubate 24h Start->Incubate24h Treat Treat with Lipid (C24:1 SM or Cer) Incubate24h->Treat Incubate48h Incubate 48h Treat->Incubate48h Fix Fix with TCA Incubate48h->Fix Wash1 Wash with dH2O Fix->Wash1 Dry1 Dry Wash1->Dry1 Stain Stain with SRB Dry1->Stain Wash2 Wash with Acetic Acid Stain->Wash2 Dry2 Dry Wash2->Dry2 Solubilize Solubilize with Tris Dry2->Solubilize Read Read Absorbance (492 nm) Solubilize->Read Analyze Calculate Cell Viability Read->Analyze

Fig. 3: Workflow for the Sulforhodamine B (SRB) Cell Viability Assay.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is a standard method for detecting cellular senescence.[3][4][6][7][8]

Objective: To assess the induction of cellular senescence by C24:1 ceramide.

Materials:

  • Cultured cells (e.g., Bone-Derived Mesenchymal Stem Cells)

  • Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)

  • Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0)

  • Phosphate-buffered saline (PBS)

  • Light microscope

Procedure:

  • Culture cells to the desired confluency and treat with C24:1 ceramide-loaded extracellular vesicles or other treatments.

  • Wash cells with PBS and fix with the fixative solution for 10-15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Add the SA-β-gal staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells.

  • Wash cells with PBS.

  • Observe the cells under a light microscope and quantify the percentage of blue, senescent cells.

Isolation of Lipid Rafts (Detergent-Resistant Membranes)

This protocol describes a common method for isolating lipid rafts.[5][9][10][11]

Objective: To isolate and analyze the lipid composition of membrane rafts influenced by C24:1 sphingomyelin.

Materials:

  • Cultured cells

  • Lysis buffer (e.g., containing 1% Triton X-100, protease inhibitors in a suitable buffer)

  • Sucrose solutions of varying concentrations (e.g., 40%, 30%, and 5% in lysis buffer)

  • Ultracentrifuge and appropriate tubes

  • Equipment for protein quantification (e.g., Bradford assay)

  • Reagents for lipid extraction and analysis (e.g., mass spectrometry)

Procedure:

  • Lyse cells in cold lysis buffer on ice.

  • Mix the cell lysate with a high-concentration sucrose solution to a final concentration of 40%.

  • Create a discontinuous sucrose gradient by layering lower concentrations of sucrose (e.g., 30% and 5%) on top of the lysate-sucrose mixture in an ultracentrifuge tube.

  • Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • Lipid rafts will float to the interface between the 5% and 30% sucrose layers, appearing as an opaque band.

  • Carefully collect the lipid raft fraction.

  • Analyze the protein and lipid composition of the isolated rafts.

Quantitative Analysis of Bax Translocation by Immunofluorescence

This protocol allows for the visualization and quantification of the pro-apoptotic protein Bax translocation to mitochondria.

Objective: To determine if C24:1 ceramide induces the translocation of Bax from the cytosol to the mitochondria.

Materials:

  • Cultured cells

  • C24:1 ceramide

  • MitoTracker Red CMXRos (for mitochondrial staining)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against Bax

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Confocal microscope

Procedure:

  • Treat cells with C24:1 ceramide for the desired time.

  • In the last 30 minutes of treatment, incubate cells with MitoTracker Red to label mitochondria.

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary anti-Bax antibody, followed by the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a confocal microscope.

  • Quantify the colocalization of Bax and mitochondria using image analysis software.

Conclusion

This compound and its precursor, N-Nervonoyl-D-erythro-sphingosine, though metabolically linked, exert distinct and critical functions within the cell. C24:1 sphingomyelin primarily serves a structural role, influencing membrane fluidity and the organization of signaling platforms. In contrast, C24:1 ceramide acts as a potent second messenger, mediating cellular responses to stress and playing a direct role in determining cell fate. Understanding these differential roles is paramount for researchers in the fields of lipid biology, cell signaling, and for the development of novel therapeutic strategies targeting sphingolipid metabolism in various diseases. Further direct comparative studies are warranted to fully elucidate the nuanced interplay between these two important lipid molecules.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized biochemicals like N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a type of sphingomyelin, is a critical component of laboratory safety and environmental responsibility. This document provides a clear, step-by-step guide to its safe disposal, ensuring compliance and minimizing risk.

Safety and Hazard Information

Based on available Safety Data Sheets (SDS) for closely related sphingomyelin compounds, this compound is not classified as a hazardous substance or mixture.[1][2] However, as the toxicological and ecological properties have not been thoroughly investigated, it is imperative to handle it with care and follow standard laboratory safety protocols.[2]

Personal Protective Equipment (PPE) during Handling and Disposal:

  • Gloves: Handle with appropriate chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after.[1][2]

  • Eye Protection: Use safety glasses or goggles.[1][2]

  • Body Protection: Wear a lab coat.[2]

  • Respiratory Protection: Not generally required under normal handling conditions.[1]

Quantitative Data Summary

Quantitative data regarding the toxicity and environmental impact of this compound is largely unavailable in the provided safety documentation. The table below reflects this lack of specific data.

Hazard MetricValueSource
Acute ToxicityNo data available[2]
CarcinogenicityNot identified as a carcinogen by IARC, NTP, or OSHA[1][2]
Ecological ToxicityNo data available[2]
Persistence and DegradabilityNo data available[2]
Bioaccumulative PotentialNo data available[2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound and its contaminated packaging is based on guidelines for non-hazardous chemical waste.

1. Unused Product (Surplus or Non-Recyclable):

  • Collection: Carefully sweep up the solid material and place it in a suitable, sealed, and clearly labeled container for disposal.[1] Avoid creating dust.[1]

  • Disposal: The primary recommendation is to "Offer surplus and non-recyclable solutions to a licensed disposal company."[1][2] Do not dispose of this chemical down the drain or in regular trash.

2. Contaminated Packaging:

  • Procedure: Contaminated packaging should be treated as the unused product.[1][2]

  • Disposal: Dispose of the contaminated packaging through a licensed disposal company.[1][2]

3. Spills:

  • Containment: For small spills, sweep up the solid material.[1]

  • Collection: Place the swept-up material into a suitable, closed container for disposal.[1]

  • Cleaning: After the solid material is removed, the area can be cleaned with soap and water.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Disposal of N-Nervonoyl-D-erythro- sphingosylphosphorylcholine product_check Is the material the unused product or contaminated packaging? start->product_check spill_check Is it a spill? product_check->spill_check No containerize Place in a suitable, sealed, and labeled container. product_check->containerize Yes collect_solid Sweep up solid material. Avoid creating dust. spill_check->collect_solid Yes collect_solid->containerize clean_area Clean spill area with soap and water. collect_solid->clean_area disposal_company Arrange for disposal by a licensed disposal company. containerize->disposal_company end End of Disposal Process disposal_company->end clean_area->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for N-Nervonoyl-D-erythro-sphingosylphosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a key sphingolipid in cellular signaling research. Adherence to these protocols is critical for ensuring laboratory safety and maintaining sample integrity.

I. Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to prevent inhalation, dermal, and eye contact.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of the powdered substance.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[1][2]
Body Protection Laboratory coatTo protect skin and clothing from contamination.

II. Operational Plan: Step-by-Step Handling Procedures

A. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a freezer at -20°C.[3] For unsaturated lipids like this compound, it is advisable to store under an inert gas like argon to minimize oxidation.[3]

  • Container Material: Always store lipids in glass containers with Teflon-lined caps to prevent contamination from leached impurities.[3]

B. Preparation for Experimental Use:

  • Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation, which can degrade the lipid.

  • Weighing: Conduct weighing in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. Avoid creating dust.

  • Solubilization:

    • This compound is soluble in a chloroform/methanol (2:1) mixture.

    • When preparing solutions, use glass, stainless steel, or Teflon equipment.[3] Avoid using plastic or polymer materials with organic solvents.[3]

C. Experimental Handling:

  • Work Area: Perform all manipulations in a designated, clean area, preferably within a chemical fume hood, to control potential exposure and prevent contamination of the sample.

  • Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation.[4] Place the waste in a sealed container for disposal. Clean the spill area with an appropriate solvent.

III. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

  • Waste Collection: Collect waste solid and any contaminated disposables (e.g., gloves, weigh boats) in a clearly labeled, sealed container.

  • Solvent Waste: Dispose of solutions containing the compound as chemical waste, following your institution's guidelines for organic solvent disposal.

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as chemical waste before the container is discarded.

Handling Workflow

G Figure 1: Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receive and Inspect B Store at -20°C in Glass/Teflon A->B C Acclimate to Room Temp B->C D Weigh in Ventilated Area C->D E Solubilize in Organic Solvent D->E F Don Appropriate PPE E->F G Perform Experiment in Fume Hood F->G H Collect Solid & Liquid Waste G->H I Dispose via Chemical Waste Stream H->I

Caption: Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.